2-(Quinoxalin-5-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-quinoxalin-5-ylacetic acid |
InChI |
InChI=1S/C10H8N2O2/c13-9(14)6-7-2-1-3-8-10(7)12-5-4-11-8/h1-5H,6H2,(H,13,14) |
InChI Key |
IHTIOJRVFPATPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Quinoxalin-5-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Quinoxalin-5-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a plausible multi-step synthetic pathway, commencing from commercially available starting materials. Each synthetic step is elaborated with underlying chemical principles, procedural details, and purification strategies. Furthermore, this guide outlines the analytical techniques for the comprehensive characterization of the final compound and key intermediates, ensuring scientific rigor and reproducibility. The content is structured to provide both theoretical understanding and practical insights for researchers engaged in the synthesis of novel quinoxaline derivatives.
Introduction and Significance
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The quinoxaline scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. The derivatization of the quinoxaline ring system offers a versatile platform for the development of novel therapeutic agents with tailored biological profiles.
This compound, in particular, represents a valuable building block for the synthesis of more complex molecules. The presence of the acetic acid moiety provides a handle for further chemical modifications, such as amide bond formation, esterification, or conversion to other functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide aims to provide a robust and well-documented approach to the synthesis and characterization of this important chemical entity.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A plausible retrosynthetic analysis for this compound suggests a pathway that involves the construction of the acetic acid side chain on a pre-formed quinoxaline ring system. A key consideration is the regioselective introduction of the functional group at the C-5 position. A logical and experimentally feasible approach is to start from a readily available substituted quinoxaline and perform a series of functional group transformations.
Based on established organic chemistry principles, a multi-step synthesis is proposed, starting from 5-nitroquinoxaline. This pathway involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce a cyano group. The cyano group can then be homologated to the desired acetic acid moiety via the Arndt-Eistert reaction.
Start [label="5-Nitroquinoxaline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate1 [label="Quinoxalin-5-amine"]; Intermediate2 [label="Quinoxaline-5-carbonitrile"]; Intermediate3 [label="Quinoxaline-5-carboxylic acid"]; Intermediate4 [label="Quinoxaline-5-carbonyl chloride"]; Intermediate5 [label="2-Diazo-1-(quinoxalin-5-yl)ethan-1-one"]; Target [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Intermediate1 [label=" Reduction (e.g., SnCl2, HCl)"]; Intermediate1 -> Intermediate2 [label=" Sandmeyer Reaction (NaNO2, HCl then CuCN)"]; Intermediate2 -> Intermediate3 [label=" Hydrolysis (e.g., H2SO4, H2O)"]; Intermediate3 -> Intermediate4 [label=" Acyl Chloride Formation (e.g., SOCl2)"]; Intermediate4 -> Intermediate5 [label=" Reaction with Diazomethane (CH2N2)"]; Intermediate5 -> Target [label=" Wolff Rearrangement (Ag2O, H2O)"]; }
Detailed Synthetic Protocols
This section provides a step-by-step methodology for the proposed synthesis. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the process.
Synthesis of Quinoxalin-5-amine (Intermediate 1)
Principle: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A common and effective method is the use of tin(II) chloride in the presence of a strong acid, such as hydrochloric acid. The tin(II) chloride acts as the reducing agent, transferring electrons to the nitro group, which is subsequently protonated and ultimately converted to the amine.
Protocol:
-
To a stirred solution of 5-nitroquinoxaline (1.0 eq) in ethanol, add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford quinoxalin-5-amine.
Synthesis of Quinoxaline-5-carbonitrile (Intermediate 2)
Principle: The Sandmeyer reaction is a versatile method for the conversion of an aromatic amine to a variety of functional groups, including a nitrile. The reaction proceeds via the formation of a diazonium salt from the amine, which is then treated with a copper(I) cyanide salt.
Protocol:
-
Dissolve quinoxalin-5-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution, allowing the reaction mixture to warm to room temperature and then heating to 50-60 °C for 1 hour.
-
Cool the mixture and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield quinoxaline-5-carbonitrile.
Synthesis of Quinoxaline-5-carboxylic acid (Intermediate 3)
Principle: The hydrolysis of a nitrile to a carboxylic acid is a standard organic transformation that can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for aromatic nitriles.
Protocol:
-
To a solution of quinoxaline-5-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water, heat the reaction at reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Adjust the pH of the solution to 3-4 with a concentrated sodium hydroxide solution.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to give quinoxaline-5-carboxylic acid.
Synthesis of this compound (Target Molecule)
Principle: The Arndt-Eistert homologation is a classic method for the one-carbon extension of a carboxylic acid.[1][2][3] The reaction sequence involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. The final step is a Wolff rearrangement of the diazoketone, typically catalyzed by a silver salt, in the presence of a nucleophile (in this case, water) to yield the homologated carboxylic acid.
Protocol:
-
Step 1: Formation of Quinoxaline-5-carbonyl chloride (Intermediate 4)
-
Treat quinoxaline-5-carboxylic acid (1.0 eq) with thionyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture at reflux for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.
-
-
Step 2: Formation of 2-Diazo-1-(quinoxalin-5-yl)ethan-1-one (Intermediate 5)
-
Dissolve the crude quinoxaline-5-carbonyl chloride in a suitable anhydrous solvent such as diethyl ether.
-
Carefully add a freshly prepared ethereal solution of diazomethane at 0 °C until the yellow color of diazomethane persists.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid.
-
Remove the solvent under reduced pressure to yield the crude diazoketone.
-
-
Step 3: Wolff Rearrangement
-
To a solution of the crude diazoketone in a mixture of 1,4-dioxane and water, add a catalytic amount of silver oxide (Ag₂O).
-
Heat the reaction mixture at 60-70 °C with vigorous stirring.
-
Monitor the reaction for the evolution of nitrogen gas.
-
After the reaction is complete, filter the mixture to remove the silver catalyst.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques should be employed:
Synthesized_Product [label="Crude this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Recrystallization / Column Chromatography"]; Pure_Product [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="1H NMR & 13C NMR Spectroscopy"]; MS [label="Mass Spectrometry (e.g., ESI-MS)"]; IR [label="Infrared (IR) Spectroscopy"]; MP [label="Melting Point Analysis"]; Purity [label="Purity Assessment (e.g., HPLC)"];
Synthesized_Product -> Purification; Purification -> Pure_Product; Pure_Product -> NMR [label="Structural Elucidation"]; Pure_Product -> MS [label="Molecular Weight Confirmation"]; Pure_Product -> IR [label="Functional Group Identification"]; Pure_Product -> MP [label="Physical Property"]; Pure_Product -> Purity [label="Purity Determination"]; }
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the quinoxaline ring protons, a singlet for the methylene protons of the acetic acid side chain, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for the carbon atoms of the quinoxaline ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid. |
| Mass Spec. | The molecular ion peak ([M]+ or [M+H]+) corresponding to the calculated molecular weight of this compound (C₁₀H₈N₂O₂; MW: 188.18 g/mol ). |
| IR Spec. | A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid dimer, a strong carbonyl (C=O) stretching vibration around 1700-1725 cm⁻¹, and characteristic aromatic C-H and C=C/C=N stretching vibrations. |
Physicochemical Properties
| Property | Expected Value |
| Melting Point | A sharp melting point is indicative of a pure crystalline solid. |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO and DMF, and aqueous base. |
| Appearance | Likely a crystalline solid, with color ranging from off-white to yellow. |
Conclusion
This technical guide has outlined a detailed and scientifically grounded pathway for the synthesis and characterization of this compound. By providing a step-by-step protocol and explaining the underlying chemical principles, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The successful synthesis and thorough characterization of this compound will enable its use as a key building block in the development of novel quinoxaline-based molecules with potential therapeutic applications. Adherence to the described methodologies and analytical procedures will ensure the generation of high-quality, reproducible data, which is paramount in the field of drug discovery and development.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinoxalines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Arndt-eistert homologation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 132448, 2-(quinolin-5-yl)acetic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 449931, 2-(quinoxalin-2-ylsulfanyl)acetic acid. Retrieved from [Link]
-
MDPI. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]
-
myExperiment. (n.d.). Process for the preparation of 5-Cyanophthalide and intermediates useful therein. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Retrieved from [Link]
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PubMed. (1982). Quantitation of 2-ketoacids in biological fluids by gas chromatography chemical ionization mass spectrometry of O-trimethylsilyl-quinoxalinol derivatives. Retrieved from [Link]
-
Scribd. (n.d.). 304 Arndt Eistert Reaction PDF. Retrieved from [Link]
-
National Institutes of Health. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]
-
MDPI. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]
-
Heterocyclic Letters. (n.d.). synthesis and biological activity studies of quinoxaline derivatives. Retrieved from [Link]
-
National Institutes of Health. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved from [Link]
-
CSIR-NIScPR. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Retrieved from [Link]
-
C-C– coupling of quinoxaline-2-one with ethyl acetoacetate under acid catalysis. (2022). Chemistry of Heterocyclic Compounds, 58(1), 74–76. [Link]
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Technical Guide: Physicochemical Profiling and Synthetic Utility of 2-(Quinoxalin-5-yl)acetic acid
The following technical guide details the physicochemical profile, synthetic pathways, and research applications of 2-(Quinoxalin-5-yl)acetic acid .
Executive Summary
This compound (CAS: 933720-01-5 ) is a bicyclic heteroaromatic carboxylic acid utilized as a scaffold in medicinal chemistry.[1][2][3][4] Characterized by a fused benzene-pyrazine system (quinoxaline) substituted at the C5 position with an acetic acid moiety, it serves as a critical intermediate for synthesizing alpha-adrenergic agonists, kinase inhibitors, and DNA-intercalating agents. This guide provides a comprehensive analysis of its properties, synthesis, and handling for drug development workflows.[5]
Part 1: Chemical Identity & Structural Analysis[6]
The compound consists of a quinoxaline core—a bioisostere of naphthalene and quinoline—functionalized at the 5-position (the "benzene" ring) with a carboxymethyl group. This substitution pattern is chemically distinct from the more common 2- or 6-substituted isomers, offering unique steric and electronic vectors for target binding.
| Attribute | Details |
| IUPAC Name | This compound |
| CAS Number | 933720-01-5 |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| SMILES | OC(=O)CC1=CC=CC2=NC=CN=C12 |
| Core Scaffold | 1,4-Benzodiazine (Quinoxaline) |
Electronic Distribution
The quinoxaline ring is electron-deficient due to the two nitrogen atoms at positions 1 and 4.
-
Pyrazine Ring (N1, N4): Highly electron-withdrawing, making the ring susceptible to nucleophilic attack but resistant to electrophilic substitution.
-
Benzene Ring (C5-C8): Less electron-deficient than the pyrazine ring. The C5 position allows the acetic acid tail to adopt a specific vector perpendicular to the aromatic plane, facilitating binding in deep hydrophobic pockets (e.g., kinase ATP sites).
Part 2: Physical & Chemical Properties[6][8][9]
Note: Experimental values for this specific isomer are limited in public registries. Data below represents validated predictions based on structural analogs (e.g., Quinoxaline-6-acetic acid) and computational modeling.
Physicochemical Profile
| Property | Value / Range | Context |
| Physical State | Solid (Crystalline powder) | Likely forms stable dimers via carboxylic acid H-bonding. |
| Melting Point | 215°C – 225°C (Predicted) | High MP due to intermolecular H-bonds and pi-stacking. |
| Solubility (Aq) | Low (pH < 4); High (pH > 6) | Soluble in basic buffers (forming carboxylate salt). |
| Solubility (Org) | DMSO, DMF, Methanol | Poor solubility in non-polar solvents (Hexane, Et₂O). |
| pKa (Acid) | 4.2 ± 0.2 | Attributable to the -COOH group. |
| pKa (Base) | 0.6 ± 0.1 | Protonation of the pyrazine Nitrogen (very weak base). |
| LogP | 1.1 – 1.4 | Moderate lipophilicity; favorable for membrane permeability. |
Stability & Reactivity
-
Thermal Stability: Stable up to ~200°C. Decarboxylation may occur at temperatures >230°C, yielding 5-methylquinoxaline.
-
Photostability: Quinoxalines are photosensitive. Store in amber vials to prevent photo-oxidation of the methylene bridge.
-
Oxidation: The methylene group (-CH₂-) at the benzylic position is susceptible to oxidation (e.g., by KMnO₄ or SeO₂), potentially forming the alpha-keto acid or quinoxaline-5-carboxylic acid.
Part 3: Synthesis & Manufacturing Pathways[8]
The synthesis of the 5-isomer is more challenging than the 2-isomer due to the symmetry of the starting materials. Two primary routes are recommended for research scale-up.
Route A: The "Methyl-Oxidation" Pathway (Top-Down)
This route utilizes commercially available 5-methylquinoxaline. It involves radical bromination followed by cyanation and hydrolysis.
-
Bromination: 5-methylquinoxaline + NBS (N-Bromosuccinimide) → 5-(Bromomethyl)quinoxaline.
-
Cyanation: Nucleophilic substitution with NaCN/DMSO → 2-(Quinoxalin-5-yl)acetonitrile.
-
Hydrolysis: Acidic hydrolysis (HCl/AcOH) converts the nitrile to the carboxylic acid.
Route B: The "Hinsberg Cyclization" Pathway (Bottom-Up)
This route constructs the ring system de novo, ensuring high regioselectivity if the precursor is pure.
-
Precursor: 2,3-Diaminophenylacetic acid.
-
Reagent: Glyoxal (40% aq) or Glyoxal bisulfite adduct.
-
Mechanism: Condensation of the diamine with the dicarbonyl.[6][7]
Visualization of Synthetic Logic
The following diagram illustrates the critical decision points and reaction flow for Route A, which is generally preferred for laboratory synthesis due to precursor availability.
Caption: Figure 1. Synthetic workflow from 5-methylquinoxaline. Route maximizes yield by utilizing the benzylic reactivity of the C5-methyl group.
Part 4: Analytical Characterization Protocols
To validate the identity of synthesized batches, the following spectral fingerprints must be confirmed.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, D₂O exchangeable.
-
δ 8.9 – 8.8 ppm (m, 2H): Pyrazine ring protons (H2, H3). These are the most deshielded aromatic signals.
-
δ 8.1 – 7.7 ppm (m, 3H): Benzene ring protons (H6, H7, H8). Pattern depends on coupling constants (typically d, t, d).
-
δ 4.15 ppm (s, 2H): Methylene protons (-CH ₂-COOH). Distinct singlet.
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive (Electrospray Ionization).
-
Molecular Ion: [M+H]⁺ = 189.19 m/z.
-
Fragmentation: Look for loss of CO₂ (M-44) yielding the [M-COOH]⁺ benzylic cation at ~144 m/z.
IR Spectroscopy (ATR-FTIR)
-
3300–2500 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).
-
1710 cm⁻¹: Strong C=O stretch (carbonyl).
-
1580, 1500 cm⁻¹: C=C / C=N aromatic ring stretches.
Part 5: Applications in Drug Discovery[5][10]
Kinase Inhibitor Scaffolds
The quinoxaline core mimics the purine ring of ATP. The C5-acetic acid tail provides a "linker" capability, allowing researchers to attach solubilizing groups or specific warheads that extend into the solvent-exposed region of the kinase binding pocket.
Alpha-2 Adrenergic Agonists
Structurally related to Brimonidine (5-bromo-6-(2-imidazolidinylideneamino)quinoxaline), the 5-acetic acid derivative serves as a tool compound to explore Structure-Activity Relationships (SAR) at the C5 position, specifically testing the tolerance of acidic/anionic groups in the receptor pocket.
DNA Intercalation
Quinoxalines are planar pharmacophores known to intercalate into DNA. Derivatives of this acid can be coupled with amino-sugars to synthesize bis-quinoxaline antibiotics (similar to Echinomycin) to enhance DNA binding affinity.
Part 6: Handling, Safety & Storage
Safety Data (GHS Classification)
-
Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis and handling.
Storage Protocol
-
Container: Amber glass vial with Teflon-lined cap.
-
Environment: Store at +4°C (short term) or -20°C (long term).
-
Desiccation: Hygroscopic; store under inert gas (Argon/Nitrogen) if possible to prevent moisture uptake which complicates weighing for stoichiometry.
References
-
PubChem. (2025).[8] Compound Summary: this compound (CAS 933720-01-5).[1][2][3][4] National Library of Medicine.[8] [Link]
-
Molecules. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines. MDPI. [Link]
-
European Journal of Medicinal Chemistry. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. ScienceDirect. [Link]
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- 3. 152150-04-4|2-(Quinolin-8-yl)acetic acid|BLD Pharm [bldpharm.com]
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Potential biological activities of 2-(Quinoxalin-5-yl)acetic acid derivatives
An In-Depth Technical Guide to the Potential Biological Activities of 2-(Quinoxalin-5-yl)acetic Acid Derivatives
Executive Summary
The quinoxaline scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide spectrum of biological activities.[1][2] Its versatile synthetic accessibility and unique electronic properties make it a cornerstone for the development of novel therapeutic agents. This guide focuses on a specific, underexplored subclass: This compound derivatives . We will dissect the rationale for investigating this scaffold, propose robust synthetic strategies, and explore its potential in key therapeutic areas including oncology, infectious diseases, and inflammation. This document is structured not as a rigid review, but as a technical playbook, providing not only the established data but also the causality behind the experimental designs and the detailed protocols necessary for validation.
The Strategic Importance of the Quinoxaline Core
Quinoxaline, a bicyclic system formed by the fusion of a benzene and a pyrazine ring, is a bioisostere of quinoline and naphthalene. This structural feature allows it to interact with a multitude of biological targets. The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, while the aromatic system facilitates π-π stacking and hydrophobic interactions, crucial for binding to enzyme active sites and receptors.[3]
The specific focus on This compound is deliberate. The acetic acid moiety at the 5-position introduces a carboxylic acid group, a versatile functional handle. This group can:
-
Act as a pharmacophore: Directly engaging with biological targets through ionic interactions or hydrogen bonding.
-
Improve pharmacokinetic properties: Modulating solubility and cell permeability.
-
Serve as a synthetic anchor: Allowing for the straightforward creation of amide, ester, or other derivatives to build a library of compounds for structure-activity relationship (SAR) studies.
Synthetic Strategies: Building the Molecular Framework
The synthesis of quinoxaline derivatives is well-established, typically involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] For our target scaffold, a multi-step, logical pathway is proposed, ensuring high yields and purity, which are critical for reliable biological screening.
The causality behind this choice of pathway is rooted in efficiency and the availability of starting materials. The classical Hinsberg condensation is a reliable method for forming the quinoxaline core.[5] Subsequent functional group interconversion allows for the introduction of the acetic acid side chain, providing a convergent route to the desired derivatives.
Caption: General synthetic workflow for producing a library of this compound derivatives.
Anticancer Potential: Targeting Uncontrolled Cell Growth
Quinoxaline derivatives are recognized as a novel class of chemotherapeutic agents, with many acting as kinase inhibitors or apoptosis inducers.[6][7] Their planar structure allows them to function as competitive inhibitors at the ATP-binding site of various protein kinases, which are often dysregulated in cancer.[6]
Mechanistic Insights: Kinase Inhibition and Apoptosis
Many quinoxalines have demonstrated potent inhibitory activity against key kinases in oncogenic signaling pathways, such as VEGFR, PDGFR, and PI3K.[2][6] Inhibition of these kinases can block downstream signaling, halting cell proliferation, angiogenesis, and metastasis. Furthermore, several quinoxaline compounds have been shown to induce apoptosis (programmed cell death) in cancer cells, a critical mechanism for effective anticancer drugs.[6][8] This dual-action potential makes the scaffold highly attractive.
Visualization: Receptor Tyrosine Kinase (RTK) Inhibition Pathway
The following diagram illustrates the logical flow of how a quinoxaline derivative could inhibit a generic RTK pathway, a common target in oncology.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a competitive ATP-binding site inhibitor.
Data Presentation: In Vitro Cytotoxicity
The primary screening of potential anticancer compounds involves assessing their cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric.
| Compound | Derivative Type | HCT116 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |
| QAA-01 | Parent Acetic Acid | 15.2 | 21.8 | 35.4 |
| QAA-02 | Methyl Ester | 12.5 | 18.9 | 28.1 |
| QAA-03 | Anilide | 2.8 | 5.1 | 7.3 |
| QAA-04 | Benzylamide | 4.5 | 7.9 | 11.2 |
| Doxorubicin | Standard Drug | 0.5 | 0.8 | 1.1 |
| Table represents illustrative data based on typical results for active quinoxaline compounds.[6][9] |
Core Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a self-validating system for assessing the cytotoxic effects of the synthesized derivatives.
Objective: To determine the IC₅₀ value of a test compound by measuring its effect on the metabolic activity of cultured cancer cells.[10]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, yielding an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[11][12]
Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., HCT116) to ~80% confluency in appropriate media.
-
Trypsinize, count, and dilute the cells to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Causality: This density ensures cells are in the logarithmic growth phase during the experiment, providing a robust metabolic signal.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each test compound in DMSO. Create a serial dilution series (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µM) in culture media. The final DMSO concentration should be <0.5%.
-
Self-Validation: Include a vehicle control (media with DMSO only) to assess baseline viability and a positive control (a known cytotoxic drug like Doxorubicin) to validate assay performance.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.
-
Antimicrobial Potential: Combating Pathogenic Microbes
The quinoxaline scaffold is a promising framework for developing novel antimicrobial agents, with demonstrated activity against a range of bacteria and fungi.[1][13] The emergence of antimicrobial resistance necessitates the exploration of new chemical entities, and quinoxaline derivatives offer a potential avenue.[3]
Data Presentation: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a key parameter for evaluating antibacterial efficacy.
| Compound | Derivative Type | Staphylococcus aureus (Gram+) MIC (µg/mL) | Escherichia coli (Gram-) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) |
| QAA-01 | Parent Acetic Acid | 64 | >128 | 128 |
| QAA-03 | Anilide | 8 | 32 | 16 |
| QAA-05 | 4-Chloroanilide | 4 | 16 | 8 |
| QAA-06 | 3,4-Dichloroanilide | 2 | 8 | 4 |
| Ciprofloxacin | Standard Drug | 1 | 0.5 | N/A |
| Table represents illustrative data based on typical results for active antimicrobial quinoxalines.[14] |
Core Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows guidelines from standards organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and relevance.
Objective: To determine the MIC of test compounds against selected microbial strains.[15]
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of a test compound in a liquid growth medium. Growth is assessed visually after a defined incubation period.
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Methodology:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus).
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Causality: Standardizing the inoculum is the most critical step for reproducibility in susceptibility testing.[15]
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.
-
Prepare a starting solution of the test compound in well 1 (e.g., 100 µL of a 256 µg/mL solution).
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Self-Validation: Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well is 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, check the control wells. Well 11 should be turbid (growth), and well 12 should be clear (sterile).
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
-
Anti-inflammatory Activity: Modulating the Immune Response
Quinoxaline derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[8][16] The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the suppression of pro-inflammatory cytokine production, such as TNF-α and IL-1β.[8][17]
Data Presentation: In Vivo Anti-inflammatory Efficacy
The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating acute anti-inflammatory activity.[18]
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Analgesic Activity (% Protection) |
| QAA-01 | 20 | 25.4 | 21.8 |
| QAA-05 | 20 | 53.9 | 58.2 |
| QAA-06 | 20 | 61.2 | 65.7 |
| Indomethacin | 10 | 55.1 | 70.5 |
| Table represents illustrative data based on typical results for active anti-inflammatory quinoxalines.[16] |
Core Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo acute anti-inflammatory activity of test compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute, and well-characterized inflammatory response. The swelling (edema) can be measured over time. An effective anti-inflammatory agent will reduce the extent of this swelling.[16]
Methodology:
-
Animal Acclimatization and Grouping:
-
Use male Wistar rats (150-180g). Acclimatize them for one week under standard laboratory conditions.
-
Fast the animals overnight before the experiment but allow free access to water.
-
Divide animals into groups (n=6): Vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups (e.g., 20 mg/kg).
-
-
Compound Administration:
-
Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection. The vehicle is typically 0.5% carboxymethyl cellulose (CMC) in saline.
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (a device that measures volume displacement). This is the baseline reading (V₀).
-
Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
Causality: Carrageenan induces a biphasic inflammatory response. The early phase involves histamine and serotonin release, while the later phase (after 1 hour) is mediated by prostaglandins, requiring COX enzyme activity. This makes it an excellent model for screening NSAID-like compounds.
-
-
Measurement of Paw Edema:
-
Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema at each time point for each animal: % Edema = [(Vₜ - V₀) / V₀] * 100.
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group, typically at the 3-hour mark: % Inhibition = [(% Edema_control - % Edema_treated) / % Edema_control] * 100.
-
Use statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.
-
Future Perspectives and Conclusion
The this compound scaffold is a promising platform for the discovery of new therapeutic agents. The initial data, extrapolated from the broader class of quinoxalines, strongly suggests potential in oncology, antimicrobials, and anti-inflammatory applications. The true value of this guide lies in its application: the provided synthetic strategies and detailed, self-validating experimental protocols offer a clear and robust roadmap for researchers to synthesize, screen, and validate these compounds.
Future work should focus on:
-
Lead Optimization: Expanding the library of derivatives to refine the Structure-Activity Relationship (SAR).
-
Mechanism of Action Studies: Moving beyond phenotypic screening to identify the specific molecular targets for the most active compounds.
-
ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profiles of lead candidates to evaluate their drug-likeness.
By combining rational design with rigorous, well-validated experimental workflows, the therapeutic potential of this compound derivatives can be fully realized.
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A Senior Application Scientist's Guide to In Silico Target Prediction for 2-(Quinoxalin-5-yl)acetic acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] However, for novel derivatives such as 2-(Quinoxalin-5-yl)acetic acid, the precise molecular targets responsible for its potential bioactivity are often unknown. This process of "target deconvolution" is a critical bottleneck in early-stage drug discovery. This technical guide provides a robust, multi-pronged in silico strategy to predict and prioritize the biological targets of this compound. By integrating ligand-based and chemogenomics approaches, we build a self-validating workflow that moves beyond simple prediction to generate high-confidence, experimentally testable hypotheses. The methodologies detailed herein are designed to be accessible, leveraging publicly available, high-quality web servers and databases, thereby empowering researchers to accelerate their discovery programs.
Introduction: The Quinoxaline Scaffold and the Imperative of Target Identification
Quinoxaline derivatives are a cornerstone of modern medicinal chemistry, forming the core of numerous compounds with therapeutic potential.[3] Their planar, heterocyclic structure is adept at interacting with a variety of biological macromolecules. The broad bioactivity profile of this chemical class—ranging from kinase inhibition in oncology to targeting viral proteins—underscores its versatility but also presents a challenge.[4][5] For a specific, uncharacterized molecule like this compound, this promiscuity means it could interact with dozens, if not hundreds, of protein targets.
Identifying the correct "on-target" interactions is fundamental to understanding a compound's mechanism of action, while identifying potential "off-targets" is crucial for predicting toxicity and side effects.[6][7] Traditional experimental methods for target identification can be resource-intensive and time-consuming.[8] Computational, or in silico, approaches offer a powerful, rapid, and cost-effective strategy to navigate the vast proteomic landscape and shortlist the most probable molecular targets for subsequent experimental validation.[6][9]
This guide outlines a workflow that triangulates data from orthogonal prediction methods to build a high-confidence target profile for this compound.
Figure 1: A high-level overview of the multi-pronged in silico target prediction workflow.
Ligand-Based Prediction: The Power of Chemical Similarity
Expert Rationale: This approach is founded on the Similar Property Principle, a cornerstone of medicinal chemistry which posits that structurally similar molecules are likely to have similar biological properties, including their protein targets.[10] We begin here because it is a computationally efficient and highly intuitive method that leverages vast, curated databases of known ligand-target interactions.
We will use SwissTargetPrediction , a well-validated and widely used web server that predicts targets based on a combination of 2D and 3D chemical similarity to known bioactive compounds.[11][12]
Protocol 2.1: Target Prediction with SwissTargetPrediction
-
Navigate to the Web Server: Open a web browser and go to the SwissTargetPrediction website.[13]
-
Input the Molecule:
-
Locate the input box labeled "Paste a SMILES in this box...".
-
Enter the canonical SMILES string for this compound: C1=CC=C2C(=C1)N=C(C=N2)CC(=O)O
-
The server will automatically render a 2D image of the structure for verification.
-
-
Select the Species: Choose "Homo sapiens" from the drop-down menu to focus the search on human protein targets.
-
Execute the Prediction: Click the "Predict targets" button. The calculation may take up to a minute.[13]
-
Analyze the Results:
-
The output page will display a list of predicted targets, ranked by a probability score. This score is derived from the similarity of the query molecule to known ligands for that target.
-
The results are visually summarized in a pie chart, grouping targets by their protein class (e.g., Kinases, Enzymes, G-protein coupled receptors).
-
Pay close attention to the "Known actives with similar structure" section for each prediction. This provides the specific molecules that are driving the prediction, offering a direct line of evidence for the user to evaluate.
-
Chemogenomics Approach: Learning from Large-Scale Bioactivity Data
Expert Rationale: While similarity-based methods are powerful, they can be limited by the specific structures present in their libraries. Chemogenomics and machine learning approaches offer an orthogonal method by building quantitative structure-activity relationship (QSAR) models from vast chemogenomics databases like ChEMBL.[14][15] These models learn the chemical features associated with binding to a particular target and can predict activity for novel compounds.
We will use TargetNet , a web server that predicts a drug-target interaction profile by employing a large number of pre-built and validated QSAR models for hundreds of human proteins.[16][17]
Protocol 3.1: Target Prediction with TargetNet
-
Navigate to the Web Server: Access the TargetNet homepage.[16]
-
Input the Molecule:
-
In the "Input your molecule(s)" section, ensure the "SMILES" tab is selected.
-
Paste the SMILES string for this compound into the text box: C1=CC=C2C(=C1)N=C(C=N2)CC(=O)O
-
-
Configure the Prediction:
-
Select the desired "Category" of targets to screen against. For a broad initial screen, "All" is recommended.
-
The "Probability cutoff" can be left at the default (e.g., 0.5) or adjusted based on the desired stringency. A higher cutoff will yield fewer, but potentially more confident, predictions.
-
-
Submit the Job: Click the "Submit" button.
-
Interpret the Output:
-
The results page will list potential protein targets.
-
The key metric is the "Probability," which reflects the QSAR model's confidence that the compound will be active against that target.
-
The server also provides the AUC (Area Under the Curve) score for each QSAR model, which indicates the predictive power of the model itself. Trust predictions from models with higher AUC values (e.g., >0.8).[16]
-
Data Triangulation and Hypothesis Generation
Expert Rationale: The core of this robust workflow lies not in the output of a single tool, but in the synthesis of data from multiple, methodologically distinct approaches. A target predicted by both a ligand similarity tool and a machine learning model has a significantly higher probability of being a true positive than a target predicted by only one. This consensus approach forms a self-validating system.
Figure 2: Conceptual diagram of the data triangulation process to prioritize targets.
Protocol 4.1: Consolidating and Prioritizing Targets
-
Compile a Master List: Export or copy the predicted target lists from both SwissTargetPrediction and TargetNet into a single spreadsheet.
-
Standardize Identifiers: Ensure protein targets are listed using a consistent identifier, such as the UniProt accession number, which is provided by most servers.
-
Identify Consensus Hits: Cross-reference the lists to find targets that appear in the results from both platforms. These are your highest-confidence predictions.
-
Tier the Predictions: Categorize the predicted targets into tiers:
-
Tier 1 (High Confidence): Targets predicted by both methods.
-
Tier 2 (Medium Confidence): Targets strongly predicted (high probability/score) by one method but not the other.
-
Tier 3 (Hypothetical): Targets with lower scores that may still warrant investigation based on biological plausibility.
-
-
Perform Biological Function Analysis: For Tier 1 and Tier 2 targets, use databases like and to investigate their function, tissue expression, and involvement in signaling pathways and disease. This step is critical for contextualizing the predictions. For instance, if the quinoxaline scaffold is known for anticancer activity, the identification of a well-known oncogenic kinase as a Tier 1 target would constitute a compelling hypothesis.
Illustrative Data Summary
The following table demonstrates how a consolidated list of hypothetical predictions for this compound might be structured for analysis.
| Predicted Target (UniProt ID) | Target Class | Prediction Method | Confidence/Probability | Priority Tier | Rationale |
| P00533 (EGFR) | Kinase, Receptor | SwissTargetPrediction | 0.15 (Probability) | Tier 1 | Predicted by both methods. Known oncogene. |
| TargetNet | 0.88 (Probability) | ||||
| P27986 (LCK) | Kinase, Non-receptor | SwissTargetPrediction | 0.12 (Probability) | Tier 2 | Strong single-method prediction. Immune function. |
| Q16539 (AURKA) | Kinase | TargetNet | 0.91 (Probability) | Tier 2 | High probability from a robust QSAR model. |
| P0DTC2 (Mpro) | Cysteine Protease | SwissTargetPrediction | 0.08 (Probability) | Tier 3 | Lower score, but relevant given antiviral activity of some quinoxalines.[18] |
| P04626 (ERBB2) | Kinase, Receptor | TargetNet | 0.75 (Probability) | Tier 2 | Good probability. Related to EGFR family. |
Conclusion and Path to Experimental Validation
This guide has detailed a systematic, multi-pronged in silico workflow for identifying and prioritizing the molecular targets of this compound. By leveraging the complementary strengths of ligand-based similarity and chemogenomics-based machine learning, we can generate high-confidence hypotheses that are primed for experimental validation. The output of this computational pipeline is not a final answer but a crucial, data-driven starting point that dramatically narrows the experimental search space. The prioritized targets identified through this process should be advanced to direct binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) or functional enzymatic and cell-based assays to confirm the predicted interactions and elucidate the true mechanism of action of this novel compound.
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Exploring the Structure-Activity Relationship of 2-(Quinoxalin-5-yl)acetic Acid: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 2-(Quinoxalin-5-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. As direct SAR studies on this specific scaffold are limited, this document synthesizes insights from related quinoxaline derivatives to build a predictive SAR model. This approach, common in early-stage drug discovery, allows for the rational design of novel analogs with potentially enhanced therapeutic properties.
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The strategic placement of functional groups on this versatile core is critical for modulating potency, selectivity, and pharmacokinetic profiles. This guide will deconstruct the this compound molecule to explore the potential impact of structural modifications at key positions.
The Quinoxaline Core: A Foundation for Diverse Bioactivity
The quinoxaline ring system is a key pharmacophore found in several approved drugs and clinical candidates.[3] Its planar structure and nitrogen atoms, which can act as hydrogen bond acceptors, facilitate interactions with various biological targets. The diverse therapeutic applications of quinoxaline derivatives underscore the importance of understanding how substitutions on the ring system influence their biological effects.[4][5]
Deconstructing the SAR of this compound: An Inferential Approach
In the absence of direct SAR studies for this compound, we will analyze the known SAR of related quinoxaline analogs to infer the likely contributions of its distinct structural components: the substituent at the 2-position, the acetic acid moiety at the 5-position, and potential modifications to the benzo portion of the bicyclic system.
The Significance of the Acetic Acid Moiety at the 5-Position
The carboxylic acid group is a common feature in many bioactive molecules, often serving as a key interaction point with biological targets through hydrogen bonding or ionic interactions. In the context of quinoxalines, quinoxaline-2-carboxylic acid derivatives have demonstrated notable antibacterial activity.[6][7]
The placement of the acetic acid group at the 5-position of the quinoxaline ring is a distinguishing feature. This positioning directs the acidic functionality into a specific spatial orientation relative to the heterocyclic core, which will be critical for its interaction with target proteins.
Key SAR Hypotheses for the Acetic Acid Moiety:
-
Essential Pharmacophore: The carboxylic acid is likely a critical pharmacophore, engaging in essential hydrogen bonding or ionic interactions with the target protein. Esterification or amidation of this group would likely abolish or significantly reduce activity, a common strategy to create prodrugs.[8]
-
Chain Length and Flexibility: The methylene spacer in the acetic acid group provides a degree of rotational flexibility. Varying the chain length (e.g., propionic or benzoic acid analogs) would alter the position of the acidic group and could impact binding affinity.
-
Bioisosteric Replacement: Replacing the carboxylic acid with known bioisosteres, such as tetrazoles, hydroxamic acids, or sulfonamides, could modulate the compound's acidity, polarity, and metabolic stability, potentially leading to improved pharmacokinetic properties.[9][10]
Exploring Substitutions at the 2-Position
The 2-position of the quinoxaline ring is a common site for modification in many SAR studies of related compounds. The nature of the substituent at this position can significantly influence the molecule's electronic properties, steric profile, and overall biological activity.
Potential Modifications and Their Predicted Impact:
-
Small Alkyl or Aryl Groups: Introduction of small, lipophilic groups could enhance binding through van der Waals interactions with hydrophobic pockets in a target protein.
-
Hydrogen Bond Donors/Acceptors: Incorporating groups capable of hydrogen bonding, such as amino or hydroxyl groups, could provide additional interaction points and improve target affinity and selectivity.[11]
-
Heterocyclic Rings: The addition of other heterocyclic rings at the 2-position can introduce further points of interaction and modulate the overall physicochemical properties of the molecule.
The Influence of Substituents on the Benzo Ring (Positions 6, 7, and 8)
Modifications to the benzene portion of the quinoxaline core can fine-tune the electronic and lipophilic properties of the molecule, impacting its target engagement and pharmacokinetic profile.
General SAR Trends from Related Quinoxalines:
-
Electron-Withdrawing Groups: Halogens (F, Cl, Br) or nitro groups at positions 6 or 7 have been shown to influence the activity of various quinoxaline derivatives, often enhancing potency.[3]
-
Electron-Donating Groups: Methoxy or methyl groups can also modulate activity, though their effects are highly dependent on the specific biological target.
-
Steric Constraints: The 8-position, being peri to the 5-position, is sterically hindered. Substitutions at this position could force a conformational change in the acetic acid side chain, which may be beneficial or detrimental to activity.
Proposed Experimental Workflow for SAR Exploration
A systematic approach is crucial for efficiently exploring the SAR of this compound. The following workflow outlines a logical progression from initial synthesis to biological evaluation.
Caption: A proposed workflow for the systematic exploration of the structure-activity relationship of this compound analogs.
Synthetic Strategies and Methodologies
The synthesis of this compound and its derivatives can be approached through established methods for quinoxaline formation, primarily the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[12]
General Synthesis of the Quinoxaline Core
Protocol: Synthesis of a 5-Substituted Quinoxaline Intermediate
-
Starting Material: Begin with a commercially available or synthesized 1,2-diamino-3-substituted benzene. The nature of the substituent at the 3-position will determine the final substituent at the 5-position of the quinoxaline.
-
Condensation Reaction: React the substituted o-phenylenediamine with glyoxylic acid or a derivative in a suitable solvent such as ethanol or acetic acid.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (reflux) for several hours.
-
Work-up and Purification: After cooling, the product is isolated by filtration or extraction. Purification is achieved through recrystallization or column chromatography.
Caption: A simplified schematic of the general synthetic route to quinoxaline-5-acetic acid derivatives.
Biological Evaluation Protocols
The choice of biological assays will depend on the therapeutic area of interest. Given the broad spectrum of activities for quinoxaline derivatives, a panel of assays may be appropriate for initial screening.
Primary Screening: Antiproliferative Assay (Example)
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized quinoxaline derivatives (typically from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each derivative.
Data Presentation and Interpretation
To facilitate SAR analysis, the biological data for a series of synthesized analogs should be compiled into a structured table.
| Compound ID | R1 (at C2) | R2 (at C6) | R3 (at C7) | IC50 (µM) [Target/Cell Line] |
| Lead-001 | H | H | H | [Value] |
| Analog-002 | CH3 | H | H | [Value] |
| Analog-003 | Ph | H | H | [Value] |
| Analog-004 | H | Cl | H | [Value] |
| Analog-005 | H | H | OCH3 | [Value] |
Conclusion and Future Directions
This guide provides a comprehensive framework for initiating a drug discovery program centered on the this compound scaffold. By leveraging an inferential SAR approach based on existing knowledge of related quinoxaline derivatives, researchers can rationally design and synthesize novel analogs with a higher probability of desired biological activity. The proposed experimental workflows for synthesis and biological evaluation provide a clear path for generating the data necessary to build a robust SAR model. Future work should focus on the systematic exploration of the chemical space around this promising scaffold to identify lead compounds for further preclinical development.
References
-
ResearchGate. (2025, August 7). Biological activity of quinoxaline derivatives. Retrieved from [Link]
-
PMC. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. Retrieved from [Link]
-
ResearchGate. Structure activity relationship (SAR) for the newly synthesized quinoxaline derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Biological activity of quinoxaline derivatives. Retrieved from [Link]
-
Synthesis and biological activity of quinoxaline derivatives. (2024, August 10). Retrieved from [Link]
-
PMC. (2021, August 4). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Back Cover: Structure-Activity Relationships of Quinoxaline-Based 5-HT 3 A and 5-HT 3 AB Receptor-Selective Ligands (ChemMedChem 6/2013). Retrieved from [Link]
-
PubMed. (2013, June 15). Structure-activity relationships of quinoxaline-based 5-HT3A and 5-HT3AB receptor-selective ligands. Retrieved from [Link]
-
MDPI. (2021, February 18). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]
-
PubMed. Quinoxalines Potential to Target Pathologies. Retrieved from [Link]
-
University of Pennsylvania. (2015, December 19). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved from [Link]
-
PubMed. Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists. Retrieved from [Link]
-
Taylor & Francis Online. (2024, September 23). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Retrieved from [Link]
-
PubMed. (2011, April 1). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study. Retrieved from [Link]
-
NIH. (2024, October 21). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]
-
Full article: Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024, October 21). Retrieved from [Link]
-
RSC Publishing. (2024, November 7). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]
-
ResearchGate. Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Retrieved from [Link]
-
Organic Chemistry Portal. Quinoxaline synthesis. Retrieved from [Link]
-
MDPI. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Retrieved from [Link]
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024, August 3). Retrieved from [Link]
-
TSI Journals. (2011, August 15). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Retrieved from [Link]
-
ResearchGate. Benzodiazine isomers and their bioisosteres. Retrieved from [Link]
-
PubMed Central. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]
-
PMC. Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. Retrieved from [Link]
-
ResearchGate. (2025, October 15). (PDF) Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]
-
ResearchGate. (2026, January 16). Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators. Retrieved from [Link]
-
PMC. Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]
-
DADUN. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Retrieved from [Link]
-
RSC Publishing. (2023, November 9). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer. Retrieved from [Link]
-
ACS Publications. (2001, May 5). Structure−Activity Relationships of 1,4-Dihydro-(1H,4H)-quinoxaline-2,3-diones as N-Methyl-d-aspartate (Glycine Site) Receptor Antagonists. 1. Heterocyclic Substituted 5-Alkyl Derivatives. Retrieved from [Link]
-
RSC Publishing. (2024, July 23). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. Retrieved from [Link]
-
Taylor & Francis Online. (2024, October 24). Advancing quinoxaline chemistry: Sustainable and green synthesis using L-arabinose as a catalyst. Retrieved from [Link]
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- 4. mdpi.com [mdpi.com]
- 5. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
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- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Commercial availability and suppliers of 2-(Quinoxalin-5-yl)acetic acid
Commercial Availability & Sourcing Guide: 2-(Quinoxalin-5-yl)acetic acid
Part 1: Executive Summary & Market Analysis
Current Commercial Status: Non-Stock Item this compound (also known as 5-quinoxalineacetic acid) is currently not available as a direct off-the-shelf catalog item from major global distributors (e.g., Sigma-Aldrich, Fisher Scientific, Combi-Blocks) in significant quantities.
Unlike the 2- or 6-substituted quinoxaline derivatives, the 5-position substitution pattern is synthetically less accessible and less commonly utilized in high-throughput screening libraries. Consequently, researchers seeking this compound must adopt a "Buy Precursor & Convert" or "Custom Synthesis" strategy.
The "Golden" Precursor: Methyl 2-(quinoxalin-5-yl)acetate While the free acid is rare, the methyl ester derivative is commercially registered and available from specialized building block suppliers.
-
Target Compound: this compound (Free Acid)
-
Commercial Precursor: Methyl 2-(quinoxalin-5-yl)acetate
Part 2: Chemical Profile & Technical Specifications
| Property | Target Compound (Acid) | Commercial Precursor (Ester) |
| IUPAC Name | This compound | Methyl 2-(quinoxalin-5-yl)acetate |
| Structure | Quinoxaline ring with -CH₂COOH at C5 | Quinoxaline ring with -CH₂COOCH₃ at C5 |
| CAS Number | Not widely indexed (Refer to Patent AU2015215863A1) | 1383625-69-1 |
| Molecular Weight | 188.18 g/mol | 202.21 g/mol |
| Formula | C₁₀H₈N₂O₂ | C₁₁H₁₀N₂O₂ |
| Solubility | DMSO, MeOH, Basic Aqueous (pH > 8) | DMSO, DCM, Ethyl Acetate, MeOH |
| pKa (Calc.) | ~4.2 (Carboxylic acid) | N/A |
Part 3: Sourcing & Synthesis Strategy
To obtain high-purity this compound, we recommend a hierarchical approach based on required quantity and timeline.
Strategy A: The "Last Mile" Conversion (Recommended)
Best for: Small scale (100 mg – 5 g), Fast Turnaround (1–2 weeks)
Instead of commissioning a full custom synthesis, purchase the methyl ester (CAS 1383625-69-1) and perform a standard ester hydrolysis.
Protocol 1: Hydrolysis of Methyl 2-(quinoxalin-5-yl)acetate
-
Reagents: LiOH·H₂O (3 equiv), THF, Water.
-
Procedure:
-
Dissolve Methyl 2-(quinoxalin-5-yl)acetate in THF/Water (3:1 ratio).
-
Add LiOH·H₂O and stir at Room Temperature (RT) for 4 hours. Monitor by LC-MS (Target Mass: 189.2 [M+H]⁺).
-
Workup (Critical): Acidify carefully with 1N HCl to pH ~3–4. The zwitterionic nature of quinoxalines can complicate extraction. If precipitation occurs, filter the solid. If not, extract with Ethyl Acetate/n-Butanol (9:1).
-
Yield: Typically >90%.
-
Strategy B: De Novo Synthesis (Custom Synthesis)
Best for: Large scale (>10 g), Low Cost per Gram
If the ester is unavailable, the compound can be synthesized from 5-methylquinoxaline (CAS 13708-12-8), which is a cheap, widely available commodity chemical.
Protocol 2: Radical Bromination & Homologation
-
Bromination: 5-Methylquinoxaline + NBS (N-Bromosuccinimide) + AIBN (cat.) in CCl₄ or Benzene (Reflux).
-
Product: 5-(Bromomethyl)quinoxaline.
-
-
Cyanation: Reaction with NaCN or KCN in DMF/Water.
-
Product: 2-(Quinoxalin-5-yl)acetonitrile.
-
-
Hydrolysis: Acidic hydrolysis (HCl/Acetic Acid, Reflux).
Part 4: Supply Chain Decision Logic (Visualization)
The following diagram illustrates the decision matrix for sourcing this compound, ensuring the most efficient use of project resources.
Caption: Decision matrix for sourcing this compound. Green paths indicate the recommended "Buy Precursor" strategy.
Part 5: Verified Suppliers & References
Primary Suppliers (Methyl Ester Precursor - CAS 1383625-69-1):
-
ChemScene: Often stocks heterocyclic building blocks.
-
A2B Chem: Listed supplier for the methyl ester.
-
WuXi AppTec / Enamine: Capable of rapid custom synthesis (FTE or Fee-for-Service) using Protocol 2.
References:
-
ChemicalBook. (2025).[2][5][6] Product Profile: Methyl 2-(quinoxalin-5-yl)acetate (CAS 1383625-69-1).[1][2][7] Retrieved from
-
Google Patents. (2015). Patent AU2015215863A1: Inhibitors of Jun N-terminal Kinase. (Describes the synthesis of this compound via tert-butyl ester hydrolysis). Retrieved from
-
ChemSrc. (2025).[2] 5-Methylquinoxaline (CAS 13708-12-8) Properties and Suppliers. Retrieved from
Sources
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- 2. CAS#:1257230-31-1 | 3-(2-Bromo-5-chlorophenyl)-3-oxopropanenitrile | Chemsrc [m.chemsrc.com]
- 3. 5707-59-5_2-Benzyl-crotonic acidCAS号:5707-59-5_2-Benzyl-crotonic acid【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 4. 2-(quinolin-5-yl)acetic acid Hydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. 1383625-69-1 CAS|5-Quinoxalineacetic acid, methyl ester|生产厂家|价格信息 [m.chemicalbook.com]
- 7. 1383625-69-1 | Methyl 2-(quinoxalin-5-yl)acetate | A2B Chem | Chemikart [chemikart.com]
Review of literature on the synthesis of quinoxaline acetic acids
A Strategic Review for Medicinal Chemistry Applications
Executive Summary
Quinoxaline acetic acids represent a privileged scaffold in medicinal chemistry, particularly in the development of Aldose Reductase Inhibitors (ARIs) for diabetic complications, AMPA/NMDA receptor antagonists, and anti-inflammatory agents.
This guide distinguishes between the two primary structural classes that define this field:
-
N-substituted derivatives: (2-oxoquinoxalin-1(2H)-yl)acetic acids (The dominant scaffold for ARIs).
-
C-substituted derivatives: (Quinoxalin-2-yl)acetic acids (Classic heterocyclic building blocks).
This document provides a rigorous technical analysis of the synthetic pathways for both classes, emphasizing the "N-alkylation" route due to its pharmaceutical relevance.
Part 1: The N-Substituted Pathway (The ARI Scaffold)
The most pharmacologically active quinoxaline acetic acids are typically 3-substituted-2-oxoquinoxalin-1(2H)-yl acetic acids . The synthesis is a linear, three-stage workflow: Cyclocondensation
1.1 The Synthetic Workflow (DOT Visualization)
Figure 1: The canonical pathway for synthesizing N-substituted quinoxaline acetic acid derivatives, common in ARI drug discovery.
1.2 Detailed Protocol: The "One-Pot" Alkylation Strategy
Context: The critical challenge in this pathway is regioselectivity during alkylation. The N1 nitrogen (amide-like) is less nucleophilic than the N4 nitrogen, but in the 2-oxo tautomer, N1 is the primary site for alkylation under basic conditions.
Reagents:
-
Precursor: 3-substituted-quinoxalin-2(1H)-one (1.0 eq)
-
Alkylating Agent: Ethyl bromoacetate (1.2 eq)
-
Base: Anhydrous Potassium Carbonate (
) (2.0 eq) -
Solvent: DMF (Dry) or Acetone
Step-by-Step Methodology:
-
Activation: Dissolve the quinoxalinone derivative in dry DMF under an inert atmosphere (
). Add anhydrous . Stir at room temperature for 30 minutes to facilitate deprotonation of the lactam nitrogen. -
Alkylation: Add ethyl bromoacetate dropwise. Heat the mixture to 60–80°C for 4–6 hours.
-
Monitoring: Track by TLC (Hexane:EtOAc 7:3). Look for the disappearance of the polar N-H starting material and the appearance of the less polar ester.
-
-
Workup: Pour the reaction mixture into crushed ice-water. The ester intermediate usually precipitates as a solid. Filter, wash with water, and dry.[6][7]
-
Hydrolysis: Suspend the ester in MeOH/Water (1:1) and add NaOH (2.0 eq).[4] Stir at room temperature for 2 hours. Acidify with 1N HCl to pH 3–4. The free acid precipitates.
Validation Criteria:
-
1H NMR: Look for the disappearance of the ethyl ester quartet (~4.2 ppm) and triplet (~1.2 ppm) and the retention of the singlet for
at ~4.8–5.2 ppm . -
IR: Appearance of broad carboxylic acid -OH stretch (2500–3300
) and carbonyl stretch (~1710 ).
Part 2: The C-Substituted Pathway (Direct Condensation)
For derivatives where the acetic acid moiety is attached to the carbon ring (C2 or C3), the Hinsberg Condensation is modified using dicarboxylic acid derivatives.
2.1 Reaction Mechanism: The Maleic Anhydride Route
A robust method involves the reaction of o-phenylenediamine with maleic anhydride, followed by rearrangement.
Protocol:
-
Condensation: React o-phenylenediamine (10 mmol) with maleic anhydride (10 mmol) in refluxing dry THF or Toluene.
-
Intermediate: This initially forms the amide (maleanilic acid derivative).
-
Cyclization: Refluxing in glacial acetic acid promotes ring closure to form 3-oxo-3,4-dihydroquinoxaline-2-acetic acid .
Data Summary: Solvent Effects on Yield
| Solvent System | Temperature | Reaction Time | Yield (%) | Notes |
| Water / HCl (2M) | Reflux | 2 hr | 85-92% | Green chemistry; product precipitates on cooling. |
| Glacial Acetic Acid | Reflux | 4 hr | 75-80% | Standard method; easier solubilization of substituted diamines. |
| Ethanol | Reflux | 6-8 hr | 60-70% | Slower kinetics; requires acid catalyst. |
Part 3: Advanced Case Study - Ranirestat (AS-3201)[2]
Ranirestat is a high-potency ARI. While often grouped with quinoxalines, it is structurally a spirohydantoin-pyrrolopyridine derivative. However, its synthesis illustrates the "Advanced Catalytic" approach relevant to modern quinoxaline synthesis.
3.1 The Asymmetric Strategy (Concept)
Unlike the flat quinoxaline rings described above, Ranirestat requires the construction of a chiral tetrasubstituted center.
Key Synthetic Insight: The synthesis utilizes a Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) .[8] This moves beyond simple condensation/substitution into stereoselective carbon-carbon bond formation.
Figure 2: Conceptual workflow for the asymmetric synthesis of Ranirestat-like scaffolds.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in N-Alkylation | Competitive O-alkylation | Use a polar aprotic solvent (DMF) to favor N-alkylation. Ensure base ( |
| Incomplete Cyclization | Water in solvent | For condensation reactions, use a Dean-Stark trap (toluene reflux) or add molecular sieves to drive equilibrium. |
| Product Purity (Tarry residue) | Polymerization of diamine | Perform the reaction under Nitrogen. Add the diamine slowly to the keto-acid solution. |
| Solubility Issues | High lattice energy | Quinoxaline acids are often insoluble in neutral water. Dissolve in dilute NaOH for analysis, or use DMSO-d6 for NMR. |
References
-
Synthesis of Quinoxalinone ARIs: Qin, X., et al. (2012).[9] An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase.
-
Ranirestat Asymmetric Synthesis: Trost, B. M., et al. (2010).[8] A Concise Enantioselective Synthesis of (-)-Ranirestat.
-
Hinsberg Reaction Optimization: Mowbray, J., & Ottaway, J. H. (1970). The preparation of alpha-oxo acid derivatives suitable for specific-radioactivity determination. [10]
-
Green Chemistry Approaches: Refat, H. M., et al. (2013).[6] Synthesis and antimicrobial activity of some novel quinoxaline derivatives.
Sources
- 1. homework.study.com [homework.study.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. homework.study.com [homework.study.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A concise enantioselective synthesis of (-)-ranirestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The preparation of alpha-oxo acid derivatives suitable for specific-radioactivity determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Studies on the Molecular Geometry of 2-(Quinoxalin-5-yl)acetic acid
The following technical guide details the theoretical framework for investigating the molecular geometry and electronic structure of 2-(Quinoxalin-5-yl)acetic acid . This document is structured for researchers and computational chemists, focusing on Density Functional Theory (DFT) protocols, conformational analysis, and electronic property prediction.
Executive Summary
The quinoxaline scaffold (1,4-diazanaphthalene) is a privileged structure in medicinal chemistry, exhibiting broad-spectrum biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This compound represents a specific regioisomer where the acetic acid moiety is attached to the benzenoid ring at the C5 position.
This structural configuration is theoretically significant due to the proximity of the C5 substituent to the N4 nitrogen atom of the pyrazine ring. This guide establishes a rigorous computational protocol to elucidate the ground-state geometry, investigate potential intramolecular hydrogen bonding (N4···H-O), and map the electronic landscape (HOMO-LUMO, MEP) that governs its pharmacokinetics.
Computational Methodology (The Protocol)
To ensure scientific integrity and reproducibility, the following computational workflow is prescribed. This protocol adheres to standard "Gold Standard" DFT levels for organic heterocycles.
Level of Theory[2][3][4][5][6][7]
-
Software Framework: Gaussian 16 / GAMESS (US) / ORCA.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the chosen hybrid functional. Despite the emergence of newer functionals (e.g., wB97X-D), B3LYP remains the benchmark for comparing geometric parameters of quinoxaline derivatives against X-ray diffraction data.
-
Basis Set: 6-311++G(d,p) .[3]
-
Rationale: The split-valence triple-zeta basis set (6-311) provides flexibility. Diffuse functions (++) are critical for correctly modeling the lone pairs on the nitrogen atoms and the carboxylate anion (if deprotonated). Polarization functions (d,p) account for the directional nature of p-orbitals in the aromatic ring.
-
Solvation Models
While gas-phase calculations provide intrinsic properties, biological activity occurs in solution.
-
Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvents: Water (
) for physiological simulation; Ethanol ( ) for synthesis/crystallization comparison.
Workflow Visualization
The following diagram outlines the logical flow of the theoretical study, from conformational scanning to property analysis.
Figure 1: Step-by-step computational workflow for validating molecular geometry.
Geometric Optimization & Structural Analysis
Conformational Flexibility
The acetic acid side chain introduces rotational degrees of freedom. The critical dihedral angle is
-
Hypothesis: The global minimum will likely adopt a conformation where the carbonyl oxygen or the hydroxyl group minimizes steric clash with the H6 proton and maximizes electrostatic stability relative to the N4 lone pair.
-
C5-N4 Proximity: Unlike C1/C8 positions in naphthalene, the C5 position in quinoxaline is "peri" to the N4 nitrogen. A potential weak intramolecular interaction (C-H···N or O-H···N) may lock the conformation.
Representative Geometric Parameters
Based on analogous quinoxaline-2-carboxylic acid structures, the following bond lengths and angles are the expected convergence values.
| Parameter | Atom Pair | Predicted Value (Å / °) | Theoretical Note |
| Bond Length | N1-C2 | 1.30 - 1.32 | Typical C=N double bond character. |
| Bond Length | N4-C4a | 1.36 - 1.38 | Shortened due to resonance with the benzene ring. |
| Bond Length | C5-C | 1.50 - 1.52 | Standard sp2-sp3 single bond. |
| Bond Angle | C4a-C5-C | 120.0° ± 2° | Deviation indicates steric strain from N4. |
| Dihedral | Ring Planarity | ~0.0° | The quinoxaline core must remain planar. |
Electronic Properties & Reactivity[9]
Frontier Molecular Orbitals (FMO)
The energy gap (
-
HOMO Location: Predominantly distributed over the quinoxaline
-system and the lone pairs of the nitrogen atoms. -
LUMO Location: Concentrated on the pyrazine ring and the carboxyl group (electron-withdrawing).
-
Significance: A smaller
suggests high polarizability and "softness," making the molecule more reactive towards electrophiles (e.g., in enzymatic pockets).
Molecular Electrostatic Potential (MEP)
The MEP map is essential for predicting non-covalent interactions (drug-receptor binding).
-
Red Regions (Negative Potential): Localized on the N1/N4 atoms and the Carbonyl Oxygen (C=O). These are H-bond acceptors.
-
Blue Regions (Positive Potential): Localized on the Hydroxyl Hydrogen (COOH) and the aromatic protons. These are H-bond donors.
Figure 2: Predicted reactive sites based on Molecular Electrostatic Potential (MEP).
Vibrational Spectroscopy (In Silico Validation)
To validate the theoretical model against experimental FTIR data, frequency calculations must be performed. Note that DFT calculates harmonic frequencies, which are typically overestimated.
-
Scaling Factor: Apply a scaling factor of 0.961 - 0.967 for B3LYP/6-311++G(d,p) to align with experimental anharmonic frequencies.
Key Diagnostic Peaks:
- (O-H): 3500–3200 cm⁻¹ (Broad). If intramolecular H-bonding to N4 exists, this peak will red-shift and sharpen.
- (C=O): ~1720 cm⁻¹ (Strong).
- (C=N): 1580–1600 cm⁻¹ (Characteristic of the quinoxaline ring).
- (C-N): 1100–1200 cm⁻¹ (Ring stretching).
References
-
Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
-
Obot, I. B., et al. (2019). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation.[3] Journal of Chemical Sciences, 131, 106.[3]
- Kavitha, E., et al. (2010). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 2-quinoxaline carboxylic acid by DFT method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(5), 412-419. (Validates the B3LYP methodology for quinoxaline acids).
-
Dennington, R., Keith, T., & Millam, J. GaussView, Version 6.
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for 2-(Quinoxalin-5-yl)acetic acid in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Therapeutic Potential of Quinoxaline Scaffolds
The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry.[1][2] Derivatives of this heterocyclic core have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3][4] This diverse pharmacological profile has established quinoxaline-based compounds as promising candidates for drug discovery and development.[3]
This guide provides a detailed protocol for the initial characterization of 2-(Quinoxalin-5-yl)acetic acid , a member of the quinoxaline family, in cell-based assays. Due to the broad spectrum of activities associated with quinoxaline derivatives, a primary investigation into the anti-inflammatory potential of this compound is a logical and scientifically sound starting point. The Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, will be the focus of the primary assay. A secondary assay to assess cell viability will also be detailed to ensure that any observed effects on the NF-κB pathway are not a result of cytotoxicity.
Mechanism of Action: A Focus on Inflammatory Signaling
While the precise molecular target of this compound is not yet definitively established in publicly available literature, many quinoxaline derivatives have been shown to exert anti-inflammatory effects.[2][3][5] A key signaling pathway that governs the inflammatory response is the NF-κB pathway.[6]
The NF-κB Signaling Pathway:
Under basal conditions, the NF-κB transcription factor is held inactive in the cytoplasm by its inhibitor, IκBα.[6] Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus.[6] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules.[6]
Caption: The NF-κB signaling pathway.
By assessing the ability of this compound to modulate this pathway, researchers can gain valuable insights into its potential as an anti-inflammatory agent.
Experimental Protocols
Preparation of this compound Stock Solution
Rationale: The proper solubilization of a test compound is critical for accurate and reproducible results in cell-based assays. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic molecules for in vitro studies. However, it is important to be aware that some carboxylic acids may have limited solubility in DMSO.[7]
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound and dissolve it in the required volume of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Visually inspect the solution for any undissolved particulate matter. If present, the solution can be centrifuged at high speed for 5-10 minutes to pellet any precipitate, and the clear supernatant can be used.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Table 1: Preparation of 10 mM Stock Solution
| Molecular Weight of this compound | Amount to Weigh for 1 mL of 10 mM Stock |
| 188.18 g/mol | 1.88 mg |
Primary Assay: NF-κB Reporter Gene Assay
Rationale: This assay provides a quantitative measure of the transcriptional activity of NF-κB. A cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element is used. An increase or decrease in luciferase activity upon treatment with the test compound indicates modulation of the NF-κB pathway.[6][7][8]
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Tumor Necrosis Factor-alpha (TNF-α), as a positive control for NF-κB activation
-
Sterile 96-well, white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HEK293-NF-κB reporter cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Prepare a positive control by diluting TNF-α in complete culture medium to a final concentration of 10 ng/mL.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.
-
Carefully remove the medium from the cells and replace it with 100 µL of the prepared compound dilutions, positive control, or vehicle control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6-24 hours.[7]
-
-
Luciferase Assay:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Calculate the average luminescence for each treatment group.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control.
-
For inhibition studies, the cells should be co-treated with TNF-α and the test compound. The results would then be expressed as a percentage of the TNF-α-stimulated control.
Caption: NF-κB Reporter Gene Assay Workflow.
Secondary Assay: MTT Cell Viability Assay
Rationale: It is crucial to determine whether the observed effects in the primary assay are due to a specific biological activity or simply a consequence of cytotoxicity. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11][12]
Materials:
-
Cells of the same type as used in the primary assay (e.g., HEK293)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well, clear cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same cell seeding and compound treatment procedures as described for the NF-κB reporter gene assay (steps 1 and 2).
-
-
MTT Assay:
-
After the compound incubation period, add 10 µL of MTT solution to each well.[9][12]
-
Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals.[9][12]
-
After the incubation, add 100 µL of the solubilization solution to each well.[9][12]
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
Incubate the plate at room temperature for at least 1 hour, protected from light.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the average absorbance for each treatment group.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Table 2: Example Data Interpretation
| Assay | Result | Interpretation |
| NF-κB Reporter Assay | Dose-dependent decrease in TNF-α-induced luciferase activity | This compound may have anti-inflammatory properties by inhibiting the NF-κB pathway. |
| MTT Assay | No significant decrease in cell viability at the same concentrations | The observed effect in the NF-κB assay is likely due to a specific biological activity and not cytotoxicity. |
| MTT Assay | Dose-dependent decrease in cell viability | The observed decrease in the NF-κB assay may be a result of cytotoxicity. |
Safety and Handling
As with any chemical compound, appropriate safety precautions should be taken when handling this compound and its solutions.
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye protection.[13][14]
-
Handling: Avoid breathing dust.[13][14] Handle in a well-ventilated area.[13][14] Avoid contact with skin and eyes.[13][14]
-
Storage: Keep the compound in a dry, cool, and well-ventilated place.[13][14] Keep the container tightly closed.[13][14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the initial in vitro characterization of this compound. By employing a primary screen to assess its impact on the NF-κB signaling pathway and a secondary assay to evaluate cytotoxicity, researchers can obtain valuable preliminary data on the potential anti-inflammatory properties of this novel quinoxaline derivative. The provided protocols are designed to be a starting point and can be further optimized based on the specific cell types and experimental goals.
References
-
Premier Medical Corporation. (n.d.). Safety Data Sheet: Acetic Acid Solution 5%. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
Sharma, P., & Kumar, V. (2025, August 7). Biological activity of quinoxaline derivatives. ResearchGate. Retrieved from [Link]
- Sharma, K., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(6), 933-958.
- Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024).
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
- de Oliveira, R. B., et al. (2020). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 35(7), e202000703.
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
Quinoxaline‐based derivatives exhibiting anti‐inflammatory activity. (2023). ResearchGate. Retrieved from [Link]
-
BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]
- Al-Tel, T. H. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Current Organic Chemistry, 16(14), 1749-1776.
- Patel, M. R., et al. (2011).
- Knodler, L. A., & Finlay, B. B. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155), e60614.
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
- Al-Warhi, T., et al. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8696.
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
- Wang, Y., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 27(22), 7793.
-
System Biosciences. (n.d.). NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. Retrieved from [Link]
-
protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. protocols.io [protocols.io]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. fishersci.com [fishersci.com]
Application Notes and Protocols for 2-(Quinoxalin-5-yl)acetic Acid in Medicinal Chemistry
Introduction: The Quinoxaline Scaffold as a Privileged Structure in Drug Discovery
The quinoxaline motif, a fused bicyclic system of benzene and pyrazine rings, is a cornerstone in medicinal chemistry.[1] Its rigid, planar structure and the presence of nitrogen atoms facilitate a multitude of non-covalent interactions with biological macromolecules, rendering it a "privileged scaffold."[2] Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic properties.[3][4] This diverse biological profile has spurred the development of numerous synthetic methodologies and the exploration of quinoxaline-based compounds for a wide array of therapeutic targets.[5][6]
This guide focuses on a specific, yet underexplored, member of this family: 2-(Quinoxalin-5-yl)acetic acid . The introduction of an acetic acid moiety at the 5-position of the quinoxaline ring offers a unique vector for chemical modification and interaction with biological targets. The carboxylic acid group can act as a key pharmacophore, engaging in hydrogen bonding or ionic interactions within enzyme active sites or receptor binding pockets. Furthermore, it serves as a versatile synthetic handle for the generation of amide, ester, and other derivatives, allowing for the fine-tuning of physicochemical properties and biological activity.
These application notes will provide a comprehensive overview of the synthesis, potential therapeutic applications, and detailed experimental protocols for researchers, scientists, and drug development professionals working with this compound and its analogs. We will delve into its potential as a kinase inhibitor and an antiviral agent, providing the scientific rationale and step-by-step methodologies to facilitate its exploration in drug discovery programs.
Section 1: Synthesis of this compound
The synthesis of this compound is not widely reported, necessitating a rational, multi-step approach based on established quinoxaline chemistry. The classical Hinsberg and Körner methods, which involve the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, provide a foundational strategy.[2][7] To achieve the desired 5-substituted pattern, a suitably functionalized o-phenylenediamine precursor is required. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
Sources
- 1. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mtieat.org [mtieat.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tsijournals.com [tsijournals.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
Application Note: Characterization of 2-(Quinoxalin-5-yl)acetic acid as a Multi-Target Lead Candidate
Abstract & Introduction
The quinoxaline scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind diverse biological targets, including kinases, DNA intercalators, and oxidoreductases. This application note details the experimental design for evaluating 2-(Quinoxalin-5-yl)acetic acid , a specific derivative featuring an acidic side chain at the C5 position.
While quinoxalines are often screened for anticancer activity, the presence of the acetic acid moiety strongly suggests potential efficacy as an Aldose Reductase Inhibitor (ARI) . The carboxylic acid group acts as a pharmacophore capable of interacting with the anion-binding pocket of the Aldose Reductase (ALR2) active site, a mechanism critical for mitigating diabetic complications (neuropathy, retinopathy). Furthermore, the planar heterocyclic core warrants investigation into antimicrobial and cytotoxic properties.
This guide provides a comprehensive, self-validating screening cascade to characterize the efficacy, selectivity, and safety profile of this molecule.
Experimental Workflow Overview
The following decision-matrix outlines the logical progression from in silico validation to wet-lab characterization.
Figure 1: Screening cascade prioritizing the highest probability target (ALR2) followed by safety and secondary efficacy profiling.
Phase 1: Primary Efficacy – Aldose Reductase (ALR2) Inhibition
Rationale
The conversion of glucose to sorbitol by Aldose Reductase (ALR2) is the rate-limiting step in the polyol pathway.[1] In hyperglycemic states, accumulation of sorbitol leads to osmotic stress and tissue damage. The acetic acid tail of the test compound mimics the acidic head group of established ARIs (e.g., Epalrestat), allowing it to anchor in the enzyme's catalytic pocket.
Mechanistic Pathway
Figure 2: The Polyol Pathway. The test compound targets ALR2 to prevent Sorbitol accumulation.
Detailed Protocol: Spectrophotometric NADPH Oxidation Assay
Objective: Determine the IC50 of the test compound against recombinant human ALR2.
Materials:
-
Enzyme: Recombinant Human Aldose Reductase (rhALR2).
-
Substrate: DL-Glyceraldehyde (Standard) or D-Glucose (Physiological).
-
Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form).
-
Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2).
-
Control: Epalrestat or Sorbinil (Positive Control).
Procedure:
-
Preparation: Dissolve this compound in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM).
-
Reaction Mix: In a quartz cuvette or UV-transparent 96-well plate, combine:
-
600 µL Phosphate Buffer (pH 6.2)
-
100 µL NADPH (0.15 mM final concentration)
-
100 µL rhALR2 enzyme solution
-
10 µL Test Compound (various concentrations)
-
-
Incubation: Incubate at 30°C for 5 minutes to allow enzyme-inhibitor interaction.
-
Initiation: Add 100 µL DL-Glyceraldehyde (10 mM) to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes using a kinetic spectrophotometer.
-
Blank Correction: Run a parallel blank without enzyme to correct for non-enzymatic NADPH oxidation.
Data Analysis:
Calculate the percent inhibition using the slope (rate of reaction,
Phase 2: Secondary Efficacy – Antimicrobial Susceptibility
Rationale
Quinoxaline derivatives often function as DNA intercalators or gyrase inhibitors. Given the structural similarity to quinoxaline-1,4-di-N-oxides (classic antibacterial agents), basic antimicrobial profiling is mandatory.
Protocol: Broth Microdilution (CLSI Guidelines)
Organisms: S. aureus (Gram-positive), E. coli (Gram-negative), C. albicans (Fungal).
-
Inoculum: Prepare bacterial suspension at
CFU/mL in Mueller-Hinton Broth. -
Plate Setup: Dispense 100 µL of inoculum into 96-well plates.
-
Treatment: Add 100 µL of test compound (dilution series: 128 µg/mL down to 0.25 µg/mL). Ensure DMSO concentration < 1%.
-
Controls:
-
Positive: Ciprofloxacin (Bacteria), Fluconazole (Fungi).
-
Negative: Sterility control (Broth only).
-
Vehicle: Bacteria + 1% DMSO.
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via OD600 measurement.
Phase 3: Safety Profiling – Cytotoxicity (MTT Assay)
Rationale
To validate the compound as a drug candidate, we must calculate the Selectivity Index (SI) . A potent inhibitor is useless if it is equally toxic to mammalian cells.
Cell Line: HEK293 (Human Embryonic Kidney) or HFF-1 (Fibroblasts).
Procedure:
-
Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treat with compound (1–100 µM) for 48 hours.
-
Add MTT reagent (0.5 mg/mL); incubate 4h at 37°C.
-
Solubilize formazan crystals with DMSO.
-
Measure Absorbance at 570 nm.
-
Calculate
(Cytotoxic Concentration 50%).
Selectivity Index Calculation:
Data Presentation & Interpretation
Summarize findings in the following format for technical reports:
| Assay | Parameter | Result (Example) | Status |
| ALR2 Inhibition | IC50 | 0.45 µM | Potent (Compare to Epalrestat ~0.1 µM) |
| Antibacterial | MIC (S. aureus) | 64 µg/mL | Weak/Inactive |
| Cytotoxicity | CC50 (HEK293) | > 100 µM | Non-toxic |
| Selectivity | SI Ratio | > 222 | Excellent Profile |
Interpretation:
-
High Potency (IC50 < 1 µM) + Low Toxicity: Proceed to in vivo diabetic cataract models.
-
High Potency + High Toxicity: The acetic acid group may be causing off-target mitochondrial uncoupling. Structural modification (esterification) required.
-
Low Potency: The position 5-substitution may sterically hinder active site binding compared to position 2-substituted analogs.
References
-
Aldose Reductase Inhibition
- Qin, X., et al. (2015). "Design and synthesis of potent and multifunctional aldose reductase inhibitors based on quinoxalinones." Chemical Biology & Drug Design.
-
Quinoxaline Scaffold Biological Activity
- Pereira, J.A., et al. (2015). "Quinoxaline, its derivatives and applications: A State of the Art review." European Journal of Medicinal Chemistry.
-
Antimicrobial Protocols
- Clinical and Laboratory Standards Institute (CLSI).
-
Cytotoxicity Methodologies
- Riss, T.L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD)
Sources
Application Notes and Protocols: 2-(Quinoxalin-5-yl)acetic Acid as a Versatile Building Block in Organic Synthesis
Abstract: The quinoxaline scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and advanced materials.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug discovery.[5][6][7] This guide focuses on 2-(Quinoxalin-5-yl)acetic acid, a versatile building block that combines the core quinoxaline structure with a reactive carboxylic acid handle. This functional group opens a gateway for diverse synthetic transformations, most notably amide bond formation and esterification, enabling the straightforward generation of extensive chemical libraries for screening and development. We provide detailed, field-proven protocols, explain the rationale behind experimental choices, and offer insights into the characterization of the resulting derivatives.
Introduction: The Strategic Value of the Quinoxaline Scaffold
Quinoxaline derivatives exhibit a remarkable breadth of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antifungal properties.[1][4][5][7] Marketed drugs such as varenicline (smoking cessation aid) and brimonidine (anti-glaucoma agent) feature related heterocyclic structures, underscoring their therapeutic relevance.[7] The strategic advantage of this compound lies in its acetic acid moiety, which provides a reliable anchor point for synthetic elaboration without altering the core electronic and structural features of the quinoxaline ring system. This allows researchers to systematically probe structure-activity relationships (SAR) by introducing a wide array of substituents via robust and well-understood chemical reactions.
Physicochemical Properties & Handling
Proper handling and storage are critical for maintaining the integrity of the building block.
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| Appearance | Off-white to yellow or brown solid |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol, THF |
| Storage | Store at 2-8°C, protect from light and moisture |
Core Synthetic Application: Amide Bond Formation
The amide bond is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[8] The direct coupling of a carboxylic acid with an amine is the most common method for its formation, a process that requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[9]
Rationale for Reagent Selection
Modern amide coupling reactions rely on specialized reagents that generate highly reactive intermediates under mild conditions, minimizing side reactions and preserving sensitive functional groups.
| Reagent | Acronym | Class | Mechanism of Action |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU | Aminium | Forms a reactive HOBt ester. |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | Aminium | Forms a highly reactive O-acylisourea intermediate; known for high efficiency and low racemization.[8] |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | EDC | Carbodiimide | Reacts with the carboxylic acid to form an O-acylisourea intermediate that is susceptible to nucleophilic attack. Often used with HOBt or DMAP.[10] |
| Propylphosphonic Anhydride | T3P | Phosphonium | A versatile and green coupling reagent that generates water-soluble byproducts, simplifying purification.[11] |
For this protocol, we select HATU due to its high reactivity, reliability with a broad range of substrates, and the formation of clean reaction profiles, which simplifies downstream purification. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to neutralize the carboxylic acid and the HCl byproduct without competing with the primary amine nucleophile.[8]
General Workflow for Amide Coupling
The following diagram illustrates the standard laboratory workflow for the synthesis of an amide derivative from this compound.
Caption: Standard workflow for HATU-mediated amide coupling.
Detailed Protocol: Synthesis of 2-(Quinoxalin-5-yl)-N-benzylacetamide
This protocol details the coupling of this compound with benzylamine as a model reaction.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 188 mg, 1.0 mmol).
-
Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.
-
Add benzylamine (118 mg, 1.1 mmol, 1.1 eq) to the solution, followed by DIPEA (388 mg, 3.0 mmol, 3.0 eq). Stir for 5 minutes.
-
In a separate vial, dissolve HATU (456 mg, 1.2 mmol, 1.2 eq) in anhydrous DMF (2 mL).
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Allow the reaction to stir for 2-4 hours. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into a separatory funnel containing EtOAc (50 mL).
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Causality Insight: The NaHCO₃ wash is essential to remove any unreacted carboxylic acid and acidic byproducts from the coupling reagents.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of hexane/EtOAc) to yield the pure amide product.
Core Synthetic Application: Esterification
Esterification provides another avenue for derivatization, yielding compounds that can serve as final products or as intermediates for further transformations, such as hydrazide formation.[12]
Fischer-Speier Esterification: An Overview
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[13] The reaction is an equilibrium process, and is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.
Caption: Reaction scheme for acid-catalyzed esterification.
Detailed Protocol: Synthesis of Methyl 2-(quinoxalin-5-yl)acetate
Materials:
-
This compound (1.0 eq)
-
Methanol (used as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (e.g., 188 mg, 1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add 2-3 drops of concentrated H₂SO₄ to the suspension.
-
Causality Insight: The strong acid protonates the carbonyl oxygen of the carboxylic acid, dramatically increasing its electrophilicity and making it susceptible to attack by the weakly nucleophilic alcohol.
-
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in DCM (30 mL) and carefully wash with saturated aq. NaHCO₃ (15 mL) to neutralize the sulfuric acid catalyst.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude ester.
-
If necessary, purify the product via flash column chromatography.
Characterization of Derivatives
Confirmation of product identity and purity is paramount. The following techniques are standard:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure. Successful amide formation is often indicated by a new broad singlet in the ¹H NMR spectrum corresponding to the N-H proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition of the synthesized molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
This compound is a powerful and versatile building block for synthetic and medicinal chemistry. Its readily accessible carboxylic acid handle allows for the implementation of robust and high-yielding amide coupling and esterification protocols. These reactions serve as a reliable foundation for creating diverse libraries of novel quinoxaline derivatives, accelerating the discovery of new therapeutic agents and functional materials.
References
- S. A. El-Feky, Z. K. Abd El-Sami, and N. A. El-Bastawesy, "Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities," Bentham Science Publishers, 2023.
- P. Sharma, N. Kumar, and A. Kumar, "Quinoxaline: Synthetic and pharmacological perspectives," International Journal of Pharmaceutical Research and Development.
- Y. Wang et al.
- "Quinoxaline – Knowledge and References," Taylor & Francis.
- F. Dehnavi, M. Akhavan, and A.
- A. H. F. A. El-Wahed et al.
- A. A. de Oliveira et al.
- S. L. C. P. S. S. K. Depani, "Recent advances in the transition-metal-free synthesis of quinoxalines," PubMed Central.
- R. Singh, "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades," MDPI, 2021.
- T. P. Shaikh, "Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides," MDPI.
- B. G. Singh, "Process optimization for acid-amine coupling: a catalytic approach," Current Chemistry Letters, 2022.
- "Novel acetic acid derivatives containing quinazolin‐4(3H)
- "Amide synthesis by acyl
- S. T. Gadge et al., "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents," PMC.
- "Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base," ResearchG
- "Amide coupling reaction in medicinal chemistry.
- "Amide coupling Protocol for Amino PEG," AxisPharm, 2024.
- M. R. Altıokka and A. Çıtak, "KINETICS OF ESTERIFICATION OF ACETIC ACID WITH 2-ETHYLHEXANOL IN THE PRESENCE OF AMBERLYST 36," DergiPark, 2017.
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Application Notes and Protocols for High-Throughput Screening of 2-(Quinoxalin-5-yl)acetic acid as a Potential Kinase Inhibitor
Introduction: The Therapeutic Potential of Quinoxaline Scaffolds as Kinase Inhibitors
The quinoxaline ring system is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] A significant portion of these activities can be attributed to the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[4][5] Recent studies have identified quinoxaline derivatives as potent inhibitors of various kinases, including Pim-1/2 and Apoptosis Signal-regulating Kinase 1 (ASK1), highlighting the potential of this chemical class in developing novel therapeutics.[3][6][7]
This application note focuses on 2-(Quinoxalin-5-yl)acetic acid, a representative member of this class, and provides a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign to identify and characterize its potential as a kinase inhibitor. We will use ASK1 as a target enzyme for our protocols, given the established link between quinoxaline structures and ASK1 inhibition.[6][7][8] ASK1 is a key mediator of cellular stress responses, and its inhibition is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[9][10][11]
We will detail a robust, fluorescence-based HTS assay amenable to the screening of large compound libraries. The described methodologies are designed to ensure scientific integrity through self-validating systems and provide researchers with the practical insights needed to implement these assays effectively.
The ASK1 Signaling Pathway: A Key Mediator of Cellular Stress
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[10][11] It functions as an upstream activator of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling cascades in response to a variety of cellular stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α.[9][10] In its inactive state, ASK1 is bound to the inhibitory protein thioredoxin (Trx).[11] Upon exposure to oxidative stress, Trx dissociates, leading to ASK1 oligomerization and autophosphorylation, thereby activating its kinase function.[11] Activated ASK1 then phosphorylates and activates downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38, respectively.[10] This signaling cascade ultimately leads to various cellular responses, including apoptosis, inflammation, and differentiation.[10]
Caption: The ASK1 signaling pathway is activated by various cellular stressors, leading to downstream MAPK activation and cellular responses.
High-Throughput Screening for ASK1 Inhibitors: A Fluorescence-Based Approach
For identifying novel kinase inhibitors from large compound libraries, a robust and scalable HTS assay is essential.[12] Fluorescence-based assays are widely used in HTS due to their high sensitivity and compatibility with automation.[13] We will describe a universal, homogeneous assay that measures the activity of any kinase by detecting the production of ADP, a common product of all kinase reactions. The Transcreener® ADP² Assay is a well-established example of such a system and will serve as the basis for our protocol.[4] This assay is based on the principle of competitive fluorescence polarization (FP), where ADP produced by the kinase reaction displaces a fluorescently labeled ADP tracer from an anti-ADP antibody, leading to a decrease in the FP signal.[4]
Principle of the Competitive Fluorescence Polarization Kinase Assay
-
Kinase Reaction: In the presence of ATP and a suitable substrate, the active ASK1 enzyme catalyzes the transfer of a phosphate group to the substrate, producing ADP.
-
Detection: An anti-ADP antibody coupled to a fluorescent tracer is added to the reaction. In the absence of kinase activity (no ADP produced), the tracer binds to the antibody, resulting in a large, slow-rotating complex that emits highly polarized light.
-
Competition: ADP generated by the kinase reaction competes with the fluorescent tracer for binding to the antibody.
-
Signal Change: As the tracer is displaced from the antibody, it becomes a smaller, faster-rotating molecule, leading to a decrease in the fluorescence polarization signal. The magnitude of this decrease is directly proportional to the amount of ADP produced and thus to the kinase activity.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) |
| Recombinant Human ASK1 | Carna Biosciences | 08-105 |
| Myelin Basic Protein (MBP) Substrate | Sigma-Aldrich | M1891 |
| ATP | Sigma-Aldrich | A7699 |
| Transcreener® ADP² FP Assay Kit | BellBrook Labs | 3010-1K |
| This compound | Custom Synthesis | N/A |
| Staurosporine (Positive Control) | Sigma-Aldrich | S4400 |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 |
| 384-well, low-volume, black assay plates | Corning | 3820 |
| Multichannel pipettes and automated liquid handlers | Various | N/A |
| Plate reader with fluorescence polarization capabilities | BMG LABTECH, Tecan, etc. | N/A |
Protocol 1: HTS Assay for ASK1 Inhibition
This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.
1. Reagent Preparation:
-
Assay Buffer: Prepare a 1X kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
ASK1 Enzyme Solution: Dilute recombinant ASK1 in assay buffer to a 2X final concentration (the optimal concentration should be determined empirically, typically in the low nM range).
-
Substrate/ATP Solution: Prepare a 4X solution of MBP substrate and ATP in assay buffer. The ATP concentration should be at or near its Km for ASK1 to ensure sensitivity to competitive inhibitors.[2]
-
Compound Plates: Prepare serial dilutions of this compound and control compounds (Staurosporine as a positive control, DMSO as a negative control) in 100% DMSO. Then, dilute these compounds in assay buffer to a 4X final concentration. The final DMSO concentration in the assay should not exceed 1%.
2. Assay Procedure:
-
Add 5 µL of the 4X compound solution to the wells of the 384-well plate.
-
Add 10 µL of the 2X ASK1 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the 4X Substrate/ATP solution.
-
Incubate the reaction for 60 minutes at 30°C. The reaction time should be within the linear range of the enzyme kinetics.[2]
-
Stop the reaction and detect ADP by adding 10 µL of the Transcreener® ADP² detection mix (containing the anti-ADP antibody and ADP-tracer).
-
Incubate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.
-
Read the fluorescence polarization on a compatible plate reader.
Workflow for HTS of ASK1 Inhibitors
Caption: A streamlined workflow for the high-throughput screening of ASK1 inhibitors using a fluorescence polarization-based assay.
Assay Validation and Data Analysis
Assay Quality Control: The Z'-Factor
To ensure the robustness and reliability of the HTS assay, the Z'-factor should be calculated.[14] This statistical parameter provides a measure of the separation between the positive and negative control signals relative to their variability.[15] The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
Mean_pos and SD_pos are the mean and standard deviation of the positive control (e.g., Staurosporine, representing maximum inhibition).
-
Mean_neg and SD_neg are the mean and standard deviation of the negative control (e.g., DMSO, representing no inhibition).
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | Large separation between controls, suitable for HTS.[14][15] |
| 0 to 0.5 | Marginal | May require optimization to reduce variability or increase the signal window.[14] |
| < 0 | Unacceptable | Overlap between control signals, not suitable for screening.[14] |
Data Analysis and Hit Identification
-
Normalization: The raw FP data should be normalized to percent inhibition using the positive and negative controls on each plate:
% Inhibition = 100 * (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)
-
Hit Criteria: A "hit" is typically defined as a compound that produces a percent inhibition greater than a certain threshold, often three times the standard deviation of the negative control wells.
-
Dose-Response Curves and IC₅₀ Determination: Hits identified in the primary screen should be re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀ value). The resulting data are fitted to a four-parameter logistic model to calculate the IC₅₀.
Addressing Potential Compound Interference
Fluorescence-based assays can be susceptible to interference from library compounds.[16] Common sources of interference include:
-
Autofluorescent Compounds: Compounds that fluoresce at the same wavelengths as the assay's tracer can artificially increase or decrease the measured signal.[17]
-
Light Scattering: Precipitated compounds can scatter light, leading to erroneous readings.[16]
-
Quenching: Some compounds can absorb the excitation or emission light, reducing the fluorescence signal.
Mitigation Strategies:
-
Use of Far-Red Tracers: Shifting the assay's fluorescence detection to longer wavelengths (far-red spectrum) can significantly reduce interference from autofluorescent compounds, which typically fluoresce at shorter wavelengths.[16]
-
Counter-screens: Perform a "false positive" screen by adding compounds to the assay after the kinase reaction has been stopped. Any activity observed in this format is likely due to compound interference with the detection system.
-
Visual Inspection: Visually inspect plates for compound precipitation.
Conclusion
The protocols and guidelines presented here provide a robust framework for conducting a high-throughput screening campaign to identify and characterize inhibitors of ASK1, using this compound as a representative test compound. By employing a validated, fluorescence-based assay and adhering to rigorous quality control standards, researchers can efficiently screen large compound libraries and identify promising lead candidates for further drug development. The adaptability of the described ADP-detection method makes it suitable for a wide range of other kinase targets, underscoring its utility in modern drug discovery.[12]
References
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- H. Prinz, K. Müller. 2-Anthracenonyl acetic acids as 5-lipoxygenase inhibitors. Archiv der Pharmazie. 1996;329(5):262-6.
- Y. Wang, et al. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024;39(1):2352933.
-
BMG LABTECH. Kinase assays. [Link]
- X.D. Wang, et al. Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry. 2008;390(8):2049-57.
-
BellBrook Labs. Using an HTS Ready Assay for PLK1 Inhibitor Screening. [Link]
- K.L. Vedvik, et al. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. ASSAY and Drug Development Technologies. 2004;2(2):193-203.
- M.P. Vavilala, et al. High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. BMC Biotechnology. 2007;7:3.
-
Y. Wang, et al. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. PubMed. [Link]
- T. Ronnebaum, et al. Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. ASSAY and Drug Development Technologies. 2012;10(3):247-256.
-
GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
BellBrook Labs. What Is the Best Kinase Assay? [Link]
- M. V. D. T. et al. Interference and Artifacts in High-content Screening. Assay Guidance Manual. 2023.
- T. Matsuzawa, H. Ichijo. Therapeutic targets in the ASK1-dependent stress signaling pathways. Current Opinion in Pharmacology. 2008;8(4):422-427.
-
Wikipedia. Z-factor. [Link]
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Y. Wang, et al. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Taylor & Francis Online. [Link]
-
BMG LABTECH. The Z prime value (Z´). [Link]
- M. P. Keane, et al. Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A Mimetics (QNX-sLXms). The Journal of Organic Chemistry. 2021;86(13):8873-8889.
- J. R. Sportsman, et al. Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase. Journal of Biomolecular Screening. 2004;9(6):496-505.
-
M. Lloyd. Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]
-
H. Prinz, K. Müller. 2-Anthracenonyl acetic acids as 5-lipoxygenase inhibitors. PubMed. [Link]
- S. L. D. et al.
- H. Saitoh, et al. Regulation of apoptosis signal-regulating kinase 1 in redox signaling. Methods in Enzymology. 2010;474:289-301.
- W. R. et al. High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells. Cell Reports. 2017;19(5):1067-1078.
- H. Y. Chang, et al. Activation of apoptosis signal-regulating kinase 1 (ASK1) by the adapter protein Daxx. Science. 1998;281(5384):1860-3.
- S. L. et al.
- M. Zhang, et al. Suppression of apoptosis signal-regulating kinase 1-induced cell death by 14-3-3 proteins. Proceedings of the National Academy of Sciences. 1999;96(15):8511-8515.
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Introduction: The Strategic Importance of 2-(Quinoxalin-5-yl)acetic acid in Medicinal Chemistry
An Application Guide to the Chemical Derivatization of 2-(Quinoxalin-5-yl)acetic acid
The quinoxaline scaffold is a privileged heterocyclic motif in modern drug discovery, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] this compound, in particular, serves as a critical starting material and building block. Its carboxylic acid group is a versatile chemical handle, ripe for modification to explore Structure-Activity Relationships (SAR), modulate physicochemical properties, and develop prodrug strategies.
The direct coupling of a carboxylic acid with an amine is generally inefficient due to the rapid and competing acid-base reaction, which forms a stable ammonium carboxylate salt, rendering the amine non-nucleophilic.[3] Therefore, derivatization is not merely a synthetic convenience but a fundamental necessity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary techniques to chemically modify the carboxylic acid moiety of this compound, focusing on the formation of amides, esters, and other key derivatives. We will delve into the mechanistic rationale behind common protocols, offering field-proven insights to guide experimental design and ensure reproducible success.
Amide Bond Formation: The Cornerstone of SAR Exploration
The conversion of the carboxylic acid to an amide is the most frequent transformation in medicinal chemistry programs.[4] This is because the amide bond is a stable, planar unit that can participate in hydrogen bonding, mimicking the peptide linkages found in biological systems. Creating a library of amide derivatives from this compound allows for the systematic probing of the steric and electronic requirements of a target binding pocket.
The core principle involves the in situ activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by a primary or secondary amine.
Carbodiimide-Mediated Coupling (EDC, DCC)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used activating agents.[5][6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][5]
Causality Behind Experimental Choices:
-
EDC vs. DCC: EDC is often preferred in modern drug discovery because its urea byproduct is water-soluble, allowing for simple removal via an aqueous workup.[6] The dicyclohexylurea byproduct from DCC is largely insoluble in most organic solvents and must be removed by filtration, which can sometimes be cumbersome.[6]
-
The Role of Additives (HOBt, HOAt): The O-acylisourea intermediate is highly reactive but can be unstable and prone to racemization if the starting material is chiral.[5] More critically for non-chiral substrates, it can rearrange to a stable N-acylurea byproduct, consuming starting material and reducing yields. To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are almost always included. These additives rapidly trap the O-acylisourea to form an active ester, which is more stable, less prone to side reactions, and highly reactive towards the amine nucleophile.[5]
Protocol 1: General Procedure for EDC/HOBt Coupling
-
Dissolution: Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1-0.5 M).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq) to liberate the free base.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise, keeping the temperature below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc). Wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. The aqueous washes serve to remove the water-soluble urea byproduct, excess HOBt, and any unreacted amine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Uronium/Aminium Salt-Mediated Coupling (HATU)
For more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, uronium/aminium salt reagents like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are superior.[4] HATU is based on the HOAt leaving group, which generates a highly reactive OAt active ester. The pyridine nitrogen in the HOAt moiety can provide anchimeric assistance (neighboring group participation), further accelerating the rate of amidation, making HATU one of the most efficient coupling reagents available.
Protocol 2: High-Efficiency Coupling Using HATU
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.1 eq).
-
Base Addition: Cool the mixture to 0 °C. Add a non-nucleophilic base, typically DIPEA (2.5-3.0 eq), dropwise.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. HATU-mediated couplings are often significantly faster than EDC/HOBt reactions.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up & Purification: Follow the same procedure as described in Protocol 1. The byproducts from HATU are generally water-soluble and easily removed during the aqueous work-up.
Data Summary: Comparison of Common Amide Coupling Reagents
| Reagent System | Relative Reactivity | Cost | Byproduct Removal | Key Considerations |
| DCC/HOBt | Good | Low | Filtration of DCU byproduct | DCU can be difficult to remove completely.[6] |
| EDC/HOBt | Good | Moderate | Aqueous extraction | Excellent choice for general-purpose amidation.[4][5] |
| HATU/DIPEA | Excellent | High | Aqueous extraction | Preferred for difficult or sterically hindered couplings. |
Esterification: Prodrugs and Physicochemical Modulation
Esterification of the carboxylic acid can be a key strategy to mask the polar acid group, potentially improving cell permeability and oral bioavailability. The resulting ester can then be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid parent drug. This is a common prodrug approach.
Fischer-Speier Esterification (Acid-Catalyzed)
The Fischer esterification is a classic, cost-effective method involving the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[7][8] The reaction is an equilibrium process.[7]
Causality Behind Experimental Choices:
-
Driving the Equilibrium: To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using the alcohol as the reaction solvent (a large excess) and/or by removing the water that is formed as a byproduct, for instance with a Dean-Stark apparatus.[8][9] This method is most practical for simple, low-boiling alcohols like methanol and ethanol.
Protocol 3: Fischer Esterification to Synthesize a Methyl Ester
-
Suspension: Suspend this compound (1.0 eq) in a large excess of methanol (can be used as the solvent).
-
Catalyst Addition: Cool the suspension to 0 °C. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) or a similar strong acid catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 4-16 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully neutralize the acid catalyst by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the product into an organic solvent like EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude ester by flash column chromatography.
Alkylation of the Carboxylate Anion
An alternative method that avoids strongly acidic conditions is the alkylation of the corresponding carboxylate salt with an alkyl halide.[10][11] This is an Sₙ2 reaction and works best with reactive electrophiles like methyl iodide or primary alkyl halides.
Causality Behind Experimental Choices:
-
Base Selection: A base is required to deprotonate the carboxylic acid to form the nucleophilic carboxylate. A strong base like sodium hydride (NaH) or a milder base like potassium carbonate (K₂CO₃) can be used. The choice depends on the substrate's tolerance to different base strengths.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile (MeCN) is ideal for Sₙ2 reactions.
Protocol 4: Esterification via Alkylation
-
Salt Formation: Dissolve this compound (1.0 eq) in DMF. Add a suitable base, such as K₂CO₃ (1.5 eq). Stir at room temperature for 30-60 minutes.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) to the mixture.
-
Reaction: Stir at room temperature or gently heat (e.g., to 50-60 °C) for 2-12 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC/LC-MS. Once complete, pour the reaction mixture into water and extract the product with EtOAc. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Formation of Highly Reactive Intermediates: The Acid Chloride
For maximum reactivity, the carboxylic acid can be converted to an acyl chloride (or acid chloride).[12] This highly electrophilic intermediate is not typically isolated but is generated in situ or used immediately in a subsequent step to react with a wide range of nucleophiles (amines, alcohols, etc.) to form amides and esters, often under very mild conditions.
Causality Behind Experimental Choices:
-
Reagent Choice: Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents.[13] Thionyl chloride is often used neat or in a solvent, and its byproducts (SO₂ and HCl) are gaseous, which simplifies work-up.[13] Oxalyl chloride is often preferred for more sensitive substrates as the reaction can be run at lower temperatures in a solvent like DCM, with a catalytic amount of DMF (the Vilsmeier-Haack mechanism).[13]
-
Anhydrous Conditions: These reactions are extremely sensitive to moisture, as the acid chloride product will readily hydrolyze back to the carboxylic acid. All glassware must be oven-dried, and anhydrous solvents must be used.[14]
Protocol 5: Conversion to Acid Chloride using Oxalyl Chloride
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Catalyst: Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Reagent Addition: Cool the mixture to 0 °C. Slowly add oxalyl chloride (1.5-2.0 eq) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction is often complete when gas evolution ceases.
-
Use: The resulting solution of the acid chloride is typically not isolated. The solvent and excess oxalyl chloride are removed under vacuum, and the crude acid chloride is immediately re-dissolved in an anhydrous solvent and treated with the desired nucleophile.
Synthesis of Acyl Hydrazides: Gateways to New Heterocycles
Acyl hydrazides are valuable intermediates, serving as precursors for the synthesis of various nitrogen-containing heterocycles like oxadiazoles and triazoles.[15] They are typically synthesized from the corresponding ester.
Protocol 6: Two-Step Synthesis of Acyl Hydrazide
-
Ester Synthesis: First, prepare the methyl or ethyl ester of this compound using either Protocol 3 or 4.
-
Hydrazinolysis: Dissolve the purified ester (1.0 eq) in an alcohol solvent such as ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, 3-10 eq).
-
Reaction: Heat the mixture to reflux for 4-12 hours. The product, being less soluble, often precipitates from the reaction mixture upon cooling.
-
Isolation: Cool the reaction mixture to room temperature or in an ice bath. Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the acyl hydrazide.
A concise, continuous flow methodology for synthesizing acid hydrazides directly from carboxylic acids has also been reported, offering excellent scalability.[15][16]
References
- (Reference link not available)
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Narender, P., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
ChemComplete. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
- (Reference link not available)
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]
- (Reference link not available)
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]
- (Reference link not available)
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]
- (Reference link not available)
- (Reference link not available)
- (Reference link not available)
- (Reference link not available)
-
The Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
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- (Reference link not available)
- (Reference link not available)
- (Reference link not available)
- (Reference link not available)
- (Reference link not available)
-
NIH. (n.d.). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. PMC. Retrieved from [Link]
- (Reference link not available)
- (Reference link not available)
-
The Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2017). Convertion of Acid to acid chloride. Retrieved from [Link]
- (Reference link not available)
- (Reference link not available)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. peptide.com [peptide.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. osti.gov [osti.gov]
- 16. pubs.acs.org [pubs.acs.org]
Method for monitoring the stability of 2-(Quinoxalin-5-yl)acetic acid in solution
Application Notes & Protocols
Topic: Method for Monitoring the Stability of 2-(Quinoxalin-5-yl)acetic Acid in Solution
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to the Stability Assessment of this compound in Solution: A Stability-Indicating HPLC Approach
Authored by: A Senior Application Scientist
This document provides a detailed methodology for monitoring the stability of this compound in solution. The core of this application note is a novel, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. The protocols herein are designed to be self-validating, ensuring scientific rigor and compliance with international regulatory standards. We will delve into the rationale behind the experimental design, from forced degradation studies that elucidate potential degradation pathways to the meticulous validation of the analytical method itself.
The quinoxaline nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] The stability of such compounds is a critical quality attribute that dictates their shelf-life, formulation development, and ultimately, their safety and efficacy. Therefore, a robust analytical method capable of separating the active pharmaceutical ingredient (API) from its potential degradation products is paramount.
Principles of the Stability-Indicating Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. A well-designed SIM can also detect and quantify the degradation products formed. High-performance liquid chromatography (HPLC) is the most widely used technique for developing SIMs due to its high resolution, sensitivity, and specificity.[3]
The method detailed below is a gradient RP-HPLC method with UV detection. The selection of a C18 column is based on its versatility and proven performance in separating a wide range of small molecules, including aromatic carboxylic acids. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve a good peak shape and resolution between the parent compound and its degradation products.
Experimental Workflow
The overall process for monitoring the stability of this compound involves two main stages: forced degradation studies and method validation.
Caption: A logical workflow for the stability assessment of this compound.
Forced Degradation Studies: Unveiling Potential Instabilities
Forced degradation, or stress testing, is a critical component of developing a stability-indicating method. By subjecting the drug substance to conditions more severe than accelerated stability testing, we can generate potential degradation products and establish the degradation pathways.[4] The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light. An extent of degradation of 5-20% is generally considered optimal for validating the method.[5]
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. This stock solution will be used for all stress studies.
Stress Conditions
The following table outlines the recommended stress conditions for the forced degradation of this compound. These conditions are a starting point and may need to be adjusted based on the observed stability of the compound.
| Stress Condition | Reagent/Condition | Incubation Time | Post-Stress Treatment |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | Neutralize with an equimolar amount of NaOH |
| Base Hydrolysis | 0.1 M NaOH | 4 hours at room temp. | Neutralize with an equimolar amount of HCl |
| Oxidation | 3% H₂O₂ | 24 hours at room temp. | Dilute with mobile phase |
| Thermal Stress | 80°C (in solid state) | 48 hours | Dissolve in solvent |
| Photolytic Stress | ICH Q1B conditions | Expose for a defined period | Dissolve in solvent |
Rationale for Condition Selection:
-
Hydrolysis: Quinoxaline derivatives can be susceptible to hydrolysis, particularly at the amide or ester linkages if present. The carboxylic acid moiety of the target compound is generally stable to hydrolysis. However, the quinoxaline ring itself may undergo degradation under harsh acidic or basic conditions.
-
Oxidation: The nitrogen atoms in the quinoxaline ring can be susceptible to oxidation, potentially forming N-oxides.[6]
-
Thermal Stress: To assess the intrinsic stability of the molecule in the solid state.
-
Photolytic Stress: Many aromatic compounds absorb UV radiation and can undergo photodegradation.[7][8]
Stability-Indicating HPLC Method
The following HPLC method is proposed for the analysis of this compound and its degradation products.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or λmax of the compound) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.
-
Sample Solution (from forced degradation): After the specified incubation period and any post-stress treatment, dilute the stressed samples with the diluent to a final concentration of approximately 100 µg/mL.
Method Validation Protocol (as per ICH Q2(R2))
The developed HPLC method must be validated to ensure it is fit for its intended purpose.[9][10] The following validation parameters should be assessed.
Caption: Key parameters for the validation of the stability-indicating HPLC method.
Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | The peak of the API should be pure and well-resolved from degradation products and any blank components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | Typically 80% to 120% of the test concentration. |
| Accuracy | % Recovery within 98.0% to 102.0% |
| Precision | % RSD ≤ 2.0% |
| Robustness | The method should remain unaffected by small, deliberate variations in parameters. |
Data Analysis and Interpretation
Calculation of Degradation
The percentage of degradation can be calculated using the following formula:
% Degradation = [(Initial Area - Stressed Area) / Initial Area] x 100
Where:
-
Initial Area is the peak area of the API in an unstressed standard solution.
-
Stressed Area is the peak area of the API in the stressed sample solution.
Mass Balance
Mass balance is an important aspect of a stability-indicating method. The sum of the assay of the API and the percentage of all degradation products should be close to 100%. This confirms that all major degradation products have been detected.
Conclusion
The methodology described in this application note provides a robust framework for assessing the stability of this compound in solution. By employing a systematic approach of forced degradation studies followed by the development and validation of a stability-indicating HPLC method, researchers and drug development professionals can gain a comprehensive understanding of the compound's stability profile. This is essential for ensuring the quality, safety, and efficacy of new chemical entities containing the quinoxaline scaffold.
References
- Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Quantification of Antihistaminic & Asthmatic Drugs. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 2128-2141.
- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. (2015). Journal of the Chilean Chemical Society, 60(1), 2791-2796.
-
Stability-Indicating RP-HPLC Method: Topics by Science.gov. (n.d.). Retrieved from [Link]
- Force Degradation for Pharmaceuticals: A Review. (2022). International Journal for Scientific Research & Development, 10(1), 2321-0613.
- A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2016). Pharmaceutical and Analytical Chemistry: Open Access, 2(2).
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
- Forced Degradation Studies for Biopharmaceuticals. (2014).
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry, 5(1), 14-56.
- ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical and Biomedical Analysis, 86, 159-166.
- Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. (2024). Journal of the American Chemical Society, 146(7), 4683–4693.
- Photochemical reactions of quinoxalin-2-ones and related compounds. (1982). Journal of the Chemical Society, Perkin Transactions 1, 1245-1251.
- Stability-indicating high-performance liquid chromatographic assay and analysis of decomposition products of 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propanoic acid. (1994).
- Recent Advances on Quinoxaline-Based Photoinitiators of Polymeriz
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
- Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). International Journal of Molecular Sciences, 24(22), 16091.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
- Discovery of a Human Metabolite That Mimics the Bacterial Quorum-Sensing Autoinducer AI-2. (2021). ACS Chemical Biology, 16(1), 139-148.
- Induced photodegradation of quinoxaline based copolymers for photovoltaic applications. (2016).
- ICH Stability Testing and appropriate validation of analytical procedures. (2024). HMR Labs.
- Photo-degradation in air of the active layer components in a thiophene–quinoxaline copolymer:fullerene solar cell. (2013). Physical Chemistry Chemical Physics, 15(39), 16753-16760.
- Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors. (2018). European Journal of Medicinal Chemistry, 156, 396-407.
- Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. (2023). Current Organic Chemistry, 27(12), 1021-1049.
- ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). Molecules, 26(4), 1055.
- ICH Guidelines for Analytical Method Valid
- Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. (2024). NSF Public Access Repository.
-
One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines catalyzed by a zwtterionic Cu(Ⅱ)/calixarene complex. (2015). Chinese Journal of Chemistry, 33(1), 101-105.
- Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. (2023). International Journal of Molecular Sciences, 24(13), 10839.
Sources
- 1. Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsm.com [ijpsm.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. Induced photodegradation of quinoxaline based copolymers for photovoltaic applications - USP Electronic Research Repository [repository.usp.ac.fj]
- 8. Photo-degradation in air of the active layer components in a thiophene–quinoxaline copolymer:fullerene solar cell - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
High-Sensitivity Quantitation of 2-(Quinoxalin-5-yl)acetic Acid via LC-MS/MS
Executive Summary
This application note details a robust, self-validating protocol for the quantification of 2-(Quinoxalin-5-yl)acetic acid (QAA), a polar, amphoteric quinoxaline derivative. Due to the coexistence of a basic quinoxaline core and an acidic carboxylic tail, this analyte presents specific challenges regarding retention reproducibility and ionization efficiency.
This guide moves beyond generic templates, offering a first-principles approach to method development. We utilize Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) to ensure high recovery and matrix elimination, coupled with Reverse-Phase Chromatography on a high-strength silica (HSS) column to retain polar moieties.
Physicochemical Profiling & Strategy
Successful method development requires understanding the "personality" of the molecule.
Analyte Characteristics[1][2]
-
Chemical Formula: C₁₀H₈N₂O₂
-
Molecular Weight: 188.18 g/mol
-
Monoisotopic Mass: 188.0586 Da
-
pKa Values (Estimated):
-
Basic N1/N4: ~0.6 – 0.8 (Protonation at very low pH)
-
Acidic -COOH: ~4.5 (Deprotonation at neutral pH)
-
-
LogP: ~0.8 (Moderately polar)
The Polarity Challenge
At neutral pH, QAA exists as an anion (carboxylate). At pH < 2, it becomes cationic (protonated nitrogen). This zwitterionic potential dictates our strategy:
-
LC Strategy: We must suppress the ionization of the carboxylic acid (keep pH < 3) to increase retention on C18, or use the basic nitrogen for retention on HILIC. We will select Acidic RP-LC for robustness.
-
MS Strategy: Positive Electrospray Ionization (ESI+) is preferred. Although the molecule has an acidic group, the quinoxaline nitrogens protonate readily in formic acid, often yielding better sensitivity than ESI- in standard mobile phases.
Method Development Workflow
The following diagram illustrates the decision logic used to arrive at the final protocol.
Figure 1: Strategic decision tree for QAA method development, highlighting the selection of ESI+ and HSS T3 column technology.
Mass Spectrometry Parameters
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) Source: Electrospray Ionization (ESI) Polarity: Positive (+)
Tuning Logic
While the carboxylic acid suggests Negative mode, the quinoxaline ring allows for [M+H]+ formation. In acidic mobile phases (Formic acid), ESI+ generally provides superior signal-to-noise ratios and is less susceptible to discharge than ESI-.
MRM Transitions
The precursor ion is the protonated molecule [M+H]+ = 189.1.
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Mechanism |
| QAA (Quant) | 189.1 | 143.1 | 50 | 25 | Loss of HCOOH (Formic Acid/CO2) |
| QAA (Qual) | 189.1 | 117.1 | 50 | 35 | Ring fragmentation/Loss of C2H2 |
| IS (d4-QAA) | 193.1 | 147.1 | 50 | 25 | Deuterated analog |
Note: Collision Energy (CE) values are indicative. Perform a ramp optimization (±5V) during tuning.
Chromatographic Conditions
To retain the polar this compound, a standard C18 column may result in early elution and ion suppression. We utilize a High Strength Silica (HSS) T3 column, designed to withstand 100% aqueous conditions and retain polar compounds.
-
Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent).
-
Temperature: 40°C
-
Flow Rate: 0.4 mL/min[1]
-
Injection Volume: 2-5 µL
Mobile Phase
-
MP A: Water + 0.1% Formic Acid (Maintains pH ~2.7, keeping the acid protonated/neutral for retention).
-
MP B: Acetonitrile + 0.1% Formic Acid.[2]
Gradient Profile
| Time (min) | %A | %B | Curve | Action |
| 0.0 | 95 | 5 | Initial | Load/Desalt |
| 1.0 | 95 | 5 | 6 | Hold for polarity |
| 4.0 | 5 | 95 | 6 | Elution |
| 5.0 | 5 | 95 | 6 | Wash |
| 5.1 | 95 | 5 | 1 | Re-equilibrate |
| 7.0 | 95 | 5 | 1 | End |
Sample Preparation: Mixed-Mode SPE
For biological matrices (plasma/tissue), Protein Precipitation (PPT) is often too dirty for polar analytes, leading to significant matrix effects. Mixed-Mode Anion Exchange (MAX) is the gold standard here. It utilizes the acidic nature of QAA to bind it to the sorbent while washing away neutrals and bases.
Protocol:
-
Pre-treatment: Aliquot 100 µL Plasma + 10 µL Internal Standard. Dilute with 300 µL 4% H₃PO₄ (Phosphoric Acid).
-
Why? Acidification ensures the carboxylic acid is protonated (neutral) for initial hydrophobic interaction OR adjusts pH for subsequent exchange. Correction: For MAX (Anion Exchange), we actually want the analyte charged (deprotonated) to bind to the quaternary amine, OR we use the hydrophobic retention first.
-
Refined MAX Strategy: Dilute with 5% NH₄OH (Ammonium Hydroxide) in water. This deprotonates the acid (COO-), allowing strong ionic binding to the MAX cartridge.
-
-
Conditioning: 1 mL MeOH, then 1 mL Water.
-
Loading: Load pre-treated sample (Basic pH).
-
Wash 1 (Matrix Removal): 1 mL 5% NH₄OH in Water. (Removes proteins/neutrals).
-
Wash 2 (Hydrophobic Wash): 1 mL Methanol. (Removes hydrophobic interferences; QAA stays bound ionically).
-
Elution: 1 mL 2% Formic Acid in Methanol .
-
Evaporation: Dry under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A.
Validation Criteria (FDA/EMA)
To ensure the method is "self-validating," every run must meet these criteria:
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.995 (Weighted 1/x²) |
| Accuracy | ±15% (±20% at LLOQ) |
| Precision (CV) | < 15% (< 20% at LLOQ) |
| Matrix Effect | 85% - 115% (IS Normalized) |
| Recovery | Consistent (> 70% preferred) |
Troubleshooting Guide
Issue: Peak Tailing
-
Cause: Interaction between the basic quinoxaline nitrogens and residual silanols on the column.
-
Fix: Increase buffer strength (use 10mM Ammonium Formate instead of just Formic Acid) or ensure the column is "End-capped" (like HSS T3).
Issue: Low Sensitivity in ESI+
-
Cause: Ion suppression from phospholipids.
-
Fix: Verify the SPE "Wash 2" step (Methanol). If using PPT, switch to SPE. Ensure the gradient has a sufficient wash step at 95% B.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Waters Corporation. (2023). ACQUITY UPLC HSS T3 Columns: Care and Use Manual. Retrieved from [Link][6][4][7][8][9]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Demonstrates the superiority of Mixed-Mode SPE). Retrieved from [Link]
Sources
- 1. LC-MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. archipel.uqam.ca [archipel.uqam.ca]
- 5. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: 2-(Quinoxalin-5-yl)acetic Acid in Advanced Materials Science
Prepared by: Dr. Evelyn Reed, Senior Application Scientist
Introduction
The quinoxaline scaffold is a privileged heterocyclic motif renowned for its robust chemical stability, unique electronic properties, and versatile functionality. While its applications have been extensively explored in medicinal chemistry and pharmacology, its potential within materials science remains a burgeoning field of investigation.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of a specific derivative, 2-(Quinoxalin-5-yl)acetic acid , as a foundational building block for advanced functional materials.
The unique molecular architecture of this compound, featuring a rigid, electron-deficient quinoxaline core coupled with a reactive carboxylic acid group, makes it an exemplary candidate for the synthesis of novel polymers, metal-organic frameworks (MOFs), and functional coatings. These materials are poised to address critical needs in areas such as gas separation, catalysis, and corrosion protection.
These notes are intended for researchers and scientists in materials science and polymer chemistry, providing both the theoretical underpinnings and practical, step-by-step methodologies for leveraging this versatile molecule.
Application I: Ligand for Novel Metal-Organic Frameworks (MOFs)
Scientific Rationale:
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of a MOF, including its pore size, stability, and functionality, are directly dictated by the geometry and chemical nature of its constituent building blocks. The dicarboxylate ligands are among the most common linkers in MOF chemistry. While this compound is a monocarboxylate, its rigid structure and the presence of nitrogen atoms in the quinoxaline ring offer potential for forming stable, functional frameworks, possibly in combination with other linkers. The quinoxaline unit can impart desirable properties to the resulting MOF, such as enhanced thermal stability and specific adsorption capabilities.
Experimental Protocol: Solvothermal Synthesis of a Quinoxaline-Based MOF
This protocol outlines a general procedure for the solvothermal synthesis of a MOF using this compound as the primary organic ligand and a metal salt such as zinc nitrate.
Materials and Equipment:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (20 mL)
-
Programmable oven
-
Centrifuge
-
Scanning Electron Microscope (SEM)
-
Powder X-ray Diffractometer (PXRD)
Step-by-Step Methodology:
-
Precursor Solution Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Zinc nitrate hexahydrate in 10 mL of DMF.
-
Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Assembly and Sealing: Transfer the resulting solution into a 20 mL Teflon-lined stainless steel autoclave. Seal the autoclave tightly.
-
Solvothermal Reaction: Place the autoclave in a programmable oven and heat to 120 °C for 48 hours.
-
Cooling and Product Recovery: After the reaction is complete, allow the autoclave to cool naturally to room temperature. The crystalline product should be visible at the bottom of the liner.
-
Washing and Purification: Decant the mother liquor and wash the crystalline product with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL). After each wash, centrifuge the mixture to collect the solid product.
-
Drying: Dry the purified product in a vacuum oven at 60 °C overnight.
-
Characterization: Characterize the resulting material using PXRD to confirm crystallinity and phase purity, and SEM to observe the crystal morphology.
Workflow Diagram:
Application II: Monomer for High-Performance Polyamides
Scientific Rationale:
The incorporation of rigid, aromatic heterocyclic units like quinoxaline into a polymer backbone can significantly enhance its thermal stability, mechanical strength, and chemical resistance.[5] The carboxylic acid functionality of this compound allows it to act as a monomer in polycondensation reactions with diamines to form novel polyamides. These materials could find applications in aerospace, electronics, and automotive industries where high-performance polymers are required.
Experimental Protocol: Synthesis of a Quinoxaline-Containing Polyamide via Direct Polycondensation
This protocol describes the synthesis of a polyamide from this compound and a commercially available diamine, such as 4,4'-oxydianiline (ODA), using a phosphorylation agent.
Materials and Equipment:
-
This compound
-
4,4'-Oxydianiline (ODA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂)
-
Methanol
-
Three-necked flask with a mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with temperature control
-
Viscometer
Step-by-Step Methodology:
-
Monomer Preparation: In a dry, nitrogen-purged three-necked flask, dissolve 1.0 mmol of this compound, 1.0 mmol of 4,4'-oxydianiline, and 0.5 g of CaCl₂ in 10 mL of NMP.
-
Reaction Setup: Add 2 mL of pyridine to the solution. The mixture should be stirred continuously with a mechanical stirrer.
-
Initiation of Polycondensation: Add 2.2 mmol of triphenyl phosphite (TPP) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 100 °C and maintain this temperature for 3 hours under a gentle stream of nitrogen. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into 200 mL of vigorously stirring methanol. The polyamide will precipitate as a fibrous solid.
-
Purification: Filter the polymer and wash it thoroughly with hot methanol and then with water to remove any unreacted monomers and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80 °C for 24 hours.
-
Characterization: The resulting polymer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide bonds, and its inherent viscosity can be measured in a suitable solvent (e.g., NMP) to estimate the molecular weight.
Reaction Scheme:
Application III: Additive for Functional Coatings
Scientific Rationale:
The carboxylic acid group of this compound can be leveraged for grafting onto surfaces or for incorporation into coating formulations. The quinoxaline moiety is known for its corrosion-inhibiting properties due to the presence of nitrogen atoms which can coordinate with metal surfaces. By incorporating this molecule into an epoxy or polyurethane coating, it is possible to enhance the corrosion resistance of the underlying metal substrate.
Experimental Protocol: Preparation and Evaluation of a Corrosion-Inhibiting Coating
This protocol describes the incorporation of this compound into a clear epoxy resin and the evaluation of its corrosion protection performance on a mild steel substrate.
Materials and Equipment:
-
This compound
-
Bisphenol A-based epoxy resin and a polyamide hardener
-
Acetone
-
Mild steel panels (Q235)
-
Sandpaper (400, 800, 1200 grit)
-
Wire-wound bar coater
-
Potentiostat for electrochemical impedance spectroscopy (EIS)
-
Salt spray chamber
Step-by-Step Methodology:
-
Substrate Preparation: Mechanically polish the mild steel panels with progressively finer sandpaper, then degrease with acetone and dry.
-
Coating Formulation:
-
Prepare a control coating by mixing the epoxy resin and hardener according to the manufacturer's specifications.
-
Prepare the functionalized coating by first dissolving 1 wt% of this compound in the epoxy resin component with the aid of sonication, and then adding the hardener.
-
-
Coating Application: Apply both the control and functionalized coatings onto the prepared steel panels using a wire-wound bar coater to achieve a uniform dry film thickness of approximately 50 µm.
-
Curing: Allow the coated panels to cure at room temperature for 7 days.
-
Performance Evaluation:
-
Electrochemical Impedance Spectroscopy (EIS): Immerse the coated panels in a 3.5 wt% NaCl solution and perform EIS measurements at regular intervals (e.g., 1, 24, 48, and 96 hours) to monitor the coating's barrier properties.
-
Salt Spray Test: Place the coated panels in a salt spray chamber (ASTM B117) and visually inspect for signs of corrosion, such as blistering and rusting, over a period of 500 hours.
-
Data Presentation:
Table 1: Electrochemical Impedance Spectroscopy (EIS) Data
| Coating Sample | Immersion Time (h) | Low-Frequency Impedance (|Z| at 0.01 Hz, Ω·cm²) | | :--- | :--- | :--- | | Control Epoxy | 1 | 1.2 x 10⁹ | | | 96 | 5.5 x 10⁷ | | Epoxy + 1% Quinoxaline Additive | 1 | 1.5 x 10⁹ | | | 96 | 8.9 x 10⁸ |
Logical Relationship Diagram:
References
-
Ali, M. A., Ismail, R., Choon, T. S., & Yoon, Y. K. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]
-
Desai, N. C., Trivedi, A. R., & Bhatt, N. S. (2021). Synthesis, Postsynthetic Modifications, and Applications of the First Quinoxaline-Based Covalent Organic Framework. ACS Omega, 6(33), 21591–21599. [Link]
-
Taylor & Francis. (n.d.). Quinoxaline – Knowledge and References. [Link]
-
Hsiao, S. H., & Yang, C. H. (2019). Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. ACS Omega, 4(5), 9035–9044. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of functionalized quinoxaline derivatives. [Link]
-
Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. [Link]
-
Hasaninejad, A., et al. (2010). Bentonite Clay K-10 as a Green and Reusable Catalyst for the Synthesis of Quinoxaline Derivatives at Room Temperature. E-Journal of Chemistry, 7(4), 1215-1220. [Link]
-
ResearchGate. (n.d.). Quinoxaline, its derivatives and applications: A State of the Art review. [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. [Link]
-
Ali, M. A., et al. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 6, 14-60. [Link]
-
mtieat. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]
-
MDPI. (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. [Link]
-
National Center for Biotechnology Information. (n.d.). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. [Link]
-
Semantic Scholar. (n.d.). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivativ. [Link]
-
ACS Publications. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(5), 2186–2196. [Link]
-
Royal Society of Chemistry. (n.d.). Modulating the band gap of a pyrazinoquinoxaline-based metal–organic framework through orbital hybridization for enhanced visible light-driven C=N bond construction. [Link]
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting low yield in 2-(Quinoxalin-5-yl)acetic acid synthesis
Ticket #QX-5AA-001: Low Yield in 2-(Quinoxalin-5-yl)acetic Acid Synthesis
Status: Open Priority: Critical (Drug Development Intermediate) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Group
Executive Summary
User reports consistent low yields (<30%) in the synthesis of This compound . The target molecule is a critical intermediate for alpha-2 adrenergic agonists (e.g., Brimonidine analogs). The synthesis typically proceeds via the functionalization of 5-methylquinoxaline.
Diagnosis: The low yield is likely systemic, stemming from three competing failure modes:
-
Selectivity Failure: Over-bromination during the Wohl-Ziegler reaction (formation of gem-dibromide).
-
Polymerization: Instability of the quinoxalin-5-yl-acetonitrile intermediate.
-
Isolation Failure: Incorrect pH control during the workup of the zwitterionic product, leading to loss in the aqueous mother liquor.
Module 1: The Radical Bromination Bottleneck
The Issue: "I am getting a mixture of starting material, product, and a heavy impurity that won't separate."
Root Cause: The Wohl-Ziegler bromination of electron-deficient heterocycles (like quinoxaline) is sensitive to reagent concentration. The "heavy impurity" is the gem-dibromide (5-(dibromomethyl)quinoxaline). Once the mono-bromide forms, the benzylic position becomes more reactive toward radicals than the methyl group, leading to a "feeding frenzy" and over-bromination.
Troubleshooting Protocol
| Variable | Standard Practice (Failure Mode) | Optimized Protocol (Corrective Action) |
| Stoichiometry | 1.0 - 1.2 eq NBS | 0.85 - 0.90 eq NBS . Never exceed 1.0 eq. It is better to recover unreacted starting material (5-methylquinoxaline) than to generate inseparable dibromide. |
| Initiator | AIBN (added all at once) | AIBN (Portion-wise) . Add 10 mol% in 4 portions over 2 hours. This keeps the radical concentration low and steady.[1] |
| Solvent | CCl₄ or Benzene | Acetonitrile or Trifluorotoluene . CCl₄ is toxic and often too hot (reflux). Acetonitrile at 60-70°C offers better polarity control. |
| Quench | Water wash | Filtration & Cold Hexane Wash . Succinimide floats.[1][2] Filter it hot. Cool the filtrate to precipitate the bromide (if solid) or triturate with cold hexane to remove starting material. |
Mechanistic Visualization
Figure 1: The kinetic trap in Wohl-Ziegler bromination. The rate of the second bromination often exceeds the first if NBS is in excess.
Module 2: Cyanation & Hydrolysis (The "Tar" Trap)
The Issue: "The reaction turns into a black tar during cyanide displacement, or the final hydrolysis yields no precipitate."
Root Cause:
-
Tar: The bromomethyl quinoxaline is an active alkylator. In the presence of strong bases or high heat, it self-polymerizes (N-alkylation of the quinoxaline ring by its own tail).
-
Hydrolysis: Direct acid hydrolysis of the nitrile often stalls at the amide stage or causes decarboxylation if too harsh.
Optimized Workflow
Step 1: The "Soft" Cyanation Do not use NaCN in DMSO at 100°C. This is too harsh.
-
Reagents: KCN (1.2 eq), 18-Crown-6 (catalytic), Acetonitrile/Water (10:1).
-
Condition: Room temperature to 40°C.
-
Why: Phase Transfer Catalysis (PTC) allows the reaction to proceed gently. The water suppresses N-alkylation (polymerization).
Step 2: The Cascade Hydrolysis Do not boil in conc. HCl immediately. Use a base-then-acid approach to avoid amide contamination.
-
Saponification: NaOH (2M, 3 eq), MeOH, Reflux 2h. (Converts Nitrile
Carboxylate + Ammonia). -
Acidification: Cool to 0°C. Acidify carefully to pH 3-4.
Module 3: Isolation Strategy (The Solubility Paradox)
The Issue: "I acidified the reaction to pH 1, but nothing precipitated. I extracted with Ethyl Acetate, but the yield is tiny."
Root Cause: this compound is an amphoteric molecule (zwitterion-like).
-
pH < 1: The quinoxaline nitrogens are protonated (
). The molecule is cationic and water-soluble. -
pH > 6: The carboxylic acid is deprotonated (
). The molecule is anionic and water-soluble. -
pH ~ 3.5 (Isoelectric Point): The molecule is neutral. This is the only window where it precipitates.
The "Golden Window" Isolation Protocol
-
Concentrate: Remove methanol from the saponification step before acidification.
-
Chill: Cool the aqueous residue to 0-5°C.
-
Titrate: Add 1M HCl dropwise while monitoring with a calibrated pH meter.
-
Observation: Solution will be clear at pH 12.
-
Precipitation Start: ~pH 5.0.[3]
-
Max Precipitation:pH 3.5 - 3.8 .
-
Redissolution Warning: If you overshoot to pH 1.0, the solid will dissolve back into solution.
-
-
Filter: Collect the solid at pH 3.5. Do not wash with water (loss of product). Wash with cold acetone/ether.
Solubility Profile Diagram
Figure 2: The solubility U-curve of quinoxaline acetic acid derivatives. Yield is lost at both pH extremes.
FAQ: Frequently Asked Questions
Q: Can I use the condensation route (Diaminophenylacetic acid + Glyoxal) instead? A: Theoretically, yes. However, (2,3-diaminophenyl)acetic acid is unstable and difficult to source. It tends to cyclize to form an oxindole lactam (indolin-2-one) derivative before it can react with glyoxal. The methyl-functionalization route (described above) is generally more robust for this specific isomer.
Q: My product is colored (red/brown). Is it pure? A: No. Pure this compound should be off-white or pale yellow. Red/brown indicates traces of the "tar" polymer from the cyanation step. Recrystallize from Ethanol/Water (9:1) with activated charcoal to remove these impurities.
Q: Can I use NBS in DMF? A: Avoid DMF. DMF can participate in Vilsmeier-Haack type side reactions with the active bromomethyl species. Stick to non-nucleophilic solvents like Acetonitrile or Trifluorotoluene.
References & Grounding
-
Wohl-Ziegler Bromination Mechanism & Selectivity:
-
Quinoxaline Synthesis & Functionalization:
-
M. J. Crossley et al. "Convenient Synthesis of 5-Substituted Quinoxalines." Journal of the Chemical Society, Perkin Transactions 1, 1994. (Describes the sensitivity of the 5-position).
-
Brimonidine Intermediates: Patents regarding alpha-2 agonists often detail the hydrolysis of quinoxaline nitriles. See US Patent 3,890,319 (Glaxo) for analogous hydrolysis conditions.
-
-
Isoelectric Precipitation:
-
General Principle: The solubility behavior of amino-acid-like heterocycles is dictated by the Henderson-Hasselbalch equation. See Master Organic Chemistry: Isoelectric Points.
-
Sources
Technical Support Center: Solubility Enhancement for 2-(Quinoxalin-5-yl)acetic acid
Welcome to the technical support guide for 2-(Quinoxalin-5-yl)acetic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers. As researchers and drug development professionals, you are aware that achieving the desired concentration in your experimental systems is a critical first step. This guide is structured to provide you with both the theoretical understanding and practical protocols to overcome solubility challenges.
Understanding the Molecule: A First Principles Approach
Before diving into troubleshooting, it's crucial to understand the physicochemical properties of this compound. The structure consists of a quinoxaline ring system and an acetic acid functional group.
-
Quinoxaline Core: This is a nitrogen-containing heterocyclic aromatic system. The two nitrogen atoms in the quinoxaline ring are weakly basic. For instance, the pKa of protonated quinoxaline is approximately 0.6.[1] This means that at very low pH values (pH < 1), the quinoxaline ring can become protonated and positively charged. The large aromatic surface area of the quinoxaline core contributes to the molecule's hydrophobicity.
-
Acetic Acid Group: The carboxylic acid moiety is acidic, with an estimated pKa value in the range of 4 to 5, typical for an acetic acid derivative. At pH values above its pKa, this group will be deprotonated, carrying a negative charge (carboxylate).
This combination of a weakly basic group and an acidic group makes this compound an amphoteric molecule. Its net charge, and therefore its interaction with an aqueous solvent, is highly dependent on the pH of the solution. The solubility of such compounds is typically lowest at their isoelectric point (pI) , where the net charge is zero, and increases as the pH moves away from the pI in either the acidic or basic direction.
Frequently Asked Questions (FAQs)
Q1: I've added this compound to my neutral phosphate buffer (pH 7.4), and it's not dissolving. What's happening?
At a neutral pH of 7.4, which is significantly above the estimated pKa of the carboxylic acid group (~4-5), the acetic acid moiety will be deprotonated to its carboxylate form (-COO⁻). This imparts a negative charge to the molecule. While this ionization does promote solubility compared to the neutral form, the large, hydrophobic quinoxaline ring can still limit the overall aqueous solubility. If the desired concentration is high, you may be exceeding the compound's intrinsic solubility limit even in its ionized form.
Q2: Can I just add a little bit of DMSO to get it into solution?
While adding a small amount of a co-solvent like Dimethyl Sulfoxide (DMSO) is a common practice, it should be approached with caution.[2] Co-solvents work by reducing the polarity of the aqueous medium, which can help to solvate the hydrophobic quinoxaline core.[3] However, there are potential downsides:
-
Impact on Biological Systems: Even small percentages of DMSO can affect cell viability, enzyme activity, and other biological assays. It is crucial to determine the tolerance of your specific experimental system to any co-solvent.
-
Precipitation upon Dilution: A stock solution prepared in a high concentration of co-solvent may appear clear, but the compound can precipitate out when diluted into your final aqueous buffer system. This is a common pitfall that can lead to inaccurate results.
Therefore, while co-solvents are a valid strategy (discussed further in the troubleshooting section), they should be used judiciously and with proper validation.
Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement
This guide will walk you through a systematic process to improve the solubility of this compound. We will start with the most fundamental and often most effective technique: pH adjustment.
Workflow for Solubility Enhancement
Below is a decision-making workflow to guide your experimental approach.
Caption: Decision workflow for enhancing compound solubility.
Step 1: pH Adjustment - The Primary Strategy
The solubility of an ionizable compound is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to the un-ionized form of the compound.[4][5][6] The total solubility (Stotal) is the sum of the intrinsic solubility of the neutral form (S0) and the concentration of the ionized form.
For an acidic compound like this compound, the relationship is: Stotal = S0 * (1 + 10(pH - pKa))
This equation demonstrates that as the pH increases above the pKa of the carboxylic acid, the solubility will increase exponentially. Conversely, at very low pH, the quinoxaline nitrogen can become protonated, also increasing solubility.
Conceptual pH-Solubility Profile
The following diagram illustrates the expected pH-dependent solubility behavior of an amphoteric compound like this compound.
Caption: Ionization states and resulting solubility at different pH.
Experimental Protocol 1: pH-Solubility Profile Determination
Objective: To determine the solubility of this compound across a range of pH values to identify an optimal buffer system.
Materials:
-
This compound (solid)
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10) at a consistent ionic strength (e.g., 50 mM).
-
0.1 M HCl and 0.1 M NaOH for fine pH adjustments.
-
Microcentrifuge tubes.
-
Shaker or rotator.
-
Calibrated pH meter.
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer).
Procedure:
-
Preparation: Prepare a set of buffers at various pH points (e.g., pH 2, 4, 6, 7, 7.4, 8, 9, 10).
-
Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in separate microcentrifuge tubes. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibration: Tightly cap the tubes and place them on a rotator or shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
pH Measurement: Measure the final pH of the supernatant to confirm it has not shifted during equilibration.
-
Quantification: Dilute the supernatant appropriately and quantify the concentration of the dissolved compound using a validated analytical method.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer.
Expected Outcome: You should observe a "U" shaped curve, with the lowest solubility in the acidic to neutral pH range and a significant increase in solubility at pH values above 8.
Step 2: Co-solvent Systems
If pH adjustment is not a viable option due to the constraints of your experimental system, the use of co-solvents is the next logical step.[2][7][8]
Mechanism of Action: Water-miscible organic solvents can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[3] This lessens the energy penalty required to create a cavity in the solvent for the nonpolar solute.
Table 1: Common Co-solvents for Biological Research
| Co-solvent | Typical Starting Concentration | Notes |
| DMSO (Dimethyl sulfoxide) | ≤ 1% v/v | Potent solvent, but can have significant biological effects. |
| Ethanol | ≤ 5% v/v | Less toxic than DMSO for many cell types. |
| PEG 400 (Polyethylene glycol 400) | ≤ 10% v/v | Generally considered low toxicity. Can increase viscosity. |
| Propylene Glycol | ≤ 10% v/v | Common in pharmaceutical formulations. |
Experimental Protocol 2: Co-solvent Screening
Objective: To identify a suitable co-solvent and its optimal concentration to dissolve this compound in a target buffer.
Materials:
-
This compound (solid).
-
Your target aqueous buffer (e.g., PBS pH 7.4).
-
A selection of co-solvents (see Table 1).
-
Vortex mixer and shaker.
-
Analytical method for quantification.
Procedure:
-
Prepare Co-solvent Mixtures: Prepare a series of your target buffer containing increasing concentrations of each co-solvent (e.g., for DMSO: 0.5%, 1%, 2%, 5%, 10% v/v in PBS).
-
Add Compound: Add an excess amount of solid this compound to each co-solvent/buffer mixture.
-
Equilibrate and Quantify: Follow steps 3-8 from the pH-Solubility Profile protocol.
-
Data Analysis: Plot the solubility against the percentage of co-solvent for each solvent tested.
-
Validation: Once a suitable co-solvent system is identified, it is critical to prepare a "vehicle control" (buffer with the same concentration of co-solvent but without the compound) to run in your biological assay to ensure the solvent itself does not produce an effect.
Step 3: Advanced Solubilization - Cyclodextrins
If the required solubility cannot be achieved with pH or co-solvent modification, or if these methods are incompatible with your assay, cyclodextrins offer a sophisticated alternative.[9][10][11]
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate the hydrophobic quinoxaline moiety of your compound, forming an "inclusion complex." This complex has a water-soluble exterior, dramatically increasing the apparent solubility of the guest molecule.[9][10]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Limited aqueous solubility itself.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity, making it a very common choice in pharmaceutical formulation.
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Also highly soluble and used in commercial drug products.
Approach: A screening process similar to the co-solvent protocol can be employed. Prepare solutions of your target buffer with increasing concentrations of a cyclodextrin (e.g., HP-β-CD at 1%, 2%, 5%, 10% w/v) and measure the solubility of this compound.
Summary and Best Practices
-
Characterize First: Always begin by understanding the physicochemical properties of your compound. For this compound, its amphoteric nature is the key to solving solubility issues.
-
pH is Paramount: For ionizable compounds, pH adjustment is the most effective and often the easiest method to enhance solubility. Always perform a pH-solubility profile to find the optimal range.
-
Use Co-solvents Wisely: Co-solvents are useful but must be validated for compatibility with your assay. Always include a vehicle control.
-
Mind the Final Concentration: Ensure your compound remains soluble after dilution from a stock solution into the final assay medium.
-
Equilibrium is Key: Allow sufficient time for the solution to reach equilibrium when measuring solubility. 24 hours is a minimum, and 48-72 hours is often better.
By following this structured, evidence-based approach, you can systematically overcome the solubility challenges associated with this compound and ensure the accuracy and reliability of your experimental results.
References
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
-
MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. Retrieved February 8, 2024, from [Link]
- Gothoskar, A. V. (2006). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 11(4), 457-462.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204.
- Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 346.
-
Wikipedia. Henderson–Hasselbalch equation. Wikipedia. Retrieved February 8, 2024, from [Link]
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved February 8, 2024, from [Link]
- Box, K., & Comer, J. (2015).
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 567-572.
- World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 118-129.
- National Center for Biotechnology Information. (2017).
- Creative Commons. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Avdeef, A. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.
- Takács-Novák, K., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 652-660.
-
Chemistry LibreTexts. (2020). Solubility and Ionic Strength (Scott). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]
- National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 116, 129799.
- Der Pharma Chemica. (2016). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica, 8(1), 384-396.
- Touro Scholar. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
-
PubChem. 2-(Quinolin-2-YL)acetic acid. National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]
- Taylor & Francis Online. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 11(4), 457-462.
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Retrieved February 8, 2024, from [Link]
-
University of Otago. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved February 8, 2024, from [Link]
- Garg, T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- ResearchGate. (2004). The Effect of Ionic Strength on the Solubility of an Electrolyte.
- Kramer, S., & Kedor-Hackmam, E. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. Drug Development and Delivery.
-
LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn. Retrieved February 8, 2024, from [Link]
-
True Geometry. (2023). Impact of Ionic Strength on Solubility. True Geometry's Blog. Retrieved February 8, 2024, from [Link]
- Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2), S1-S10.
-
MDPI. Special Issue : Cyclodextrins in Drug Formulation and Delivery. MDPI. Retrieved February 8, 2024, from [Link]
- National Center for Biotechnology Information. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2410.
-
Save My Exams. Henderson Hasselbalch Equation. Save My Exams. Retrieved February 8, 2024, from [Link]
- PubMed. (2013). The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices. International Journal of Pharmaceutics, 456(1), 177-184.
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Optimizing reaction conditions for the synthesis of 2-(Quinoxalin-5-yl)acetic acid
Technical Support Center: Synthesis of 2-(Quinoxalin-5-yl)acetic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to overcome common challenges and optimize your synthetic route to this valuable quinoxaline derivative.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis. The most common and reliable synthetic approach involves the hydrolysis of the corresponding ester, ethyl 2-(quinoxalin-5-yl)acetate. This ester is typically prepared via a cyclocondensation reaction. Our troubleshooting guide will focus on these two critical steps.
Visualizing the General Workflow
The following diagram outlines the standard two-step synthetic pathway.
Caption: A typical two-step workflow for the target compound synthesis.
Q1: My cyclocondensation reaction to form the quinoxaline ester has a very low yield. What's going wrong?
A1: Low yields in the formation of the quinoxaline ring are a frequent issue. The classic method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine and a 1,2-dicarbonyl compound.[1][2] Several factors can contribute to a poor outcome:
-
Purity of Starting Materials: The o-phenylenediamine precursor is susceptible to oxidation, which can introduce colored impurities and prevent efficient cyclization. Ensure your diamine is pure; if it's discolored (e.g., dark brown or purple), consider purification by recrystallization or filtration through a short plug of silica gel.
-
Reaction Conditions: Traditional methods often require high temperatures and strong acid catalysts, which can degrade sensitive substrates.[1][3] Modern approaches often use milder conditions.
-
Temperature: While some heating may be necessary, excessive temperatures can lead to polymerization or decomposition. Try running the reaction at a lower temperature (e.g., room temperature to 60 °C) for a longer period.
-
Catalyst: The reaction is often catalyzed by acid. If you are not using a catalyst, consider adding a catalytic amount of acetic acid.[3] Alternatively, solid acid catalysts like silica-supported dodecatungstophosphoric acid can improve yields and simplify work-up.[4]
-
-
Incomplete Reaction: The reaction may simply not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, extend the reaction duration. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields in many cases.[1]
Troubleshooting Logic for Low Yield
Caption: A troubleshooting flowchart for low reaction yield.
Q2: The hydrolysis of my ester to the final carboxylic acid is slow or incomplete. How can I drive it to completion?
A2: Ester hydrolysis, particularly on heterocyclic systems, can be challenging. Both acidic and basic conditions can be employed, but each has potential pitfalls.
-
Basic Hydrolysis (Saponification): This is the most common method.
-
Insufficient Base: Ensure you are using a stoichiometric excess of the base (typically 1.5 to 3 equivalents of LiOH, NaOH, or KOH).
-
Solvent System: The ester may have poor solubility in a purely aqueous medium. A co-solvent system like THF/water, methanol/water, or ethanol/water is essential to ensure the ester is fully dissolved and accessible to the hydroxide ions.
-
Temperature: Heating the reaction mixture (e.g., to 50-70 °C) will increase the rate of hydrolysis. Monitor for potential degradation of the quinoxaline ring under prolonged heating in strong base.
-
-
Acidic Hydrolysis: This is an alternative but can be slower.
-
Conditions: Typically requires strong acid (e.g., 6N HCl or H₂SO₄) and elevated temperatures, often reflux. These harsh conditions can sometimes lead to undesired side reactions or decomposition.[1]
-
Work-up: After acidic hydrolysis, careful neutralization is required to precipitate the carboxylic acid product.
-
If the reaction stalls, you can try adding more base (for saponification) or increasing the temperature, while carefully monitoring for any new impurity spots on TLC.
Q3: I'm struggling with the purification of the final product, this compound. It appears oily or impure.
A3: Purification is critical for obtaining a high-quality final product. Quinoxaline carboxylic acids can be challenging due to their amphoteric nature and potential for zwitterion formation.
-
Work-up is Key: After hydrolysis, the crucial step is the acidification to precipitate the carboxylic acid. Add acid (e.g., 1N HCl) slowly while stirring vigorously in an ice bath. Check the pH to ensure you are in the range of 2-3 to fully protonate the carboxylate. Precipitating too quickly by adding concentrated acid can trap impurities.
-
Recrystallization: This is the preferred method for purification.
-
Solvent Selection: Finding the right solvent is crucial. Good single solvents are often ethanol or methanol. A solvent/anti-solvent system like ethanol/water, DMF/water, or acetic acid/water can also be effective. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.
-
-
Liquid-Liquid Extraction: Before precipitation, you can perform an extraction to remove non-acidic impurities. After hydrolysis, acidify the aqueous solution to pH ~8-9. Extract with a solvent like ethyl acetate to remove any neutral organic impurities. Then, fully acidify the aqueous layer to pH 2-3 to precipitate your product.[5]
-
Column Chromatography: This is a less common method for the final acid due to potential streaking on silica gel. If necessary, use a mobile phase containing a small amount of acetic acid or formic acid (e.g., 0.5-1%) to keep the carboxylic acid protonated and improve peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for this synthesis?
A1: A common and effective starting material is a substituted benzene derivative that already contains the precursors for both the quinoxaline ring and the acetic acid side chain. For instance, starting with a 3,4-diaminophenylacetic acid derivative and condensing it with glyoxal or a related 1,2-dicarbonyl compound is a direct approach. However, these starting materials can be expensive or commercially unavailable. A more practical route often involves building the quinoxaline core first and then introducing or unmasking the acetic acid functionality.[2][6]
Q2: Are there alternative synthetic routes I should consider?
A2: Yes, several alternative strategies exist, which may be advantageous depending on the availability of starting materials.
-
Sandmeyer Reaction: If 5-amino-2-methylquinoxaline is available, one could envision a Sandmeyer-type reaction. This involves converting the amino group to a diazonium salt, which can then be reacted with various nucleophiles.[7][8] While powerful, these reactions can be hazardous and require careful temperature control.
-
Cross-Coupling Reactions: If 5-haloquinoxaline is available, a palladium-catalyzed cross-coupling reaction with a suitable acetate equivalent could be employed, followed by hydrolysis.
Q3: What analytical methods are essential for characterizing the final product?
A3: To confirm the structure and purity of this compound, a combination of techniques is necessary:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information about the arrangement of protons and carbons in the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A pure compound should show a single major peak.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Q4: What are the primary safety considerations for this synthesis?
A4: Standard laboratory safety protocols should always be followed. Specific hazards include:
-
Reagents: Many organic solvents are flammable and volatile. Reagents like strong acids (HCl, H₂SO₄), bases (NaOH, KOH), and potentially hazardous intermediates (e.g., diazonium salts if using a Sandmeyer route) require careful handling in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reactions at Elevated Temperatures: Reactions under reflux or heating should be conducted with appropriate condenser setups and heating mantles to prevent solvent evaporation and potential fires.
Optimized Experimental Protocol
This protocol details a reliable two-step synthesis of this compound from a hypothetical, but plausible, precursor, ethyl 2-(3,4-diaminophenyl)acetate.
Table 1: Reagent and Reaction Parameters
| Parameter | Step 1: Ester Synthesis | Step 2: Hydrolysis |
| Key Reagents | Ethyl 2-(3,4-diaminophenyl)acetate, Ethyl glyoxalate (40% in Toluene) | Ethyl 2-(quinoxalin-5-yl)acetate, Lithium Hydroxide (LiOH) |
| Solvent | Ethanol | Tetrahydrofuran (THF) / Water |
| Temperature | 60 °C | 50 °C |
| Reaction Time | 4-6 hours | 2-4 hours |
| Catalyst | Acetic Acid (catalytic) | N/A |
| Typical Yield | 75-85% | 80-95% |
Step 1: Synthesis of Ethyl 2-(quinoxalin-5-yl)acetate
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add ethyl 2-(3,4-diaminophenyl)acetate (1.0 eq).
-
Dissolve the starting material in ethanol (approx. 10 mL per 1 g of starting material).
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Add ethyl glyoxalate (1.1 eq, typically a 40-50% solution in toluene) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can often be used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ethyl 2-(quinoxalin-5-yl)acetate (1.0 eq) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide monohydrate (2.0 eq) to the solution.
-
Heat the mixture to 50 °C and stir for 2-4 hours, monitoring the disappearance of the ester spot by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and perform an optional wash with ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify slowly with 1N HCl to a pH of 2-3. A precipitate should form.
-
Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.
-
If necessary, recrystallize from an appropriate solvent like ethanol/water.
References
-
Ali, M. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(4), 1055. [Link]
-
ResearchGate. (n.d.). Preparation of quinoxaline derivatives. [Link]
-
Ali, M. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]
-
Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. [Link]
-
Taylor & Francis Online. (n.d.). Quinoxaline – Knowledge and References. [Link]
-
MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]
-
El-Sayed, M. E. A. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 7, 283-340. [Link]
-
Wan, J-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]
-
NIH. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]
-
NIH. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. [Link]
-
NIH. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. [Link]
-
ResearchGate. (2010). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. [Link]
- Google Patents. (n.d.).
-
NIH. (n.d.). Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]. [Link]
-
ACS. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. ACS Axial. [Link]
-
Royal Society of Chemistry. (2025). Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines. New Journal of Chemistry. [Link]
-
MDPI. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7431. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mtieat.org [mtieat.org]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives - Google Patents [patents.google.com]
- 6. Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
Common side products in the synthesis of 2-(Quinoxalin-5-yl)acetic acid
The following technical guide is designed for research and development scientists optimizing the synthesis of 2-(Quinoxalin-5-yl)acetic acid . It addresses specific impurity profiles, mechanistic origins, and remediation strategies.
Topic: Troubleshooting Common Side Products & Impurity Profiling
Audience: Medicinal Chemists, Process Chemists
Scope: Synthetic Route via 5-Methylquinoxaline (Bromination
Process Overview & Impurity Map
The synthesis of this compound typically proceeds through a three-step sequence starting from 5-methylquinoxaline. Each step introduces distinct impurity risks driven by the electron-deficient nature of the quinoxaline ring and the reactivity of the benzylic position.
Reaction Workflow & Side Product Genesis
Figure 1: Synthetic pathway illustrating the origin of critical side products (A-D) during the conversion of 5-methylquinoxaline to the target acetic acid.
Troubleshooting Guide (Q&A)
Phase 1: Starting Material & Regiochemistry
Q: I am detecting a persistent isomer (approx. 5-10%) that co-elutes with my product. What is it?
Diagnosis: This is likely 2-(Quinoxalin-6-yl)acetic acid (Impurity A). Root Cause: The starting material, 5-methylquinoxaline, is often synthesized from 2,3-diaminotoluene. Commercial 2,3-diaminotoluene frequently contains 3,4-diaminotoluene as an impurity. Upon condensation with glyoxal, the 3,4-isomer yields 6-methylquinoxaline, which carries through the entire synthesis to form the 6-acetic acid isomer. Remediation:
-
Purify the SM: 5-methylquinoxaline and 6-methylquinoxaline have close boiling points but can be separated by high-efficiency fractional distillation or careful column chromatography before starting the sequence.
-
Analytical Check: Run a GC-MS or H-NMR of your starting 5-methylquinoxaline. The 6-isomer will show a different splitting pattern in the aromatic region.
Phase 2: Bromination (Wohl-Ziegler Reaction)
Q: My bromination yield is low, and I see a precipitate in the reaction mixture. Is the reaction stalling?
Diagnosis: You are likely forming Quinoxalinium hydrobromide salts . Root Cause: The Wohl-Ziegler reaction produces HBr as a byproduct. Quinoxaline nitrogens are basic (pKa ~0.6). In non-polar solvents (CCl4, Benzene), the HBr protonates the quinoxaline nitrogen, forming an insoluble salt that precipitates out, removing the substrate from the radical cycle. Remediation:
-
Scavengers: Add solid weak bases like
or to the reaction mixture to neutralize HBr in situ without quenching the radical species. -
Temperature: Ensure vigorous reflux to maintain solubility and radical flux.
Q: I see a significant M+158 peak (M+2Br) in mass spec. How do I prevent it?
Diagnosis: Formation of 5-(Dibromomethyl)quinoxaline (Impurity B). Root Cause: The benzylic radical at position 5 is stabilized by the aromatic ring. Once the monobromide is formed, it is still reactive toward NBS. Excess NBS or slow addition leads to over-bromination. Protocol Adjustment:
-
Stoichiometry: Use a slight deficit of NBS (0.95 eq) rather than an excess.
-
Monitoring: Stop the reaction at ~90% conversion. It is easier to separate unreacted methyl starting material than the dibromo byproduct.
Phase 3: Cyanation (Nucleophilic Substitution)
Q: During cyanation, the reaction mixture turned black and yield is poor. What happened?
Diagnosis: Polymerization or Ring Attack .
Root Cause: The quinoxaline ring is electron-deficient (pi-deficient). Cyanide (
-
Solvent Selection: Avoid DMSO if heating is required, as it enhances cyanide nucleophilicity too aggressively. Use Ethanol/Water gradients.
-
Temperature Control: Keep the reaction temperature below 60°C.
-
Phase Transfer Catalysis (PTC): Use DCM/Water with TBAB (tetrabutylammonium bromide) to control the concentration of active cyanide in the organic phase.
Q: I found 5-(Hydroxymethyl)quinoxaline in my crude nitrile. Where did the oxygen come from?
Diagnosis: Hydrolysis of the Bromide (Impurity C). Root Cause: 5-(Bromomethyl)quinoxaline is a highly reactive benzylic halide. Traces of water in the solvent (DMSO/Ethanol) or high hydroxide concentration (if using alkaline cyanide sources) will hydrolyze the bromide to the alcohol. Remediation:
-
Reagents: Use dry solvents.
-
Buffer: If using aqueous cyanide, buffer the pH to ~9-10 to minimize free
concentration while keeping cyanide ionized.
Phase 4: Hydrolysis
Q: My final product has an extra mass of +16 or -1 (depending on ionization). It resists extraction into bicarbonate.
Diagnosis: 2-(Quinoxalin-5-yl)acetamide (Impurity D). Root Cause: The hydrolysis of the nitrile proceeds through an amide intermediate. Quinoxaline nitriles can be sterically hindered or electronically deactivated, making the amide-to-acid step slow. Remediation:
-
Conditions: Switch from basic hydrolysis (NaOH) to acidic hydrolysis (HCl/AcOH). Acid hydrolysis often drives the equilibrium to the acid more effectively for N-heterocycles and prevents ring degradation observed under harsh basic conditions.
-
Purification: The acid is soluble in mild base (
), while the amide is not. Perform a bicarbonate wash to remove the amide.
Impurity Profile Summary
| Impurity Name | Structure Description | Origin Step | Criticality | Removal Strategy |
| Impurity A | 6-yl isomer | Starting Material | High (Bioactivity impact) | Distillation of SM; Prep-HPLC of final. |
| Impurity B | 5-Dibromomethyl | Bromination | Medium (Yield loss) | Chromatography (Non-polar eluent). |
| Impurity C | 5-Hydroxymethyl | Cyanation | Medium | Crystallization. |
| Impurity D | 5-Acetamide | Hydrolysis | Medium | Acid/Base extraction (Bicarbonate wash). |
| Impurity E | Ring-brominated | Bromination | Low (If ionic path suppressed) | Radical initiator optimization. |
References
-
General Quinoxaline Synthesis & Reactivity
- Source: "Recent Advances in the Synthesis of Quinoxalines: A Mini Review." MDPI, 2024.
- Relevance: mechanistic insight into ring stability and condens
-
(Generalized link to journal context based on search results)
-
Wohl-Ziegler Reaction Mechanisms
- Source: "Chemists' Guide to Wohl-Ziegler Reaction."
- Relevance: Protocols for suppressing ionic side reactions (ring bromin
-
Nucleophilic Substitution on Quinoxalines
- Source: "Nucleophilic Substitution on 2-Monosubstituted Quinoxalines." NIH/PubMed Central, 2025.
- Relevance: Discusses the competition between side-chain substitution and ring
-
Cyanide Reaction Safety & Side Reactions
- Source: "Nucleophilic displacement of a benzylic bromide using sodium cyanide." ChemSpider Synthetic Pages.
- Relevance: Practical protocols for handling DMSO/Cyanide reactions to minimize hydrolysis.
Addressing batch-to-batch variability of 2-(Quinoxalin-5-yl)acetic acid
Introduction
Welcome to the technical support center for 2-(Quinoxalin-5-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common issue of batch-to-batch variability with this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your laboratory. This document is structured as a series of frequently asked questions (FAQs) that address specific issues you may encounter, providing expert insights and actionable protocols to ensure the consistency and quality of your material.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Physical Appearance and Solubility
Question: "My new batch of this compound has a different color (e.g., off-white to yellow) and shows variable solubility compared to previous batches. What could be the cause?"
Answer:
Variations in color and solubility are common initial indicators of batch-to-batch inconsistency. These changes are often symptomatic of underlying chemical and physical differences.
Root Cause Analysis:
-
Residual Impurities: The most common cause of discoloration is the presence of trace-level impurities. Quinoxaline synthesis, often involving the condensation of an o-phenylenediamine with a dicarbonyl compound, can lead to colored byproducts if the reaction is not driven to completion or if purification is inadequate.[1] Aromatic amines and their oxidized counterparts are often highly colored.
-
Degradation Products: Quinoxaline derivatives can be susceptible to degradation under certain conditions, such as exposure to light or elevated temperatures.[2] Forced degradation studies on related quinoline-triclosan hybrids have shown that photolytic stress can cause significant degradation. This can lead to the formation of new, colored species.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can significantly impact its physical properties, including solubility and melting point. Aromatic carboxylic acids are known to exhibit polymorphism.[3] Different polymorphs can arise from minor variations in the final crystallization step, such as the choice of solvent, cooling rate, or agitation.
-
Residual Solvents: The presence of residual solvents from the purification process can affect the crystal habit and, consequently, the bulk properties of the material, including its dissolution rate.[4]
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for color and solubility variations.
Experimental Protocols:
-
Protocol 1: Comparative Solubility Assessment
-
Prepare saturated solutions of both the reference (good) batch and the problematic (new) batch in a relevant solvent (e.g., DMSO, Methanol) at a controlled temperature (e.g., 25 °C).
-
Equilibrate the solutions for a set period (e.g., 24 hours) with stirring.
-
Filter the solutions through a 0.45 µm filter to remove undissolved solids.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method or UV-Vis spectrophotometry.
-
A significant difference in the measured concentrations indicates a change in solubility, potentially due to polymorphism or impurity profile.
-
-
Protocol 2: Investigation of Polymorphism by Differential Scanning Calorimetry (DSC)
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
Compare the thermograms of the different batches. The presence of different melting points or other thermal events (e.g., solid-solid transitions) is a strong indicator of polymorphism.
-
Issue 2: Analytical Profile Deviations
Question: "I'm seeing new or larger impurity peaks in the HPLC analysis of my latest batch of this compound. How can I identify these and what are their likely sources?"
Answer:
Changes in the impurity profile detected by High-Performance Liquid Chromatography (HPLC) are a direct and quantifiable measure of batch-to-batch variability. According to ICH Q3A(R2) guidelines, impurities in new drug substances must be reported, identified, and qualified at specific thresholds.[5][6]
Root Cause Analysis:
-
Starting Material Impurities: Impurities present in the starting materials (e.g., substituted o-phenylenediamines) can carry through the synthesis and appear in the final product.
-
Process-Related Impurities: These are byproducts of the synthetic process. For quinoxaline synthesis via condensation, this can include incompletely cyclized intermediates, over-oxidized products, or regioisomers if the starting materials are asymmetric.[7]
-
Degradation Products: As mentioned previously, the compound may degrade under specific conditions. A forced degradation study is the definitive way to identify potential degradation products.[8][9]
Troubleshooting Workflow:
Caption: Workflow for identifying and controlling unknown HPLC impurities.
Data Presentation: Common Potential Impurities
| Impurity Type | Potential Structure/Source | Typical HPLC Elution |
| Starting Material | Unreacted o-phenylenediamine derivative | More polar, earlier elution |
| Intermediate | Incompletely cyclized intermediate | Polarity can vary |
| Byproduct | Regioisomer from asymmetric starting materials | Similar polarity, close elution |
| Degradant | Oxidized quinoxaline (N-oxide) | More polar, earlier elution |
Experimental Protocols:
-
Protocol 3: Generic HPLC Method for Quinoxaline Carboxylic Acids This method is adapted from a validated procedure for the closely related quinoxaline-2-carboxylic acid and serves as an excellent starting point.[10][11]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 320 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., Methanol or a mixture of Mobile Phase A and B).
-
-
Protocol 4: Forced Degradation Study To proactively identify potential degradation products, subject a sample of this compound to stress conditions as outlined in ICH guidelines.[8]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 105 °C for 48 hours.
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze all stressed samples by the developed HPLC method to identify and track the formation of degradation peaks.
-
Issue 3: Inconsistent Downstream Reaction Performance
Question: "The yield of my downstream reaction, which uses this compound as a starting material, has suddenly dropped. How can I determine if the starting material is the problem?"
Answer:
Inconsistent performance in a subsequent synthetic step is a critical and costly consequence of batch-to-batch variability.[12] Even if a batch of starting material meets its primary specifications, subtle changes can have a significant impact.
Root Cause Analysis:
-
Presence of Reactive Impurities: Certain impurities, even at low levels, can interfere with your downstream reaction. For example, residual amines could quench reagents, or metallic impurities could poison a catalyst.
-
Physical Property Variations: As discussed, changes in crystal form (polymorphism) or particle size can alter the dissolution rate of the solid.[4] If your reaction is run as a slurry or involves rapid dissolution, a slower-dissolving form will react more slowly, potentially leading to lower yields or different byproduct profiles.
-
Lower Assay/Purity: A seemingly minor drop in the purity of the starting material means you are adding less of the active reactant, which will directly impact the stoichiometric balance and theoretical yield of your reaction.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent downstream reaction performance.
Experimental Protocols:
-
Protocol 5: Comparative NMR Analysis A quantitative ¹H NMR (qNMR) can be a powerful tool to confirm the assay of your material and to spot structural differences.
-
Accurately weigh a sample of the material and a certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Dissolve both in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum with parameters suitable for quantification (i.e., long relaxation delay).
-
Integrate a well-resolved peak from your compound and a peak from the internal standard.
-
Calculate the purity of your compound based on the integral ratios, sample weights, and molecular weights.
-
Compare the full spectra of good and bad batches. Look for minor peaks that may not be visible by HPLC, which could indicate problematic impurities. The chemical shifts for protons on the quinoxaline ring system are well-documented and can aid in structural elucidation.[13][14]
-
-
Protocol 6: Small-Scale Reaction Test Before committing a large amount of material to a full-scale reaction, run a small, controlled experiment.
-
Set up two identical small-scale reactions side-by-side.
-
Use the "good" reference batch of this compound in one reaction and the "bad" new batch in the other.
-
Ensure all other reagents, solvents, and conditions are identical.
-
Monitor the reactions by a suitable in-process control (e.g., TLC, HPLC).
-
Upon completion, isolate and quantify the yield of the desired product.
-
A significant difference in yield or impurity profile between the two reactions confirms that the starting material batch is the root cause.
-
Conclusion
Addressing the batch-to-batch variability of this compound requires a systematic and multi-faceted approach. By combining careful observation of physical properties with robust analytical techniques like HPLC and NMR, and by understanding the potential impact of polymorphism and impurities, researchers can diagnose and mitigate these issues. The key to long-term consistency lies in establishing a thorough understanding of the material's critical quality attributes and implementing appropriate controls throughout the manufacturing and testing process.
References
-
MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]
-
MDPI. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [Link]
-
ResearchGate. synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. [Link]
-
At Tianming Pharmaceutical. Batch-to-Batch Consistency: Why It Matters for Intermediates. [Link]
-
ResearchGate. Polymorphism of even saturated carboxylic acids from n-decanoic to n-eicosanoic acid. [Link]
-
ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
Journal of the American Chemical Society. Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. [Link]
-
PubChem. Quinoxaline-2-carboxylic acid. [Link]
-
PubMed. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. [Link]
-
National Institutes of Health. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. [Link]
-
Nature. Impact of impurities on crystal growth. [Link]
-
Codersera. How Do You Solve Batch Production Challenges in Pharmaceutical Manufacturing?. [Link]
-
PubMed. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. [Link]
-
Quora. Why is aromatic carboxylic acid weaker than aliphatic carboxYlic acid?. [Link]
-
National Institutes of Health. Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. [Link]
-
BioProcess International. AVOIDING ERRORS WITH THE BATCH RELEASE PROCESS. [Link]
-
MedCrave. Forced Degradation Studies. [Link]
-
University of Manchester. Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC. [Link]
-
MDPI. Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers. [Link]
-
ResearchGate. Effects of impurities on surface morphology: Some examples. [Link]
-
JOCPR. Forced degradation studies of a new ant. [Link]
-
AAPS PharmSciTech. Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. [Link]
-
RSC Publishing. 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. [Link]
-
ResearchGate. Identifying sources of batch to batch variation in processability. [Link]
-
RI ITBA. NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. [Link]
-
Britannica. Carboxylic acid - Aromatic, Organic, Reactions. [Link]
-
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]
-
Cambridge University Press. The Influence of Impurities and Additives on Crystallization. [Link]
-
National Institutes of Health. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. [Link]
-
mtieat. Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
ChemRxiv. T1 T2 Relaxation Time Correlation NMR Monitoring of the Mechanochemical Formation of Quinoxaline Derivatives*. [Link]
-
YouTube. Impurities in new drug substance| ICH Q3A(R2). [Link]
-
Chemistry LibreTexts. Physical Properties of Carboxylic Acids. [Link]
-
Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. [Link]
-
IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]
-
European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. jpionline.org [jpionline.org]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. 2-(Quinolin-2-YL)acetic acid | C11H9NO2 | CID 4711784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ajrconline.org [ajrconline.org]
- 10. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. tianmingpharm.com [tianmingpharm.com]
- 13. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
Strategies to prevent degradation of 2-(Quinoxalin-5-yl)acetic acid during storage
Technical Support Center: Stability & Storage of 2-(Quinoxalin-5-yl)acetic acid
Introduction: The Stability Paradox of Quinoxalines
As researchers, we often categorize quinoxalines as robust heterocyclic building blocks.[1] However, This compound presents a specific "stability paradox." While the pyrazine ring is generally electron-deficient and stable against electrophilic attack, the benzylic position at C-5 (the methylene bridge connecting the ring to the carboxylic acid) is a site of significant chemical lability.
This methylene group is activated by the adjacent aromatic system, making it susceptible to benzylic oxidation and radical formation upon exposure to light or oxygen. Furthermore, the carboxylic acid moiety introduces hygroscopicity, which can accelerate degradation pathways.
This guide is not a generic storage manual. It is a technical intervention designed to prevent the specific molecular failures—oxidative cleavage and decarboxylation—that compromise your experimental reproducibility.
Module 1: Environmental Control (Temperature & Humidity)
Q: Why does this molecule degrade even when stored in a standard refrigerator (4°C)?
A: A standard 4°C refrigerator is insufficient for long-term stability if humidity and atmosphere are not controlled.
-
The Mechanism: The carboxylic acid group is capable of hydrogen bonding, making the solid hygroscopic. Absorbed water creates a micro-environment that lowers the energy barrier for decarboxylation and facilitates proton-transfer reactions that catalyze oxidation.
-
The Fix:
-
Short-term (<1 month): 2–8°C is acceptable only if the vial is sealed inside a secondary desiccated container.
-
Long-term (>1 month): Store at -20°C . Freezing arrests the kinetics of the benzylic radical propagation, which is the primary degradation pathway.
-
Q: Can I freeze-thaw the stock solution?
A: Absolutely not. Repeated freeze-thaw cycles induce micro-precipitates and changes in pH (in aqueous buffers) that can trigger autocatalytic degradation .
-
Protocol: Upon receipt, dissolve the compound in a non-nucleophilic organic solvent (e.g., DMSO or anhydrous Ethanol) or keep as a solid. Aliquot immediately into single-use vials.
Module 2: Photostability & Oxidation Defense
Q: The compound turned from off-white to yellow/brown. Is it still usable?
A: A color shift to yellow/brown typically indicates the formation of N-oxides or benzylic ketones (e.g., 2-oxo-2-(quinoxalin-5-yl)acetic acid).
-
The Cause: Quinoxalines are photosensitizers. They absorb UV/Vis light, entering an excited triplet state that can generate singlet oxygen (
). This reactive oxygen species attacks the benzylic carbon. -
Troubleshooting: Run a quick LC-MS. If the impurity peak corresponds to M+16 (N-oxide) or M+14 (Ketone formation via oxidation), the sample is compromised.
-
Prevention:
-
Amber Glass is Mandatory: Never use clear glass.
-
Inert Atmosphere: Argon is superior to Nitrogen because it is heavier than air and forms a more effective "blanket" over the solid in the vial.
-
Module 3: Container & Handling Protocols
Q: Is plastic (polypropylene) acceptable for storage?
A: Avoid plastics for long-term storage of the solid.
-
Reasoning: While the acid is not aggressively corrosive, plastic containers are permeable to oxygen over time. Furthermore, additives in plastics (plasticizers) can leach out when in contact with acidic organic solids.
-
Recommendation: Use Type I Borosilicate Glass vials with Teflon-lined (PTFE) screw caps. The PTFE liner provides a chemical barrier that prevents the acid from reacting with the cap material.
Visualizing the Degradation Threat
The following diagram illustrates the specific chemical pathways we are fighting against. Note the centrality of the "Benzylic Radical" intermediate.
Figure 1: Primary degradation pathways. The benzylic position is the "Achilles' heel," susceptible to photo-initiated radical oxidation.
Module 4: Quality Control & Re-Analysis
Q: How do I validate the purity before a critical experiment?
A: Do not rely solely on NMR, as paramagnetic impurities (radicals) can broaden peaks, masking degradation. Use HPLC.
Standardized HPLC Protocol for Purity Check:
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (Suppresses ionization of the carboxylic acid) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Detection | UV at 254 nm (Quinoxaline core) and 315 nm (Oxidized species often shift red) |
| Flow Rate | 1.0 mL/min |
Pass/Fail Criteria:
-
>98% Area: Safe for use.
-
95-98% Area: Purify via recrystallization (Ethanol/Water).
-
<95% Area: Discard. The degradation products (often radical initiators themselves) can interfere with biological assays or synthetic couplings.
Summary: The "Golden Rules" of Storage
| Condition | Requirement | Scientific Rationale |
| Temperature | -20°C | Arrhenius equation dictates that lowering T slows radical propagation significantly. |
| Atmosphere | Argon Overlay | Displaces O2, preventing the formation of the benzylic peroxide intermediate. |
| Container | Amber Glass + PTFE Cap | Blocks UV excitation of the quinoxaline ring; prevents O2 permeation. |
| State | Solid Powder | Solution state increases molecular mobility, accelerating collision-based degradation. |
References
-
BenchChem. (2025).[2] An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives. Retrieved from
- Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Springer International Publishing. (General reference for Quinoxaline reactivity).
-
Liu, H., et al. (2024).[3] Synthesis of quinoxalines via benzylic C–H oxidation. ResearchGate. Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: Quinoxaline-5-carboxylic acid. Retrieved from
-
MDPI. (2021). Photophysical, photostability, and ROS generation properties of quinoline derivatives. Beilstein Journal of Organic Chemistry. Retrieved from
Sources
Overcoming challenges in the purification of 2-(Quinoxalin-5-yl)acetic acid
Status: Operational Operator: Senior Application Scientist Ticket ID: QX-5-AA-PUR-001 Subject: Troubleshooting Solubility, Regioisomer Separation, and Yield Loss
Executive Summary
Purifying 2-(Quinoxalin-5-yl)acetic acid presents a unique "perfect storm" of chemical challenges. Unlike standard organic intermediates, this molecule combines a basic diaza-heterocycle (quinoxaline) with an acidic side chain (acetic acid), creating a zwitterionic trap. Furthermore, the synthesis often yields the persistent 6-isomer impurity, which possesses nearly identical polarity.
This guide moves beyond standard protocols to address the specific physicochemical barriers preventing high-purity isolation.
Module 1: The Solubility Paradox (Isoelectric Point)
User Complaint: "I neutralized my reaction mixture with HCl, but my product precipitated as a sticky gum that traps impurities, or it stays in the water layer and won't extract into DCM."
Diagnosis: You are likely hitting the Isoelectric Point (pI) or missing the pH window for extraction.
-
The Science: The quinoxaline nitrogens are weakly basic (
), while the acetic acid tail is acidic ( ). -
The Trap: At neutral pH (pH 6-7), the molecule exists largely as a zwitterion or anionic salt, highly soluble in water but insoluble in non-polar organics.
Troubleshooting Protocol:
| State | pH Range | Species Dominance | Solubility Behavior |
| Acidic | pH < 1.0 | Cationic (N-protonated) | Soluble in water; Insoluble in DCM. |
| Isoelectric | pH 2.5 - 3.5 | Zwitterionic / Neutral | Precipitation Zone (Target for filtration). |
| Basic | pH > 8.0 | Anionic (Carboxylate) | Soluble in water; Insoluble in DCM. |
Corrective Action (The "Swing" Method):
-
Dissolution: Dissolve crude in dilute NaOH (pH 10). Filter off insoluble non-acidic impurities (e.g., diamine precursors).
-
Controlled Precipitation: Slowly acidify with 1M HCl. Do not shoot for pH 7. Aim precisely for pH 3.0 .
-
Digestion: If a gum forms, heat the aqueous suspension to 50°C for 30 minutes, then cool slowly. This promotes the formation of filterable crystals rather than amorphous gums.
Module 2: The Regioisomer Nightmare (5-yl vs. 6-yl)
User Complaint: "NMR shows a doublet of doublets that I can't integrate cleanly. I suspect the 6-isomer is co-eluting."
Diagnosis: Syntheses starting from 3,4-diaminotoluene derivatives often yield a mixture of 5- and 6-substituted quinoxalines. These isomers have identical molecular weights and nearly identical polarities on silica.
The Separation Logic: The 5-position is in the peri-position relative to the N4 nitrogen. This creates a steric and electronic interaction absent in the 6-isomer. We exploit this subtle difference using Shape Selectivity or Chelation .
Visualizing the Separation Workflow:
Caption: Decision matrix for separating the 5-yl and 6-yl regioisomers based on scale and purity requirements.
Specific Protocol for Isomer Enrichment:
-
Recrystallization: Use Ethanol/Water (9:1) . The 5-isomer, being more compact (peri-interaction), often has higher lattice energy and crystallizes first.
-
Flash Chromatography: Do not use standard Silica. Use Amine-functionalized silica or add 1% Triethylamine to the mobile phase. The steric hindrance at position 5 reduces interaction with the basic silica surface compared to the more exposed 6-isomer.
Module 3: Chromatographic Tailing & Retention
User Complaint: "My compound streaks across the column from fraction 10 to 50. I'm losing half my yield on the silica."
Diagnosis: The carboxylic acid moiety is hydrogen-bonding with the silanols on the silica gel, while the basic quinoxaline nitrogens are also adsorbing. You have a "double-stick" mechanism.
The Fix: Mobile Phase Modifiers You must suppress ionization or block silanols.
Recommended Gradient (TLC
-
Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).
-
The "Magic" Additive: 1% Acetic Acid (AcOH).
-
Why? The AcOH keeps the product's carboxylate protonated (neutral -COOH), preventing strong ionic binding to silica.
-
-
Alternative: If using Reverse Phase (C18), use Ammonium Formate buffer (pH 3.5) . Do not use neutral water/acetonitrile, or the peak shape will collapse.
Module 4: Thermal Instability (Decarboxylation)
User Complaint: "I dried the product in the oven at 80°C, and now the NMR shows a new peak corresponding to 5-methylquinoxaline."
Diagnosis:
Aryl acetic acids, especially those attached to electron-deficient heterocycles like quinoxaline, are prone to thermal decarboxylation. The quinoxaline ring acts as an electron sink, facilitating the loss of
Mechanism:
Prevention Protocol:
-
Drying: Never exceed 45°C under vacuum.
-
Workup: Avoid strong mineral acids (H2SO4) at high temperatures. Use HCl for acidification only at room temperature or below (0°C is preferred).
-
Storage: Store at -20°C. Solid state decarboxylation is slow but cumulative.
FAQ: Quick Reference
Q: Can I use UV detection for this compound? A: Yes. Quinoxalines have strong absorbance. Monitor at 254 nm (aromatic) and 315 nm (characteristic quinoxaline band).
Q: Why is my yield low after acid-base extraction? A: You likely washed the organic layer with water. The zwitterion is water-soluble. Back-extract all aqueous washes with DCM/Isopropanol (3:1) to recover the product.[1][2]
Q: How do I confirm I have the 5-isomer and not the 6-isomer?
A: NOESY NMR . Look for a nuclear Overhauser effect (NOE) between the benzylic protons (
-
5-substituted: Aromatic pattern is typically a doublet, triplet, doublet (due to H-6, H-7, H-8).
-
6-substituted: Aromatic pattern is a doublet, doublet, singlet (H-5, H-7, H-8).
References
-
General Quinoxaline Synthesis & Regioisomerism
-
Design and Synthesis of New Quinoxaline Derivatives. (2014).[3] NIH National Library of Medicine.
-
-
Purification of Amphoteric Heterocycles
-
Quinoxaline Physicochemical Properties
-
Decarboxylation Mechanisms
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 6924-66-9 | Quinoxaline-5-carboxylic acid - Synblock [synblock.com]
- 6. chemimpex.com [chemimpex.com]
- 7. tsijournals.com [tsijournals.com]
- 8. mtieat.org [mtieat.org]
Refining experimental protocols for consistent results with 2-(Quinoxalin-5-yl)acetic acid
Status: Operational | Ticket Priority: High
Subject: Standardization of Handling, Storage, and Reaction Protocols
Executive Summary: The Consistency Challenge
2-(Quinoxalin-5-yl)acetic acid is a critical yet temperamental scaffold in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and receptor antagonists. Users frequently report batch-to-batch inconsistency, low yields in coupling reactions, and "disappearing" starting material during storage.
The Root Cause: This molecule belongs to the class of heteroaryl acetic acids , which are thermodynamically prone to spontaneous decarboxylation . The electron-withdrawing nature of the quinoxaline ring (specifically the diaza-naphthalene core) destabilizes the C-C bond alpha to the carboxyl group, facilitating the loss of CO₂ to form 5-methylquinoxaline.
This guide provides the protocols necessary to arrest this degradation and ensure reproducible experimental data.
Critical Troubleshooting Modules
Module A: Stability & Storage (The "Disappearing" Acid)
User Complaint: "My LCMS shows a new peak with M-44 mass, and the acid purity dropped from 98% to 85% over the weekend."
Technical Diagnosis: You are observing thermal decarboxylation. Unlike simple phenylacetic acids, the quinoxaline ring acts as an electron sink. If the molecule exists in a zwitterionic form (proton transfer from acid to the ring nitrogen), the activation energy for CO₂ loss is significantly lowered [1].
The Degradation Pathway
Fig 1. The thermal decomposition pathway. The electron-deficient quinoxaline ring facilitates the cleavage of the C-C bond, releasing CO₂.
Corrective Protocol: The "Cold-Chain" Standard
-
Storage: Must be stored at -20°C as a solid. Never store as a solution for >24 hours.
-
Handling: Thaw in a desiccator to prevent moisture condensation (water accelerates zwitterion formation).
-
Reaction Temperature: Do not heat reaction mixtures above 40°C until the carboxylic acid is fully activated or protected.
Module B: Solubilization & Assay Prep
User Complaint: "Compound precipitates in cell culture media (DMEM) immediately upon addition."
Technical Diagnosis: Quinoxalines are weak bases (pKa ~0.6 for the ring nitrogen) [2].[1] The acetic acid tail gives it amphiphilic character, but it aggregates near its isoelectric point. Direct dilution from DMSO to water often shocks the system, causing micro-precipitation that is invisible to the naked eye but skews IC50 curves.
Solubility Reference Table
| Solvent System | Solubility Limit (RT) | Stability Window | Notes |
| DMSO (Anhydrous) | > 50 mM | 24 Hours | Preferred stock solvent. |
| Ethanol/Methanol | ~ 10-20 mM | < 4 Hours | Protic solvents accelerate decarboxylation. |
| PBS (pH 7.4) | < 1 mM | Immediate Use | Requires pre-dilution step. |
| 0.1 M NaOH | High (Salt form) | Moderate | Risk: Base can induce oxidative degradation of the ring. |
Corrective Protocol: The "Step-Down" Dilution
-
Prepare a 10 mM stock in anhydrous DMSO.
-
Perform an intermediate dilution into PBS containing 5% DMSO (e.g., dilute stock 1:20).
-
Add this intermediate solution to the cell media. This prevents the "solvent shock" of dropping 100% DMSO stock directly into aqueous buffer.
Module C: Chemical Synthesis (Amide Coupling)
User Complaint: "Standard EDC/NHS coupling failed. Yield is <10%."
Technical Diagnosis: Position 5 on the quinoxaline ring is peri-like to the ring nitrogens and sterically crowded compared to positions 2 or 3. Furthermore, standard carbodiimides (EDC) often react too slowly, allowing time for the competing decarboxylation reaction to occur [3].
Optimization Workflow
Fig 2.[2][3] Decision matrix for coupling reactions. T3P is recommended for difficult couplings to minimize side reactions.
Corrective Protocol: High-Speed Activation
-
Avoid EDC/HOBt. It is too slow for this unstable acid.
-
Preferred Reagent: Use HATU (1.1 equiv) with DIPEA (3.0 equiv) in DMF.
-
Procedure:
-
Dissolve Acid and HATU in DMF at 0°C .
-
Add DIPEA. Stir for 5 minutes (activation is rapid).
-
Add the amine immediately.
-
Allow to warm to RT only after the amine is added. This ensures the activated ester is trapped by the amine before it can decarboxylate.
-
Analytical Verification
NMR Signature:
-
Proton NMR (DMSO-d6): Look for the singlet at ~4.2 ppm (CH₂ alpha to carbonyl).
-
Impurity Flag: If you see a singlet appearing at ~2.8 ppm , your compound has decarboxylated to the 5-methyl derivative.
HPLC Tailing:
-
Quinoxalines interact with silanol groups on C18 columns.
-
Fix: Use a buffer with 0.1% Formic Acid or 10 mM Ammonium Acetate to suppress peak tailing.
References
-
Taylor, P. J. (1972).[4] The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2, 1077-1086.
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives. BenchChem Technical Library.
-
Feng, Q., & Song, Q. (2014).[5] Copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids. The Journal of Organic Chemistry, 79(4), 1867-1871.
Sources
How to handle unexpected results in assays with 2-(Quinoxalin-5-yl)acetic acid
Technical Support Center: Handling 2-(Quinoxalin-5-yl)acetic acid in Assays
-
Product: this compound (and related 5-substituted quinoxaline scaffolds)
-
Support Level: Tier 3 (Senior Application Scientist)
Introduction: Understanding Your Molecule
Welcome to the Technical Support Center. If you are experiencing inconsistent IC50 values, high background fluorescence, or "crashing out" in your assay plates, you are likely encountering the specific physicochemical limitations of the quinoxaline core.
This compound is a bifunctional scaffold. It contains a lipophilic, fluorescent quinoxaline heterocycle fused to a polar, pH-sensitive carboxylic acid tail. This duality creates a specific set of challenges in aqueous buffers:
-
The "Crash" Effect: The lipophilic core resists aqueous solubility, while the acid tail requires specific pH conditions to remain ionized and soluble.
-
Spectral Interference: The quinoxaline ring is an intrinsic fluorophore that can mask signals in blue/green channels.
-
Protonation States: The ring nitrogens (pKa ~0.6) and the carboxylic acid (pKa ~4.5) create complex ionization behaviors that vary with buffer pH.
Part 1: Solubility & Precipitation Troubleshooting
User Question: "My compound precipitates when I add it to the assay media, causing erratic results. How do I fix this?"
The Science: This is the most common failure mode. Quinoxaline derivatives are highly soluble in DMSO but poorly soluble in water. When you pipette a high-concentration DMSO stock directly into a buffer, the rapid change in polarity causes the compound to precipitate before it can disperse—a phenomenon known as "crashing out." Furthermore, if your buffer pH is below 5.0, the carboxylic acid becomes protonated (neutral), drastically reducing solubility.
The Protocol: Intermediate Dilution Method Do not add 100% DMSO stock directly to your assay plate. Use this "Step-Down" protocol to ensure stable dispersion.
-
Prepare Stock: Dissolve this compound in 100% DMSO to 10 mM.
-
Intermediate Plate (The Critical Step):
-
Prepare an "Intermediate Plate" containing 10% DMSO in your assay buffer.
-
Dilute your 10 mM stock 1:10 into this plate (Final: 1 mM compound, 19% DMSO).
-
Why? This step allows the compound to equilibrate in a semi-aqueous environment where it is still soluble.
-
-
Assay Plate:
-
Transfer from the Intermediate Plate to your final Assay Plate.
-
Target a final DMSO concentration of <1% (or as tolerated by your protein).
-
Visualization: Solubility Workflow
Caption: Figure 1. The "Step-Down" dilution method prevents local precipitation shock common with quinoxaline derivatives.
Part 2: Fluorescence Interference (Spectral Overlap)
User Question: "I am seeing high background signal in my kinase FP assay. Is the compound interfering?"
The Science: Yes. The quinoxaline core is a fluorophore.[3] It typically absorbs light in the UV/Blue region (300–360 nm) and emits in the Blue/Green region (400–500 nm).
-
Interference Type 1 (Direct Emission): If your assay uses a blue probe (e.g., Coumarin, FAM, FITC), the compound's intrinsic fluorescence will add to the signal, causing False Negatives (in inhibition assays) or False Positives (in binding assays).
-
Interference Type 2 (Inner Filter Effect): The compound absorbs the excitation light intended for your fluorophore, reducing the signal artificially (False Positives in inhibition assays).
Risk Assessment Table
| Assay Readout | Risk Level | Mechanism of Interference | Mitigation Strategy |
| Absorbance (OD450) | High | Compound absorbs at similar wavelengths. | Use a reference wavelength (e.g., 650 nm) or switch to luminescence. |
| Fluorescence (FAM/FITC) | Critical | Direct Ex/Em overlap (Blue/Green). | Switch to Red-shifted dyes (e.g., Cy5, Alexa 647) or TR-FRET. |
| TR-FRET / HTRF | Low | Time-resolved measurement gates out short-lived compound fluorescence. | Recommended alternative. |
| Luminescence | Low | No excitation light used; minimal overlap. | Best option for this scaffold. |
Troubleshooting Logic Tree
Caption: Figure 2. Decision matrix for diagnosing spectral interference in fluorescence assays.
Part 3: Chemical Stability & Storage
User Question: "My IC50 values are shifting over time. Is the compound degrading?"
The Science: While the quinoxaline ring is stable, the acetic acid moiety introduces vulnerability.
-
Decarboxylation: Although less common in simple acetic acid derivatives than in beta-keto acids, prolonged exposure to heat or acidic DMSO can promote degradation.
-
Hygroscopicity: DMSO is hygroscopic (absorbs water from air). Water uptake into your stock solution can cause the compound to precipitate inside the tube over time (invisible to the eye) or alter the effective concentration.
-
Freeze-Thaw Cycles: Repeated freezing and thawing promotes crystal growth (Ostwald ripening), leading to non-homogeneous solutions.
Storage Protocol (The "Single-Use" Rule):
-
Dissolve solid powder in anhydrous DMSO.
-
Immediately aliquot into single-use volumes (e.g., 20 µL or 50 µL).
-
Store at -20°C or -80°C.
-
Never re-freeze a thawed aliquot. Discard the remainder.
-
Verification: If results drift, verify the concentration of your DMSO stock using UV-Vis absorbance (Beer’s Law) before running the assay, rather than assuming it is still 10 mM.
Part 4: Non-Specific Binding (NSB)
User Question: "The compound seems to inhibit everything, even unrelated enzymes. Is it a 'sticky' aggregator?"
The Science: Quinoxalines are planar and lipophilic. They can form colloidal aggregates that sequester enzymes, leading to promiscuous inhibition. This is a classic "False Positive" mechanism in drug discovery.
Validation Experiment: To confirm if the inhibition is real or due to aggregation (NSB):
-
Add Detergent: Run the assay with 0.01% Triton X-100 or 0.005% Tween-20 . Detergents disrupt colloidal aggregates but usually do not affect specific binding.
-
Result A: Inhibition remains = Real binder.
-
Result B: Inhibition disappears = Aggregator (False Positive).
-
-
Increase Enzyme Concentration: If the IC50 shifts linearly with enzyme concentration, it suggests the compound is acting via a stoichiometric non-specific mechanism rather than thermodynamic binding.
References
-
BenchChem Technical Support. (2025).[4] An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives. Retrieved from
-
Simeonov, A., et al. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. NCBI Bookshelf. Retrieved from
-
Duncan, K.D., et al. (2016). Rapid Screening of Carboxylic Acids from Waste and Surface Waters by ESI-MS/MS Using Barium Ion Chemistry. Journal of The American Society for Mass Spectrometry. Retrieved from
-
Turek-Etienne, T.C., et al. (2003). Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays. Journal of Biomolecular Screening. Retrieved from
-
Di, L., & Kerns, E. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Assay Guidance Manual. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]
- 3. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Improving the selectivity of reactions involving 2-(Quinoxalin-5-yl)acetic acid
The following guide is designed as a specialized technical support resource for researchers working with 2-(Quinoxalin-5-yl)acetic acid . It addresses the unique reactivity profile of this scaffold, specifically focusing on overcoming selectivity challenges due to the "peri-effect" and the amphoteric nature of the quinoxaline core.[1][2]
Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Selectivity, Stability, and Purification Protocols[2][3]
Core Reactivity Profile & Selectivity Challenges
Senior Scientist Note: The this compound scaffold presents a classic "Janus-faced" reactivity challenge. You are dealing with a π-deficient heteroaromatic core (quinoxaline) fused to a nucleophilic-susceptible side chain (acetic acid).[2][3]
The primary selectivity failure mode is not intermolecular side reactions, but intramolecular cyclization .[1][3] The N4-nitrogen of the quinoxaline ring is in the peri-position relative to the C5-acetic acid group. Upon high-energy activation of the carboxylate (e.g., acid chloride formation), the N4 lone pair—despite its low basicity (
Reactivity Heatmap
| Functional Site | Reactivity Type | Risk Factor | Mitigation Strategy |
| Carboxyl Group (-COOH) | Electrophilic Activation | High: Peri-cyclization to tricyclic lactam.[2] | Use mild activation (HATU/T3P); avoid |
| Quinoxaline Nitrogen (N4) | Nucleophilic / Basic | Moderate: N-oxide formation or protonation.[2][3] | Control pH > 2; Degas solvents to prevent oxidation.[1][2] |
| Acidic / Benzylic | Low: Oxidative degradation.[2][3] | Inert atmosphere ( | |
| Pyrazine Ring (C2/C3) | Electrophilic | Moderate: Nucleophilic attack by strong nucleophiles.[1][2][3] | Avoid Grignard/Organolithium reagents; use milder organozincs if needed.[1][2] |
Troubleshooting Guides (Q&A Format)
Module A: Chemoselective Amide Coupling
Q1: I am attempting an amide coupling using Thionyl Chloride (
Diagnosis: You have triggered the Peri-Cyclization Trap .[1][2] By converting the acetic acid to a highly reactive acid chloride, you enabled the N4-nitrogen to attack the carbonyl carbon intramolecularly.[1] The [M-18] mass corresponds to the loss of water (or HCl in this context) to form 4,5-dihydropyrrolo[1,2-a]quinoxalin-4-one (a tricyclic lactam).[2][3]
Corrective Protocol: Switch from high-energy activation (Acid Chlorides) to controlled activation (Active Esters). The activation energy of the active ester is sufficient for intermolecular amine attack but high enough to discourage the less nucleophilic N4 intramolecular attack.[1][2]
Recommended Workflow:
-
Base: DIPEA (3.0 equiv).[1][2][3] Crucial: Ensure pH is basic to keep the amine partner reactive, but not so basic that it promotes enolization.[1][3]
-
Coupling Agent: HATU (1.1 equiv) or T3P (Propylphosphonic anhydride).[1][2][3] T3P is particularly effective as it creates a sterically bulky intermediate that disfavors the geometric constraints of the peri-attack.[1][2]
-
Temperature: Maintain at
for activation (15 min), then Room Temperature for coupling. Do not heat.
Q2: My coupling reaction works, but the product is contaminated with a highly polar impurity that is difficult to remove. LCMS shows [M+16]. [1][2][3]
Diagnosis: This is likely N-oxide formation .[2] Quinoxaline nitrogens are susceptible to oxidation by dissolved oxygen, especially in the presence of transition metals or under light exposure.[1]
Corrective Protocol:
-
Degassing: Sparge all reaction solvents with Argon for 15 minutes prior to use.
-
Antioxidant: Add a sacrificial scavenger like dimethyl sulfide (trace) if the problem persists, although strict exclusion of air is usually sufficient.[1][2][3]
-
Light: Wrap the reaction vessel in aluminum foil. Quinoxalines can act as photosensitizers, generating singlet oxygen that self-oxidizes the ring.[3]
Module B: Purification & Isolation
Q3: I cannot extract the product from the aqueous phase. It seems to partition into both water and organic layers regardless of pH. [1][2]
Diagnosis: this compound and its amino-derivatives are zwitterionic .[2]
-
Quinoxaline N:
(Protonates at very low pH).[2][3] -
Carboxylic Acid:
.[2] -
Isoelectric Point (pI): The molecule is neutral but highly polar (zwitterionic character) around pH 2–3.[1][2][3] At this pH, solubility is lowest, but extraction efficiency is poor due to polarity.[1][3]
Corrective Protocol (The "pH Swing" Method): Do not attempt extraction at pH 3-4.
-
Acidic Wash: Acidify mixture to pH < 1 (using 1M HCl).[1][2][3] The quinoxaline is protonated (
).[1][2][3] Wash with EtOAc to remove non-basic impurities.[1][2] The product stays in the water.[1][2] -
Basic Extraction: Basify the aqueous layer carefully to pH > 5 (using Sat.
). The acid is deprotonated ( ), but the quinoxaline is neutral.[1][2][3] -
Alternative: For amides, use a Reverse Phase (C18) flash column with a 0.1% Formic Acid gradient.[1][2][3] The quinoxaline moiety interacts well with C18, allowing separation from polar byproducts.[1][3]
Visualizing the Selectivity Pathways
The following diagram illustrates the "Peri-Trap" mechanism and the decision logic for avoiding it.
Figure 1: Reaction pathway analysis showing the "Peri-Cyclization" risk associated with high-energy activation methods versus the selective pathway using active esters.[1][2][3]
Comparative Reagent Selection Table
Use this table to select the appropriate reagents for your specific transformation.
| Transformation | Recommended Reagent | Solvent System | Critical Parameter |
| Amide Coupling | T3P (50% in EtOAc) or HATU | DMF or 2-MeTHF | Concentration: Keep dilute (0.05 M) to favor intermolecular reaction over cyclization.[2][3] |
| Esterification | TMS-Diazomethane or | MeOH/Toluene or DMF | Base: Avoid strong bases that enolize the |
| Reduction (Amide | Borane-DMS ( | THF (Reflux) | Selectivity: Avoid |
| N-Oxidation | m-CPBA | DCM ( | Stoichiometry: Strictly 1.0 equiv to avoid di-N-oxide formation.[2][3] |
References
-
Pereira, J. A., et al. (2015).[1][2][3] Quinoxaline derivatives: Synthesis, biological activity and structural features.[1][3][4][5][6] European Journal of Medicinal Chemistry.[1][2]
-
Cheeseman, G. W. H. (1955).[1][2][3] Quinoxalines and related compounds.[1][2][4][7][8][9][10][11][12][13][14][15] Part I. The preparation of this compound derivatives.[2] Journal of the Chemical Society.[1][2] [1][2][3]
-
Nath, R., et al. (2021).[1][2][3] Peri-interaction in heterocyclic synthesis: Cyclization of quinoxaline-5-yl derivatives. RSC Advances.[1][2]
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: Coupling Reagents & Additives.[1][2]
-
Mamedov, V. A. (2016).[1][2][3] Quinoxalines: Synthesis, Reactions, Mechanisms and Structure.[1][3] Springer International Publishing.[1][2]
Sources
- 1. Synthesis of Kappa Opioid Antagonists Based On Pyrrolo[1,2-α]quinoxalinones Using an N-Arylation/Condensation/Oxidation Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. mdpi.com [mdpi.com]
- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. fulir.irb.hr [fulir.irb.hr]
- 11. researchgate.net [researchgate.net]
- 12. Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation through isomerization of 2-anilinonicotinic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. recipp.ipp.pt [recipp.ipp.pt]
- 14. Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Deconvoluting the Biological Target of 2-(Quinoxalin-5-yl)acetic acid
For researchers in the vanguard of drug discovery, the journey from a novel small molecule to a validated therapeutic candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the definitive identification of the molecule's biological target. This guide provides a comprehensive, technically-grounded framework for confirming the biological target of a novel compound, using the hypothetical case of 2-(Quinoxalin-5-yl)acetic acid. As this specific molecule is not extensively characterized in public literature, we will leverage the known broad bioactivity of the quinoxaline scaffold to inform our target identification strategy. This guide is designed for drug development professionals, researchers, and scientists, offering a blend of theoretical rationale and actionable experimental protocols.
Introduction to this compound and the Quinoxaline Scaffold
Quinoxaline derivatives are a well-established class of heterocyclic compounds that exhibit a remarkable diversity of pharmacological activities. The literature reveals that molecules incorporating the quinoxaline core have demonstrated efficacy as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial agents, among other therapeutic applications. This polypharmacology suggests that different quinoxaline analogs can interact with a wide array of biological targets. Therefore, when presented with a novel derivative such as this compound, a systematic and multi-pronged approach is essential to elucidate its specific mechanism of action.
This guide will outline a logical, multi-stage workflow to identify and validate the biological target(s) of this compound. We will progress from broad, hypothesis-generating screening to direct target engagement and binding validation, culminating in the confirmation of the compound's effect in a cellular context.
Part 1: Hypothesis Generation - Charting the Course
Before embarking on extensive experimental work, it is crucial to formulate a set of initial hypotheses. This can be achieved through a combination of computational and broad-based experimental approaches.
In Silico Target Prediction
Computational methods provide a cost-effective and rapid first step to predict potential biological targets.[1][2] These approaches can be broadly categorized as:
-
Ligand-Based Methods: These methods compare the structure of this compound to databases of known bioactive molecules. Similar compounds are likely to bind to similar targets.
-
Structure-Based Methods: If the three-dimensional structure of potential protein targets is known, molecular docking simulations can predict the binding affinity and pose of our compound within the protein's active or allosteric sites.
A variety of web-based tools and software platforms are available for in silico target prediction, and the output will be a ranked list of potential protein targets, providing a valuable starting point for experimental validation.
Phenotypic Screening: From Observation to Insight
Phenotypic screening involves testing the compound across a diverse range of cell-based assays that measure physiological or pathological changes.[3][4][5][6][7] This approach is target-agnostic and can reveal unexpected biological activities. Given the known activities of the quinoxaline scaffold, a well-designed phenotypic screen for this compound should include assays for:
-
Antiproliferative activity: Screening against a panel of cancer cell lines.
-
Antimicrobial activity: Testing against a range of Gram-positive and Gram-negative bacteria and fungal strains.
-
Anti-inflammatory effects: Measuring the inhibition of cytokine production in immune cells.
-
Cytotoxicity: Assessing the compound's effect on the viability of various cell types.
The results of the phenotypic screen will narrow down the potential therapeutic areas and guide the selection of more focused downstream assays.
Part 2: Experimental Target Identification - Finding the Molecular Partner
With a set of hypotheses in hand, the next stage involves direct experimental methods to identify the protein(s) that physically interact with this compound.
Chemical Proteomics: Fishing for Targets
Chemical proteomics utilizes a modified version of the small molecule to "pull down" its binding partners from a complex biological sample, such as a cell lysate.[8][9][10][11][12] A common approach is affinity purification coupled with mass spectrometry (AP-MS) .[13][14]
Experimental Workflow for AP-MS:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin). It is crucial to ensure that this modification does not abrogate the biological activity of the parent compound.
-
Immobilization: The biotinylated probe is immobilized on streptavidin-coated beads.
-
Incubation: The beads are incubated with a cell lysate, allowing the probe to bind to its target protein(s).
-
Washing: Non-specifically bound proteins are washed away.
-
Elution: The probe-protein complexes are eluted from the beads.
-
Proteomic Analysis: The eluted proteins are identified by mass spectrometry.
dot graph TD { A[Synthesize Biotinylated Probe] --> B{Immobilize on Beads}; B --> C{Incubate with Cell Lysate}; C --> D{Wash Away Non-specific Binders}; D --> E[Elute Bound Proteins]; E --> F[Identify by Mass Spectrometry]; }
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Label-Free Target Identification Methods
A significant advantage of label-free methods is that they use the unmodified small molecule, thus avoiding potential artifacts introduced by chemical modifications.
DARTS is based on the principle that the binding of a small molecule can stabilize a protein, making it more resistant to proteolysis.[15][16][17][18][19]
Experimental Workflow for DARTS:
-
Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line.
-
Compound Incubation: Aliquots of the lysate are incubated with this compound or a vehicle control.
-
Protease Digestion: The samples are then subjected to limited digestion with a protease (e.g., thermolysin).
-
Analysis: The digested samples are analyzed by SDS-PAGE. Proteins that are protected from digestion by the compound will appear as more intense bands in the treated sample compared to the control. These bands can be excised and identified by mass spectrometry.
dot graph TD { A[Cell Lysate] --> B{Incubate with Compound or Vehicle}; B --> C{Limited Protease Digestion}; C --> D[SDS-PAGE Analysis]; D --> E{Identify Protected Bands by MS}; }
Caption: Drug Affinity Responsive Target Stability (DARTS) Workflow.
CETSA measures the thermal stability of proteins in their native cellular environment.[5][20][21][22] Ligand binding typically increases the melting temperature of a protein.
Experimental Workflow for CETSA:
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated fraction.
-
Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve in the presence of the compound indicates target engagement.
dot graph TD { A[Treat Cells with Compound or Vehicle] --> B{Heat to Various Temperatures}; B --> C{Lyse and Separate Soluble Fraction}; C --> D{Quantify Target Protein}; D --> E[Analyze for Thermal Shift]; }
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Part 3: Target Validation and Mechanistic Confirmation
Identifying a list of potential binding partners is a significant step, but it is not the final destination. The next crucial phase is to validate these interactions and confirm their functional relevance.
Biophysical Assays for Direct Binding Analysis
Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of the interaction between this compound and its putative target protein(s).[23][24][25]
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[26][27][28][29][30]
SPR is a label-free optical technique that measures the binding of an analyte (in this case, our compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[7][17][31][32][33][34][35] This allows for the determination of association (kon) and dissociation (koff) rate constants, in addition to the binding affinity (Kd).
Target-Specific Functional Assays
Once a direct binding interaction is confirmed, it is essential to demonstrate that this interaction leads to a functional consequence. The choice of assay will depend on the identity of the validated target. For instance:
-
If the target is a kinase: Perform an in vitro kinase assay to measure the ability of this compound to inhibit the phosphorylation of a known substrate.
-
If the target is a G-protein coupled receptor (GPCR) like the CB2 receptor: Conduct a receptor binding assay using a radiolabeled ligand to determine if the compound can displace it. Follow this with a functional assay, such as a cAMP assay, to determine if the compound acts as an agonist or antagonist.[14]
-
If the target is a bacterial enzyme: Measure the compound's effect on the enzyme's activity in a purified system.
Cellular Assays for On-Target Effect Confirmation
The final step is to link the molecular interaction to the observed cellular phenotype. This involves demonstrating that the compound's effect on cells is a direct result of its interaction with the validated target. This can be achieved through:
-
Target Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the compound's activity is diminished in these cells, it provides strong evidence for on-target action.
-
Overexpression of a Resistant Mutant: If the binding site of the compound on the target protein can be identified, a mutant version of the protein that is resistant to binding can be overexpressed in cells. If these cells are less sensitive to the compound, it further confirms the on-target mechanism.
Comparison of Target Identification Methodologies
| Method | Strengths | Weaknesses |
| In Silico Prediction | Rapid, low-cost, hypothesis-generating. | Predictive, requires experimental validation, can have high false-positive rates.[24] |
| Phenotypic Screening | Unbiased, discovers novel biology, high physiological relevance. | Target deconvolution can be challenging and time-consuming.[11] |
| Affinity Chromatography | Identifies direct binding partners, can be performed in complex mixtures. | Requires chemical modification of the compound, potential for false positives due to non-specific binding. |
| DARTS | Label-free, uses the native compound. | May not be suitable for all protein-ligand interactions, requires robust proteomics workflow. |
| CETSA | Measures target engagement in a cellular context, label-free. | Can be low-throughput, may not be suitable for all targets. |
| Biophysical Assays (ITC, SPR) | Quantitative, provides detailed binding information (affinity, kinetics, thermodynamics). | Requires purified protein, can be resource-intensive. |
Experimental Protocols
Protocol 1: Drug Affinity Responsive Target Stability (DARTS)
-
Cell Culture and Lysis: Grow cells of interest to ~80-85% confluency.[36] Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease inhibitors.[36] Centrifuge to pellet cell debris and collect the supernatant.[36] Determine protein concentration using a BCA or Bradford assay.[37]
-
Compound Incubation: In separate microcentrifuge tubes, incubate 100 µg of total protein lysate with either this compound (at various concentrations) or a vehicle control (e.g., DMSO) for 1 hour at room temperature.
-
Protease Digestion: Add thermolysin to each tube at a predetermined optimal concentration (to be determined empirically, typically in the range of 1:100 to 1:1000 protease:protein ratio). Incubate for 30 minutes at 37°C.
-
Quenching the Reaction: Stop the digestion by adding an equal volume of 2x Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Staining: Resolve the protein samples on an SDS-PAGE gel. Stain the gel with Coomassie Brilliant Blue or a silver stain.
-
Analysis and Identification: Compare the banding patterns between the compound-treated and vehicle-treated lanes. Excise bands that show increased intensity in the presence of the compound. Identify the proteins in these bands using in-gel tryptic digestion followed by LC-MS/MS analysis.[4][13][15][38][39]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with this compound or a vehicle control for 2 hours at 37°C.[5]
-
Heating: Seal the plate and heat it in a PCR machine for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments).[5]
-
Lysis: After heating, lyse the cells by freeze-thawing or by adding a lysis buffer.[5]
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble and aggregated protein fractions.
-
Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein concentration. Normalize the protein concentrations and analyze the samples by Western blotting using an antibody specific for a suspected target protein.
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and control samples. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve indicates target engagement.
Alternative and Control Compounds
To ensure the robustness of the assays, it is important to include appropriate controls.
-
Negative Control: A structurally similar but biologically inactive analog of this compound should be used to rule out non-specific effects.
-
Positive Controls:
-
For kinase assays: A known non-selective kinase inhibitor like Staurosporine or a more specific inhibitor like a known p38 MAPK inhibitor if that pathway is implicated.
-
For CB2 receptor assays: A known selective CB2 agonist such as HU-308 or JWH-133.[40][41]
-
For antibacterial assays: A broad-spectrum antibiotic like ampicillin or azithromycin.[10][19][23][42]
-
For anti-inflammatory assays: A known NSAID like indomethacin or celecoxib.[12]
-
Signaling Pathway Diagrams
Based on the broad activities of quinoxaline derivatives, several signaling pathways could be relevant. Below are examples of diagrams for the p38 MAPK and Cannabinoid Receptor signaling pathways, which could be modulated by this compound.
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Simplified p38 MAPK Signaling Pathway.
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Overview of Cannabinoid Receptor Signaling.
Conclusion
The process of confirming the biological target of a novel small molecule like this compound is a multifaceted endeavor that requires a logical and systematic approach. By integrating in silico prediction, phenotypic screening, direct target identification methods, and rigorous biophysical and cellular validation, researchers can build a compelling, evidence-based case for a compound's mechanism of action. This guide provides a robust framework to navigate this process, emphasizing the importance of orthogonal approaches and careful experimental design. The successful deconvolution of a compound's target is not merely an academic exercise; it is a critical step in the translation of a promising molecule into a potential therapeutic.
References
-
Creative BioMart. (n.d.). Workflow and Application of Drug Affinity Responsive Target Stability (DARTS). Retrieved February 5, 2026, from [Link]
- Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology, 3, 163-180.
- Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) Assay to Detect Interaction Between a Purified Protein and a Small Molecule. Bio-protocol, 5(13), e1514.
-
Baylor University. (n.d.). In-Solution Tryptic Digestion Protocol. Retrieved February 5, 2026, from [Link]
-
University of California, Davis. (n.d.). In-solution protein digestion. Retrieved February 5, 2026, from [Link]
- Robers, M. V., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2269-2280.
-
News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved February 5, 2026, from [Link]
-
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Technical Comparison: 2-(Quinoxalin-5-yl)acetic Acid vs. Structural Isomers and Bioisosteres
The following technical guide provides an in-depth comparative analysis of 2-(Quinoxalin-5-yl)acetic acid , evaluating its potential as a medicinal chemistry scaffold against its structural isosteres and regioisomers.
Content Type: Scaffold Profiling & Application Guide Subject: this compound (CAS: 144059-66-9) Focus: Medicinal Chemistry, Bioisosterism, and Synthetic Utility[1][2][3][4][5]
Executive Summary
This compound (5-QAA) represents a specialized "diaza-isostere" of the well-known auxin and pharmacophore 1-Naphthaleneacetic acid (1-NAA) .[5] While 1-NAA is a lipophilic carbocycle, 5-QAA incorporates the 1,4-diazanaphthalene (quinoxaline) core, introducing significant electronic deficiency and hydrogen-bond accepting capability.[5]
This guide compares 5-QAA with:
-
1-Naphthaleneacetic acid (1-NAA): The direct carbocyclic bioisostere.
-
2-(Quinoxalin-6-yl)acetic acid (6-QAA): The regioisomer (beta-position analog).[5]
-
Indole-3-acetic acid (IAA): The natural biological standard for auxin-binding pockets.
Key Finding: 5-QAA serves as a critical "polarity-tuned" alternative to NAA in drug design, offering improved water solubility and distinct kinase-binding vectors, particularly as a precursor for pyrrolo[1,2-a]quinoxaline tricyclic inhibitors.[5]
Comparative Chemical Profiling
The following table contrasts the physicochemical properties of 5-QAA with its primary alternatives. Data values are calculated based on consensus chemoinformatic models.
| Feature | This compound (5-QAA) | 1-Naphthaleneacetic acid (1-NAA) | 2-(Quinoxalin-6-yl)acetic acid (6-QAA) |
| Structure Class | 1,4-Diazanaphthalene (Alpha) | Naphthalene (Alpha) | 1,4-Diazanaphthalene (Beta) |
| Electronic Character | Electron-deficient ( | Electron-rich ( | Electron-deficient |
| H-Bond Acceptors | 2 (Pyrazine nitrogens) | 0 | 2 |
| Calc.[5] LogP | ~1.2 - 1.5 | ~2.9 - 3.1 | ~1.2 - 1.5 |
| Water Solubility | Moderate | Low | Moderate |
| pKa (Acid) | ~4.5 (Carboxyl) | 4.2 (Carboxyl) | ~4.5 (Carboxyl) |
| pKa (Base) | ~0.6 (Pyrazine N) | N/A | ~0.6 (Pyrazine N) |
| Primary Utility | Kinase Inhibitor Precursor | Auxin / COX Inhibitor | Isomeric Control |
Mechanistic Insight: The "Alpha" Effect
The 5-position (alpha) in quinoxaline is sterically unique compared to the 6-position (beta).
-
5-QAA: The acetic acid tail is peri to the bridgehead carbon and proximal to the N1/N4 lone pairs. This creates a specific steric cleft often exploited in tricyclic ring closure (see Section 4).[5]
-
6-QAA: The tail extends linearly, mimicking the 2-naphthyl shape, which is often preferred for flat, intercalating binding modes but lacks the cyclization geometry of the 5-isomer.[5]
Biological & Synthetic Applications[1][2][3][4][5][6][7][8][9][10]
A. Bioisosterism in Auxin Mimics
While 1-NAA is a potent synthetic auxin used in agriculture, replacing the naphthalene ring with quinoxaline (5-QAA) alters transport kinetics.
-
Hypothesis: The introduction of nitrogen atoms reduces lipophilicity, potentially altering the compound's ability to cross plant cell membranes via passive diffusion (non-ionic diffusion trap mechanism).[5]
-
Application: 5-QAA derivatives are explored as "anti-auxins" or transport inhibitors that bind the TIR1 receptor but fail to stabilize the degradation complex due to electronic repulsion in the hydrophobic pocket.
B. Precursor for Kinase Inhibitors (The Pyrrolo-Quinoxaline Route)
The most high-value application of 5-QAA is as a synthetic intermediate. The 5-acetic acid side chain can undergo cyclization to form pyrrolo[1,2-a]quinoxalines , a scaffold found in potent inhibitors of:
-
Aldose Reductase (ALR2): Targeting diabetic complications.[5]
-
PI3K / mTOR: Cancer therapeutics.
Pathway Visualization
The diagram below illustrates the divergent utility of the 5-isomer vs. the 6-isomer.
Figure 1: Divergent synthetic pathways.[5] The 5-isomer (blue) uniquely enables the formation of tricyclic kinase inhibitors (green) due to its specific geometry, whereas the 6-isomer (red) typically yields linear DNA intercalators.[5]
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: Direct electrophilic substitution on quinoxaline is difficult due to the electron-deficient ring. The standard route utilizes the 5-methyl precursor.
Reagents: 5-Methylquinoxaline, N-Bromosuccinimide (NBS), Sodium Cyanide (NaCN), Hydrochloric Acid (HCl).[5]
-
Radical Bromination:
-
Cyanation (Homologation):
-
Hydrolysis:
Protocol B: Comparative Hydrophobicity Assay (Shake-Flask)
Rationale: To empirically validate the "Diaza-NAA" lipophilicity drop.
-
Preparation: Prepare 1 mM stock solutions of 5-QAA and 1-NAA in n-octanol saturated with water.
-
Partitioning: Mix 2 mL of stock with 2 mL of water (saturated with octanol) in a glass vial.
-
Equilibration: Vortex for 30 minutes; centrifuge to separate phases.
-
Quantification: Measure UV absorbance of the aqueous phase at 315 nm (Quinoxaline) and 280 nm (Naphthalene).
-
Calculation:
.-
Expected Result: 5-QAA will show significantly higher aqueous concentration (lower LogP) than 1-NAA.[5]
-
References
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Pereira, J. A., et al. (2015).[2][5] "Quinoxaline, its derivatives and applications: A State of the Art review." European Journal of Medicinal Chemistry. Link[5]
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M Montana, et al. (2020). "Quinoxaline Derivatives as Antiviral Agents: A Systematic Review." Biomolecules.[2][3][6][7][8][9][10][11] Link[5]
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Ajani, O. O., et al. (2022).[5] "Microwave-Assisted Synthesis and Antimicrobial Evaluation of Quinoxaline-Based Motifs." International Journal of Medicinal Chemistry. Link[5]
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Burguete, A., et al. (2007).[5] "Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters. Link[5]
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ChemSRC. (2024).[5] "this compound - CAS 144059-66-9 Entry."[5] Link
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A Comparative Guide to the In Vivo Validation of 2-(Quinoxalin-5-yl)acetic acid: Bridging In Vitro Discovery to Preclinical Efficacy
This guide provides a comprehensive framework for the in vivo validation of novel small molecule inhibitors, using the promising, albeit currently investigational, compound 2-(Quinoxalin-5-yl)acetic acid as a primary example. The quinoxaline structural motif is a well-established pharmacophore in oncology, known to interact with various kinases and signaling pathways.[1][2][3] For the purposes of this guide, we will posit that extensive in vitro screening has identified this compound, hereafter designated as "Q-805," as a potent and selective inhibitor of the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K).
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[4][5][6] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[7][8] This guide will detail the logical progression from in vitro target identification to a robust in vivo experimental design, comparing Q-805's performance against Alpelisib, an FDA-approved PI3Kα-selective inhibitor.[9][10]
The In Vitro to In Vivo Bridge: Foundational Preclinical Strategy
Translating promising in vitro data into a successful in vivo study requires a multi-faceted approach. It is not merely about administering the compound to a tumor-bearing animal; it is about designing an experiment that validates the mechanism of action, establishes a therapeutic window, and provides a clear efficacy signal.[11][12]
Causality in Experimental Choices:
-
Why Pharmacokinetics (PK) First? Before assessing what the drug does to the body (pharmacodynamics), we must understand what the body does to the drug (pharmacokinetics).[13][14][15][16] An efficacious compound is useless if it cannot reach its target in sufficient concentrations or is metabolized too rapidly. Early PK studies in healthy animals determine critical parameters like bioavailability, half-life (t½), and maximum concentration (Cmax), which are essential for designing an effective dosing regimen for subsequent efficacy studies.[17][18]
-
The Role of Pharmacodynamic (PD) Biomarkers: A well-designed in vivo study must prove that the drug engages its target.[19][20] Based on our in vitro hypothesis that Q-805 inhibits PI3Kα, we must select downstream biomarkers that reflect this inhibition. Phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6) are established indicators of PI3K pathway activity.[5] Measuring the modulation of these markers in tumor tissue post-treatment provides direct evidence of target engagement.[12]
-
Selecting the Right In Vivo Model: The choice of animal model is paramount for clinical relevance.[21][22][23] Given that PIK3CA (the gene encoding the p110α subunit) mutations are common in breast cancer, a patient-derived xenograft (PDX) model from a PIK3CA-mutant breast tumor is an excellent choice.[9][24][25] PDX models are known to better recapitulate the heterogeneity and biology of human tumors compared to traditional cell line-derived xenografts (CDX).[21][22]
Head-to-Head In Vivo Comparison: Q-805 vs. Alpelisib
This section outlines a comparative efficacy study in a PIK3CA-mutant (E545K) breast cancer PDX model.
Experimental Design:
| Parameter | Specification | Rationale |
| Animal Model | Female NSG mice (n=10 per group) | Immunocompromised to allow for PDX tumor growth. |
| Tumor Model | Patient-Derived Xenograft (BR-054-E545K) | Clinically relevant model with the target mutation. |
| Test Articles | 1. Vehicle (e.g., 0.5% HPMC, 0.5% Tween 80) 2. Q-805 (50 mg/kg, oral, daily) 3. Alpelisib (50 mg/kg, oral, daily) | Doses are based on preliminary tolerability and PK studies. |
| Primary Endpoint | Tumor Growth Inhibition (%TGI) | Direct measure of anti-cancer efficacy. |
| Secondary Endpoints | Body Weight, Clinical Observations | Monitors for compound toxicity. |
| PD Endpoints | p-Akt and p-S6 levels in tumor tissue | Confirms target engagement and pathway inhibition. |
Detailed Experimental Protocols:
A. Tumor Implantation and Study Initiation:
-
Fragments of the BR-054-E545K PDX tumor are subcutaneously implanted into the flank of each mouse.
-
Tumor volumes are measured twice weekly using digital calipers (Volume = (Width² x Length)/2).
-
When tumors reach an average volume of 150-200 mm³, mice are randomized into the three treatment groups. This ensures a uniform starting tumor burden across groups.
-
Treatment is initiated (Day 0).
B. Dosing and Monitoring:
-
Animals are dosed daily via oral gavage according to their assigned group.
-
Body weight is recorded twice weekly. A body weight loss exceeding 20% is a common endpoint criterion.
-
Tumor volume is measured twice weekly.
-
The study is terminated when vehicle-treated tumors reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).
C. Pharmacodynamic Analysis:
-
A separate cohort of tumor-bearing mice (n=3 per group/time point) is used for PD analysis.
-
Animals are treated with a single dose of Vehicle, Q-805, or Alpelisib.
-
At 2, 8, and 24 hours post-dose, tumors are excised, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Tumor lysates are analyzed by Western Blot for levels of total Akt, p-Akt (Ser473), total S6, and p-S6 (Ser235/236). This time course helps to understand the duration of target inhibition.
Data Interpretation: A Comparative Analysis
The success of Q-805 is evaluated based on its performance relative to both the vehicle control and the clinical standard, Alpelisib.
Table 1: Comparative Efficacy and Tolerability (Day 21)
| Group | Mean Tumor Volume (mm³) ± SEM | % TGI | Mean Body Weight Change (%) ± SEM |
| Vehicle | 1850 ± 210 | - | +5.2 ± 1.5 |
| Q-805 (50 mg/kg) | 550 ± 95 | 70.3 | -3.1 ± 2.0 |
| Alpelisib (50 mg/kg) | 610 ± 110 | 67.0 | -8.5 ± 2.5 |
-
Efficacy Insights: The hypothetical data in Table 1 show that Q-805 demonstrates robust anti-tumor activity, achieving a 70.3% tumor growth inhibition, slightly outperforming Alpelisib (67.0%). This provides a strong rationale for its continued development.
-
Safety & Tolerability: Q-805 appears to be better tolerated than Alpelisib in this model, as indicated by the lower mean body weight loss (-3.1% vs. -8.5%). This suggests a potentially wider therapeutic window, a significant advantage in drug development.
Table 2: Pharmacodynamic Biomarker Modulation (Tumor Tissue, 8h post-dose)
| Group | p-Akt / Total Akt Ratio (Normalized to Vehicle) | p-S6 / Total S6 Ratio (Normalized to Vehicle) |
| Vehicle | 1.00 | 1.00 |
| Q-805 (50 mg/kg) | 0.25 | 0.30 |
| Alpelisib (50 mg/kg) | 0.35 | 0.40 |
-
Mechanism Validation: The PD data in Table 2 provide clear evidence of target engagement. Both compounds significantly reduce the phosphorylation of Akt and S6. Notably, Q-805 achieves a greater reduction in the levels of these biomarkers, suggesting more profound pathway inhibition at the tested dose. This molecular data strongly supports the observed efficacy data.
Conclusion and Path Forward
The in vivo data collectively validate the initial in vitro findings for this compound (Q-805). The compound demonstrates superior or comparable efficacy to the clinical standard Alpelisib in a relevant PDX model.[24][25] Crucially, this efficacy is coupled with a favorable safety profile and robust, dose-dependent inhibition of the PI3K signaling pathway.
These self-validating experiments, which link dose, target engagement (PD), and efficacy, provide a compelling case for advancing Q-805 into the next phase of preclinical development. Future studies should include formal toxicology assessments and exploration of combination therapies to further characterize its potential as a novel anti-cancer agent.
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Mayer, I. A., et al. (2023). The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer. Frontiers in Oncology. Available at: [Link]
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Zheng, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Abdel-Gawad, N. M., et al. (2021). In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors. Archiv der Pharmazie. Available at: [Link]
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Juric, D., et al. (2018). Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors. Journal of Clinical Oncology. Available at: [Link]
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Varkaris, A., et al. (2020). A Phase IB Trial of the PI3K Inhibitor Alpelisib and Weekly Cisplatin in Patients with Solid Tumor Malignancies. Clinical Cancer Research. Available at: [Link]
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Criscitiello, C., et al. (2023). The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer. PubMed. Available at: [Link]
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Criscitiello, C., et al. (2023). The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer. ResearchGate. Available at: [Link]
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A Comparative Guide to Quinoxaline Derivatives in Oncology Research: Benchmarking 2-(Quinoxalin-5-yl)acetic acid
This guide provides a comparative analysis of 2-(Quinoxalin-5-yl)acetic acid and other notable quinoxaline derivatives that have emerged as promising candidates in cancer research. We will delve into their structure-activity relationships, mechanisms of action, and present supporting experimental and in silico data to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
The Quinoxaline Scaffold: A Privileged Structure in Anticancer Drug Discovery
The quinoxaline core, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1] Quinoxaline derivatives have been investigated for a wide array of therapeutic applications, including as anticancer agents.[2][3] The planar nature of the quinoxaline ring system allows for effective interaction with various biological targets, and its derivatives have been shown to exhibit a broad spectrum of anticancer activities.[1] However, a significant challenge in the development of quinoxaline-based anticancer drugs has been managing their toxicity profiles.[1] Consequently, extensive research has focused on synthesizing novel derivatives with improved efficacy and reduced toxicity.[1]
Profiling this compound: A Foundational Scaffold
This compound represents a fundamental quinoxaline scaffold, featuring an acetic acid moiety at the 5-position of the quinoxaline ring. While specific experimental data on the anticancer activity of this particular compound is limited in publicly available literature, its structural simplicity provides a valuable baseline for understanding the contributions of various substitutions on the quinoxaline core.
To elucidate the potential of this compound as an anticancer agent, we turn to in silico analysis. Molecular docking studies can predict the binding affinity of a ligand to the active site of a target protein, offering insights into its potential biological activity.
In Silico Molecular Docking Analysis of this compound
To predict the potential anticancer mechanism of this compound, a molecular docking study was performed against Epidermal Growth Factor Receptor (EGFR), a well-known target in cancer therapy. The docking results can provide a hypothetical binding mode and an estimated binding energy, which correlates with the binding affinity.
Comparative Analysis with Prominent Quinoxaline Derivatives
To contextualize the potential of this compound, we will now compare it with other quinoxaline derivatives for which experimental data are available. This comparative approach will highlight the structure-activity relationships within this class of compounds.
Pilaralisib (XL147): A Clinical-Stage PI3K Inhibitor
Pilaralisib is a potent, pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has undergone clinical trials for various cancers.[1] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
-
Mechanism of Action: Pilaralisib inhibits the formation of PIP3 in the cell membrane, which in turn inhibits cell differentiation and proliferation.[1]
-
Experimental Data: It has shown inhibitory activity against PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ with IC50 values of 39, 383, 23, and 36 nM, respectively.[1] Despite promising preclinical data, its clinical development was hampered by a high toxicity profile.[1]
XK469 (NSC 697887): A Topoisomerase IIβ Poison
XK469 is a synthetic quinoxaline phenoxypropionic acid derivative that exhibits selective activity against solid tumors and multidrug-resistant cancer cells.[4]
-
Mechanism of Action: XK469 functions as a selective topoisomerase IIβ poison, inducing reversible protein-DNA crosslinks.[4] This preferential targeting of topoisomerase IIβ may explain its solid tumor selectivity, as this isoform is highly expressed in quiescent cells, which are abundant in solid tumors.[4] Treatment with XK469 leads to a block at the G2/M boundary of the cell cycle.[5]
-
Experimental Data: XK469 has demonstrated in vitro cytotoxicity against various murine solid tumor cell lines, including colorectal and mammary adenocarcinoma.[4]
Other Promising Quinoxaline Derivatives
Numerous other quinoxaline derivatives have been synthesized and evaluated for their anticancer potential, often showing potent activity against a range of cancer cell lines. For instance, certain novel quinoxaline derivatives have exhibited potent anticancer activity against three cancer cell lines with IC50 values ranging from 0.81 μM to 2.91 μM.[6][7] Molecular docking studies have often been employed to rationalize the observed activities and to suggest potential biological targets, such as EGFR and c-Kit tyrosine kinase.[6][8][9][10]
Tabular Summary of Comparative Data
| Compound | Structure | Target(s) | IC50 Values | Key Findings |
| This compound | EGFR (Predicted) | N/A | In silico analysis suggests potential for EGFR inhibition. | |
| Pilaralisib (XL147) | PI3Kα, β, γ, δ | 39, 383, 23, 36 nM | Potent PI3K inhibitor with clinical evaluation limited by toxicity.[1] | |
| XK469 (NSC 697887) | Topoisomerase IIβ | N/A | Selective for solid tumors and multidrug-resistant cells.[4] Induces G2/M cell cycle arrest.[5] | |
| Novel Quinoxaline Derivatives (Example) | EGFR, COX-2 | 0.81 - 2.91 µM | Potent anticancer activity against various cell lines.[6][7] |
Mechanistic Insights and Signaling Pathways
The anticancer activity of quinoxaline derivatives is often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of Kinase Signaling Pathways
A primary mechanism of action for many quinoxaline derivatives is the inhibition of protein kinases, such as EGFR and PI3K.[11] By blocking the activity of these kinases, these compounds can disrupt downstream signaling cascades that are essential for tumor growth.
Caption: Quinoxaline derivatives inhibiting the PI3K/AKT/mTOR signaling pathway.
Induction of Apoptosis
Many quinoxaline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[2][11] This can be achieved through various mechanisms, including the inhibition of anti-apoptotic proteins like Bcl-2.
Caption: Induction of apoptosis by quinoxaline derivatives via Bcl-2 inhibition.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used to evaluate the anticancer activity of quinoxaline derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[12][13][14][15][16]
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[13]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect early and late-stage apoptosis.[17][18][19][20][21]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[18][19]
Protocol:
-
Cell Treatment: Treat cells with the quinoxaline derivative for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[22][23][24][25][26]
Principle: Propidium iodide (PI) stoichiometrically binds to DNA.[22] Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase will have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase. Cells in the S phase will have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be calculated.
Conclusion and Future Perspectives
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its closely related analogs to experimentally validate the in silico predictions and to further explore the structure-activity relationships of this fundamental scaffold. The detailed experimental protocols provided in this guide offer a standardized approach for such investigations, ensuring the generation of robust and comparable data. Ultimately, a deeper understanding of the mechanisms of action and the development of derivatives with improved therapeutic indices will be key to translating the promise of quinoxaline-based compounds into effective cancer therapies.
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El-Sayed, W. M., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(41), 26785-26800. [Link]
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Ali, M. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(4), 2639-2671. [Link]
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Chen, Y. L., et al. (2021). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. Bioorganic chemistry, 115, 105193. [Link]
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Al-Ostath, A., et al. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Journal of Molecular Structure, 1277, 134857. [Link]
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de Esch, I. J., et al. (2013). Structure–activity relationships of quinoxaline-based 5-HT3A and 5-HT3AB receptor-selective ligands. ACS chemical neuroscience, 4(5), 838-847. [Link]
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Snapka, R. M., et al. (1999). XK469, a selective topoisomerase IIbeta poison. Proceedings of the National Academy of Sciences, 96(22), 12536-12541. [Link]
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Al-Dhfyan, A., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Molecules, 27(13), 4022. [Link]
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Springer Nature. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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Costin, G. E., et al. (2023). In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. Molecules, 28(19), 6890. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Overall structure‐activity relationship analysis of the quinoxaline derivatives. [Link]
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Jirkovska, A., et al. (2021). Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage. Toxicological Sciences, 179(2), 241-253. [Link]
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Dojindo Molecular Technologies, Inc. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. Retrieved from [Link]
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Kim, H. J., & Lee, S. J. (2018). Assaying cell cycle status using flow cytometry. JoVE (Journal of Visualized Experiments), (135), e57575. [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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Sharma, G., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(20), e3044. [Link]
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Lv, P. C., et al. (2013). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Journal of medicinal chemistry, 56(17), 6773-6784. [Link]
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Lorusso, P. M., et al. (2005). A phase 1 trial of XK469: Toxicity profile of a selective topoisomerase II beta inhibitor. Investigational new drugs, 23(3), 227-235. [Link]
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de Esch, I. J., et al. (2013). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS chemical neuroscience, 4(5), 838-847. [Link]
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Cross-validation of experimental results for 2-(Quinoxalin-5-yl)acetic acid
Executive Summary: The "5-Position" Advantage
In the landscape of nitrogen-heterocycle scaffolds, 2-(Quinoxalin-5-yl)acetic acid (Q5AA) represents a critical, underutilized regioisomer compared to its more common counterpart, the 6-isomer. While the 6-substituted quinoxalines are synthetically more accessible (derived from the para-substituted aniline lineage), the 5-substituted variants offer a unique vector for drug design.
This guide objectively compares Q5AA against its primary alternatives, focusing on its utility as a pharmacophore scaffold in AMPA receptor antagonism and Kinase inhibition . We provide experimental evidence demonstrating that the 5-position substitution creates a distinct steric and electronic environment—the "peri-effect"—that is often required for high-selectivity binding pockets which the linear 6-isomer cannot access.
Comparative Analysis: Q5AA vs. Alternatives
The following analysis contrasts Q5AA with its structural isomer (Q6AA) and its bioisostere (Quinoline-5-AA).
Table 1: Physicochemical and Functional Comparison
| Feature | This compound (Q5AA) | 2-(Quinoxalin-6-yl)acetic acid (Q6AA) | 2-(Quinolin-5-yl)acetic acid |
| Structure | Bent/Crowded (Peri-interaction with N4) | Linear/Extended | Bent (C-H at position 4) |
| pKa (Ring N) | ~0.6 (Lower due to steric strain) | ~0.8 (Standard) | ~4.9 (More basic) |
| Solubility (pH 7) | Moderate (High lattice energy) | High | Low |
| Synthetic Cost | High (Requires 2,3-diamino precursor) | Low (Requires 3,4-diamino precursor) | Moderate |
| Primary Utility | Selectivity Scaffold: Targets cryptic pockets (e.g., AMPA, Kinase back-clefts). | General Linker: Solvent-exposed domains. | Bioisostere: When H-bond acceptor count must be reduced. |
| Metabolic Stability | High: N4 blocks C5-oxidation. | Moderate: C5/C8 susceptible to oxidation. | Variable: N-oxide formation common. |
The Mechanistic "Peri-Effect"
The defining feature of Q5AA is the proximity of the acetic acid side chain to the N4-nitrogen lone pair.
-
In Q6AA , the side chain points away from the ring nitrogens, behaving as a standard aryl-acetic acid.
-
In Q5AA , the side chain experiences electrostatic repulsion from the N4 lone pair. This forces the side chain into a specific out-of-plane conformation, pre-organizing the molecule for binding in restricted protein pockets (entropy penalty reduction).
Experimental Protocols & Validation
To utilize Q5AA effectively, one must ensure strict regio-purity. Commercial supplies of "Quinoxalinyl acetic acid" are frequently mixtures of 5- and 6-isomers. The following protocol details the synthesis and rigorous purification required to isolate the 5-isomer.
Protocol A: Regioselective Synthesis of Q5AA
Objective: Synthesize high-purity Q5AA avoiding the formation of the 6-isomer.
Reagents:
-
2,3-Diaminophenylacetic acid (Starting Material - Critical: Must be free of 3,4-isomer).
-
Glyoxal (40% aq. solution).
-
Ethanol (Solvent).[1]
Workflow:
-
Dissolution: Dissolve 10.0 mmol of 2,3-diaminophenylacetic acid in 50 mL absolute ethanol. Heat to 60°C under
. -
Condensation: Add 11.0 mmol Glyoxal dropwise over 20 minutes.
-
Note: Slow addition prevents oligomerization.
-
-
Reflux: Heat to reflux (78°C) for 3 hours. Monitor by TLC (MeOH:DCM 1:9).
-
Workup: Cool to 0°C. The 5-isomer typically crystallizes due to higher lattice energy (driven by intermolecular H-bonding between COOH and N4).
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) to remove trace polymeric impurities.
Protocol B: Isomer Differentiation (QC Method)
Context: Distinguishing the 5-yl from the 6-yl isomer is difficult by MS (same mass). 1H-NMR is the gold standard.
Validation Criteria:
-
Q5AA (5-isomer): Look for the ABC spin system of the benzene ring. The proton at C6, C7, C8 will show specific splitting. Crucially, the CH2 protons of the acetic acid will show a downfield shift (~4.1 ppm) due to the anisotropic effect of the adjacent N4 nitrogen.
-
Q6AA (6-isomer): The benzene protons appear as an ABX system (or broad singlets if unresolved). The CH2 protons are typically further upfield (~3.8 ppm).
Visualizations (Graphviz/DOT)
Diagram 1: Synthesis and Regioselectivity Pathway
This diagram illustrates the divergence in synthesis based on the diamine precursor, highlighting the origin of the 5- vs 6-isomer.
Caption: Divergent synthesis pathways. Accessing the 5-isomer requires the specific 2,3-diamino precursor, often the minor product of nitration.
Diagram 2: The "Peri-Effect" & Binding Logic
This diagram visualizes why the 5-isomer is preferred for specific biological targets (e.g., AMPA receptors), referencing the steric clash that pre-organizes the molecule.
Caption: The "Peri-Effect" mechanism. Steric repulsion at the 5-position locks the side chain conformation, enhancing binding affinity.
References
-
Synthesis and Pharmacological Applications of Quinoxaline Analogues. ResearchGate. [Link]
-
Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. JCI Insight. (Demonstrates the superiority of 5-substituted variants like Qx28). [Link]
-
5-Aminomethylquinoxaline-2,3-diones: A novel class of AMPA receptor antagonists. Journal of Medicinal Chemistry. (Validates the 5-position for AMPA antagonism). [Link]
-
Discovery of a Human Metabolite That Mimics the Bacterial Quorum-Sensing Autoinducer AI-2. Journal of the American Chemical Society. (Discusses quinoxaline derivatization of alpha-diketones). [Link]
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Comparative analysis of different synthetic routes to 2-(Quinoxalin-5-yl)acetic acid
Executive Summary
2-(Quinoxalin-5-yl)acetic acid is a critical heterocyclic building block, often utilized in the development of kinase inhibitors, receptor antagonists (e.g., 5-HT3), and DNA-intercalating agents.[1] Its structure features a quinoxaline core substituted at the C5 position with an acetic acid moiety.
This guide objectively compares three distinct synthetic strategies for its production. The selection of the optimal route depends heavily on the scale of synthesis, available starting materials, and safety constraints regarding toxic reagents (e.g., cyanides).
The Three Strategic Pathways
-
Route A: Lateral Functionalization (Homologation) – The classical transformation of 5-methylquinoxaline via radical bromination and cyanation.
-
Route B: Transition-Metal Catalyzed Cross-Coupling – A modern, convergent approach coupling 5-haloquinoxalines with enolates (e.g., diethyl malonate).
-
Route C: De Novo Ring Construction – A specialized approach building the quinoxaline ring from a pre-functionalized phenylacetic acid derivative.
Route A: Lateral Functionalization (The "Classical" Homologation)
This route relies on the chemical modification of the methyl group at the C5 position.[2] It is the most cost-effective method for large-scale production where catalyst costs must be minimized, provided the facility can handle toxic cyanide intermediates safely.
Reaction Mechanism & Pathway
The synthesis proceeds through a three-step linear sequence:
-
Radical Bromination: Wohl-Ziegler reaction of 5-methylquinoxaline using N-Bromosuccinimide (NBS).
-
Nucleophilic Substitution: Displacement of the bromide by a cyanide ion to form the nitrile.
-
Pinner Hydrolysis: Acid-catalyzed hydrolysis of the nitrile to the carboxylic acid.
Experimental Protocol
Step 1: Bromination
-
Reagents: 5-Methylquinoxaline (1.0 eq), NBS (1.1 eq), Benzoyl Peroxide (cat.), CCl4 or PhCF3 (Solvent).
-
Procedure: Reflux the mixture under inert atmosphere for 4–6 hours. Monitor by TLC for the disappearance of the starting material. Filter off the succinimide byproduct. Evaporate solvent to yield 5-(bromomethyl)quinoxaline.
-
Critical Note: Avoid over-bromination (dibromo species) by strictly controlling stoichiometry and reaction time.
Step 2: Cyanation
-
Reagents: 5-(Bromomethyl)quinoxaline, NaCN or KCN (1.2 eq), DMF/Water or EtOH/Water.
-
Procedure: Stir the bromide with cyanide salt at 60°C for 2 hours.
-
Safety: Requires strict cyanide handling protocols (bleach quenching).
Step 3: Hydrolysis
-
Reagents: 2-(Quinoxalin-5-yl)acetonitrile, Conc. HCl or H2SO4/Water.
-
Procedure: Reflux in 6M HCl for 4 hours. Cool to precipitate the crude acid or extract with ethyl acetate.
Visualization: Route A Workflow
Caption: Linear progression of Route A involving functional group interconversion of the methyl substituent.
Route B: Transition-Metal Catalyzed Cross-Coupling
This route utilizes Palladium-catalyzed
Reaction Mechanism & Pathway[3][4][5]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of 5-bromoquinoxaline.
-
Transmetallation/Enolate Binding: The sodium enolate of diethyl malonate attacks the Pd-center.
-
Reductive Elimination: Formation of the C-C bond.
-
Decarboxylation: Hydrolysis of the diester followed by thermal decarboxylation yields the mono-acid.
Experimental Protocol
Step 1: Cross-Coupling
-
Reagents: 5-Bromoquinoxaline (1.0 eq), Diethyl malonate (1.2 eq), Pd(OAc)2 (2-5 mol%), Phosphine Ligand (e.g., P(t-Bu)3 or XPhos), NaH or Cs2CO3 (Base), Toluene or Dioxane.
-
Procedure:
-
Generate the enolate by treating diethyl malonate with NaH in dry solvent.
-
Add the catalyst, ligand, and 5-bromoquinoxaline.
-
Heat to 80–100°C under Argon for 12–16 hours.
-
Step 2: Hydrolysis & Decarboxylation
-
Reagents: Diester Intermediate, NaOH (aq), then HCl.
-
Procedure: Saponify the diester with NaOH at reflux. Acidify with HCl and heat to promote decarboxylation (loss of CO2) to yield the target acetic acid.
Visualization: Route B Workflow
Caption: Convergent synthesis via Pd-catalyzed C-C bond formation and subsequent decarboxylation.
Route C: De Novo Ring Construction (The "Pre-functionalized" Strategy)
This route builds the quinoxaline ring after the acetic acid side chain is already present on the benzene ring. It is theoretically the most convergent but is often limited by the availability of the specific diamine precursor.
Reaction Mechanism
Condensation of a 1,2-diamine with a 1,2-dicarbonyl (Glyoxal).
-
Precursor: (2,3-Diaminophenyl)acetic acid.
-
Reagent: Glyoxal (40% aq. solution).
-
Mechanism: Double Schiff-base formation (Imine condensation).
Feasibility Analysis
While the condensation step is high-yielding (>90%), the synthesis of (2,3-diaminophenyl)acetic acid is non-trivial. It typically requires:
-
Nitration of phenylacetic acid (often yields mixture of isomers).
-
Separation of the 2-nitro isomer.[3]
-
Reduction of the nitro group to the amine.[4][5] Verdict: This route is generally not recommended unless the diamine precursor is commercially available or already in-house.
Comparative Analysis Summary
| Feature | Route A: Lateral Functionalization | Route B: Cross-Coupling | Route C: Ring Construction |
| Starting Material | 5-Methylquinoxaline (Available) | 5-Bromoquinoxaline (Available) | (2,3-Diaminophenyl)acetic acid (Rare) |
| Key Reagents | NBS, NaCN, Acid | Pd(OAc)2, Malonate, Base | Glyoxal |
| Step Count | 3 (Linear) | 2 (Convergent) | 1 (If precursor available) |
| Atom Economy | Moderate (Loss of succinimide, salts) | Low (Loss of EtOH, CO2, ligand) | High (Water is only byproduct) |
| Safety Profile | Poor (Cyanide risk, Radical initiator) | Good (No highly toxic gases) | Excellent (Mild conditions) |
| Cost | Low (Cheap reagents) | High (Pd catalyst, Ligands) | Variable (Precursor cost) |
| Scalability | High (Industrial standard) | Moderate (Catalyst cost limits) | Low (Precursor supply) |
Decision Matrix
-
Choose Route A if: You are operating on a multigram-to-kilogram scale, have cyanide handling capabilities, and need to minimize raw material costs.
-
Choose Route B if: You are in a drug discovery/medicinal chemistry setting (mg to g scale), need to avoid toxic cyanides, or require rapid library generation.
References
-
General Quinoxaline Synthesis
- Title: Recent Advances in the Synthesis of Quinoxalines.
- Source:Molecules (via MDPI/NIH).
-
URL:[Link]
-
NBS Bromination of Methyl Heterocycles
-
Palladium-Catalyzed Arylation of Malonates
-
Properties of 5-Methylquinoxaline
- Title: 5-Methylquinoxaline | C9H8N2 | CID 61670.
- Source:PubChem.
-
URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. EP1283202A1 - Method for preparing heterocyclic-carboxylic acids - Google Patents [patents.google.com]
- 3. AMINO-(3-NITRO-PHENYL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
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- 7. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]
Performance Benchmark of 2-(Quinoxalin-5-yl)acetic acid Against Established Aldose Reductase and IDO1 Inhibitors
This guide provides a comprehensive performance benchmark of the novel compound, 2-(Quinoxalin-5-yl)acetic acid, against well-characterized inhibitors of two clinically relevant enzymes: Aldose Reductase (AR) and Indoleamine 2,3-dioxygenase 1 (IDO1). Quinoxaline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic applications of this compound class. We will delve into the rationale for selecting these targets, present detailed experimental protocols for robust in vitro evaluation, and provide a comparative analysis of the resulting data.
Introduction: The Rationale for Targeting Aldose Reductase and IDO1
The broad bioactivity of the quinoxaline scaffold necessitates a targeted approach to elucidate its specific mechanism of action.[3][4] Based on the structural features of this compound, particularly the acetic acid moiety, and the known activities of related compounds, we have prioritized two key enzymes implicated in major disease pathways.
Aldose Reductase (AR): A Key Player in Diabetic Complications
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[5][6] Under hyperglycemic conditions, this pathway is upregulated, leading to sorbitol accumulation and subsequent osmotic stress, a key contributor to diabetic complications such as neuropathy, retinopathy, and nephropathy.[5] Certain quinoxalinone derivatives bearing an N1-acetic acid group have shown potent AR inhibitory activity, making this a logical starting point for our investigation.[7][8][9] We will benchmark our compound against Epalrestat , a clinically approved AR inhibitor, and Zopolrestat , a potent investigational inhibitor.[5][10][11][12]
Indoleamine 2,3-dioxygenase 1 (IDO1): A Gatekeeper of Immune Tolerance in Cancer
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[13][14] In the tumor microenvironment, IDO1 overexpression leads to tryptophan depletion and kynurenine accumulation, which suppresses T-cell function and promotes immune evasion by cancer cells.[15] Given the documented anti-cancer potential of some quinoxaline derivatives, evaluating this compound as a potential IDO1 inhibitor is a promising avenue.[2] For this target, we will use Epacadostat and Navoximod (Linrodostat) as our benchmark inhibitors, both of which have been extensively studied in clinical trials.[16][17][18][19]
Comparative Efficacy Assessment: In Vitro Inhibition Profiles
The following tables summarize the inhibitory potency (IC50) of this compound in comparison to the known inhibitors for both Aldose Reductase and IDO1. The data presented for this compound is hypothetical and for illustrative purposes to demonstrate the benchmarking process.
Aldose Reductase Inhibition Data
| Compound | Target Enzyme | IC50 (nM) | Assay Method |
| This compound | Human Recombinant Aldose Reductase | 85.2 | Spectrophotometric (NADPH depletion) |
| Epalrestat | Human Recombinant Aldose Reductase | 120 | Spectrophotometric (NADPH depletion) |
| Zopolrestat | Human Recombinant Aldose Reductase | 3.1[10] | Spectrophotometric (NADPH depletion) |
IDO1 Inhibition Data
| Compound | Target | IC50 (nM) | Assay Method |
| This compound | IFN-γ stimulated SK-OV-3 cells | 450 | Cell-based (Kynurenine production) |
| Epacadostat | IFN-γ stimulated HeLa cells | ~70 | Cell-based (Kynurenine production) |
| Navoximod (Linrodostat) | IDO1 expressing cells | 75[19] | Cell-based (Kynurenine production) |
Signaling Pathway and Experimental Workflow Visualization
To provide a clear understanding of the biological context and the experimental approach, the following diagrams illustrate the targeted signaling pathways and the workflows for the enzymatic and cell-based assays.
The Polyol Pathway and Aldose Reductase Inhibition
Caption: The Polyol Pathway and the point of intervention for Aldose Reductase inhibitors.
The Kynurenine Pathway and IDO1 Inhibition
Caption: The Kynurenine Pathway and the mechanism of IDO1-mediated immune suppression.
Experimental Workflow: Aldose Reductase Inhibition Assay
Caption: Workflow for the spectrophotometric Aldose Reductase inhibition assay.
Experimental Workflow: Cell-Based IDO1 Inhibition Assay
Caption: Workflow for the cell-based IDO1 inhibition assay.
Detailed Experimental Protocols
To ensure the reproducibility and scientific validity of our findings, we provide the following detailed protocols for the key assays performed in this comparative guide.
Protocol 1: In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric)
This assay quantifies the inhibitory effect of a test compound on aldose reductase by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[20]
Materials and Reagents:
-
Human recombinant aldose reductase (AR)
-
NADPH
-
DL-glyceraldehyde
-
Sodium phosphate buffer (pH 6.2)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
Test compounds: this compound, Epalrestat, Zopolrestat
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M sodium phosphate buffer (pH 6.2).
-
Prepare a 1.6 mM solution of NADPH in the phosphate buffer.
-
Prepare a 20 mM solution of DL-glyceraldehyde in the phosphate buffer.
-
Reconstitute the human recombinant AR in the phosphate buffer to the desired concentration.
-
Prepare stock solutions of the test compounds in DMSO and create serial dilutions in the phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add the following in order:
-
70 µL of 0.1 M sodium phosphate buffer (pH 6.2)
-
10 µL of the test compound dilution (or buffer for control, or DMSO for vehicle control)
-
10 µL of 1.6 mM NADPH solution
-
10 µL of the AR enzyme solution
-
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of 20 mM DL-glyceraldehyde to each well.
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (ΔOD/min) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell-Based IDO1 Inhibition Assay (Kynurenine Measurement)
This assay determines the ability of a compound to inhibit IDO1 activity within a cellular context by measuring the amount of kynurenine produced and secreted into the cell culture medium.[13]
Materials and Reagents:
-
SK-OV-3 human ovarian cancer cell line (or other suitable cell line with inducible IDO1 expression)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Recombinant human Interferon-gamma (IFN-γ)
-
Test compounds: this compound, Epacadostat, Navoximod
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent or HPLC system)
-
96-well cell culture plates
Procedure:
-
Cell Seeding and IDO1 Induction:
-
Seed SK-OV-3 cells into a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, add IFN-γ to the cell culture medium to a final concentration of 100 ng/mL to induce IDO1 expression.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Add the diluted compounds to the appropriate wells. Include wells with no inhibitor (positive control for IDO1 activity) and wells with un-induced cells (negative control).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Kynurenine Measurement:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Measure the kynurenine concentration in the supernatant. A common method involves adding Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which reacts with kynurenine to produce a yellow-colored product that can be measured colorimetrically at ~480 nm. Alternatively, HPLC can be used for more precise quantification.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Determine the kynurenine concentration in each sample from the standard curve.
-
Calculate the percentage of inhibition of kynurenine production relative to the IFN-γ-stimulated, no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Discussion and Interpretation of Results
The hypothetical data suggests that this compound exhibits promising inhibitory activity against both Aldose Reductase and IDO1.
Performance against Aldose Reductase:
With a hypothetical IC50 of 85.2 nM, this compound demonstrates potent inhibition of Aldose Reductase, comparable to the clinically used drug Epalrestat (IC50 ~120 nM). This finding is consistent with previous studies on quinoxalinone derivatives bearing an acetic acid moiety, which have shown strong AR inhibitory potential.[7] While not as potent as the investigational compound Zopolrestat (IC50 = 3.1 nM), its activity is well within a range that warrants further investigation for the treatment of diabetic complications.[10][12] The acetic acid side chain is likely a key pharmacophore, mimicking the carboxylic acid moiety of other AR inhibitors and interacting with the enzyme's active site.
Performance against IDO1:
The hypothetical IC50 of 450 nM in a cell-based IDO1 assay indicates moderate activity. While less potent than the highly specific inhibitors Epacadostat and Navoximod (IC50 values in the range of 70-75 nM), this level of inhibition is significant and suggests a potential role for this compound in immuno-oncology.[16][18][19] It is important to consider the context of the failed ECHO-301 clinical trial, which combined Epacadostat with Pembrolizumab.[21][22][23][24] The trial's outcome has led to a re-evaluation of IDO1 inhibition strategies, with a focus on understanding the complex interplay of factors within the tumor microenvironment.[16][17] Therefore, a compound with a multi-targeted profile, potentially affecting both inflammatory pathways (via AR) and immune checkpoints (via IDO1), could offer a novel therapeutic approach.
Future Directions:
These initial findings position this compound as a compelling lead compound for further development. The next steps in its preclinical evaluation should include:
-
Selectivity Profiling: Assessing the inhibitory activity against related enzymes (e.g., other members of the aldo-keto reductase family and tryptophan 2,3-dioxygenase) to determine its selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of diabetic neuropathy and cancer to establish its therapeutic potential in a physiological setting.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the compound's absorption, distribution, metabolism, and excretion properties, as well as its dose-response relationship in vivo.
-
Mechanism of Action Studies: Utilizing techniques such as X-ray crystallography or molecular modeling to elucidate the precise binding interactions with the target enzymes.
By systematically benchmarking against established inhibitors and employing robust, validated assays, we can confidently advance the most promising candidates in the drug discovery pipeline.
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Liu, C., et al. (2026). Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. Molecular Diversity. [Link]
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Chen, Y., et al. (2012). An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase. Chemistry – An Asian Journal, 7(5), 964-973. [Link]
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Rodriguez-Guzman, R., et al. (2021). Quinoxaline 1,4-di-N-Oxide Derivatives: Are They Unselective or Selective Inhibitors? Current Medicinal Chemistry, 28(1), 1-13. [Link]
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Saeed, A., et al. (2025). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. ResearchGate. [Link]
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Sharma, P., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]
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Abdel-Wahab, B. F., et al. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry, 2018, 1-31. [Link]
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Synapse. (2024, July 17). What is the mechanism of Epalrestat? Patsnap. [Link]
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Horinaka, M., et al. (2018). Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Cancers, 10(10), 374. [Link]
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Mettu, N. B., et al. (2019). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Investigational New Drugs, 37(2), 272-281. [Link]
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Markham, A., & Faulds, D. (1994). Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus. Drugs, 48(4), 573-586. [Link]
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ClinicalTrials.gov. (n.d.). A Phase 3 Study of Pembrolizumab + Epacadostat or Placebo in Subjects With Unresectable or Metastatic Melanoma (Keynote-252 / ECHO-301). Retrieved from [Link]
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Sarges, R., et al. (1990). Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners. Journal of Medicinal Chemistry, 33(7), 1859-1865. [Link]
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ResearchGate. (2025). Effects of epalrestat, an aldose reductase inhibitor, on diabetic peripheral neuropathy in patients with type 2 diabetes, in relation to suppression of Nɛ-carboxymethyl lysine. [Link]
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Kumar, A., et al. (2021). Pharmacophore derived 3D-QSAR, molecular docking, and simulation studies of quinoxaline derivatives as ALR2 inhibitors. Journal of Biomolecular Structure and Dynamics, 39(12), 4387-4401. [Link]
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European Pharmaceutical Review. (2021, March 18). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [Link]
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Long, G. V., et al. (2019). Epacadostat plus pembrolizumab versus placebo plus pembrolizumab in patients with unresectable or metastatic melanoma (ECHO-301/KEYNOTE-252): a phase 3, randomised, double-blind study. The Lancet Oncology, 20(8), 1083-1097. [Link]
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Iacono, A., et al. (2024). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Immunology, 15, 1323382. [Link]
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ResearchGate. (2025). Zopolrestat as a Human Glyoxalase I Inhibitor and Its Structural Basis. [Link]
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Antibodies.com. (n.d.). Human Aldose Reductase ELISA Kit (A312310). Retrieved from [Link]
-
Long, G. V., et al. (2018). Epacadostat (E) plus pembrolizumab (P) versus pembrolizumab alone in patients (pts) with unresectable or metastatic melanoma: Results of the phase 3 ECHO-301/KEYNOTE-252 study. Journal of Clinical Oncology, 36(18_suppl), 9500-9500. [Link]
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Beatty, G. L., et al. (2017). First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies. Clinical Cancer Research, 23(13), 3269-3276. [Link]
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Maccari, R., et al. (2020). In Search of Differential Inhibitors of Aldose Reductase. Molecules, 25(23), 5642. [Link]
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Lee, Y., et al. (2021). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Journal of Ginseng Research, 45(1), 1-10. [Link]
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Synapse. (2025). What is the mechanism of action (MOA) of Epalrestat (aldose reductase inhibitor)? Patsnap. [Link]
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Incyte. (2018, April 6). Incyte and Merck Provide Update on Phase 3 Study of Epacadostat in Combination with KEYTRUDA® (pembrolizumab) in Patients with Unresectable or Metastatic Melanoma. [Link]
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Gibney, G. T., et al. (2019). Phase 1/2 study of epacadostat in combination with ipilimumab in patients with unresectable or metastatic melanoma. Journal for ImmunoTherapy of Cancer, 7(1), 80. [Link]
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ResearchGate. (n.d.). Chemical structures of clinical IDO1 inhibitors. Retrieved from [Link]
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He, G., et al. (2015). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2954-2957. [Link]
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Biomedtracker. (n.d.). Epacadostat Plus Pembrolizumab Versus Pembrolizumab Alone in Patients With Unresectable or Metastatic Melanoma: Results of the Phase 3 ECHO-301/KEYNOTE-252 Study. [Link]
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Biomedical Research Service Center. (n.d.). BMR Aldose Reductase Assay Kit. Retrieved from [Link]
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ResearchGate. (n.d.). Cell based kynurenine assay. Retrieved from [Link]
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Gasparri, M. L., et al. (2020). Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface. International Journal of Molecular Sciences, 21(21), 8089. [Link]
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Gomaa, M. S., et al. (2021). In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors. Archiv der Pharmazie, 354(4), e2000449. [Link]
-
Burris, H. A., et al. (2018). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Journal for ImmunoTherapy of Cancer, 6(1), 1-10. [Link]
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Taylor & Francis Online. (n.d.). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Retrieved from [Link]
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A Guide to the Independent Verification of the Biological Effects of 2-(Quinoxalin-5-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Preliminary literature reviews have not identified published biological data for the specific compound, 2-(Quinoxalin-5-yl)acetic acid. This guide, therefore, presents a hypothesized framework for its initial investigation based on the well-documented activities of structurally related quinoxaline derivatives. The proposed anti-inflammatory effects and subsequent experimental designs are intended as a scientifically-grounded starting point for research.
Introduction: The Therapeutic Potential of the Quinoxaline Scaffold
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] The quinoxaline scaffold is a key pharmacophore in numerous compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The presence of the acetic acid moiety on the quinoxaline ring suggests a potential for anti-inflammatory activity, possibly through mechanisms shared with non-steroidal anti-inflammatory drugs (NSAIDs).[4] This guide provides a comprehensive framework for the independent verification of the hypothesized anti-inflammatory effects of this compound, comparing its potential performance against established alternatives.
Hypothesized Mechanism of Action: Inhibition of Inflammatory Mediators
Many NSAIDs exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[5][6] The two main isoforms, COX-1 and COX-2, are both involved in the inflammatory cascade, with COX-2 being inducibly expressed at sites of inflammation. Selective inhibition of COX-2 is a desirable characteristic for novel anti-inflammatory drugs to minimize the gastrointestinal side effects associated with COX-1 inhibition.[7] Additionally, the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation.[8]
Based on the activities of related quinoxaline compounds, it is hypothesized that this compound may exert anti-inflammatory effects through the inhibition of COX-2 and/or the suppression of iNOS-mediated nitric oxide production in inflammatory cells.[2][9]
Comparative Framework: Benchmarking Against Established Anti-inflammatory Agents
To provide a meaningful assessment of this compound's potential, its activity will be compared against two well-characterized anti-inflammatory agents:
-
Indomethacin: A potent, non-selective COX inhibitor, serving as a benchmark for broad anti-inflammatory activity.[10]
-
Celecoxib: A selective COX-2 inhibitor, representing a more targeted therapeutic approach with a potentially better safety profile.
Experimental Workflow for Independent Verification
The following experimental workflow is designed to provide a robust, multi-faceted evaluation of the anti-inflammatory potential of this compound.
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A Comparative Evaluation of the Therapeutic Index of 2-(Quinoxalin-5-yl)acetic Acid, a Novel PI3K Inhibitor, Against Cisplatin in Non-Small Cell Lung Cancer
Introduction: The Imperative for a Wider Therapeutic Window in Oncology
The development of novel anticancer agents is a cornerstone of oncological research, driven by the dual goals of enhancing efficacy and improving patient safety. A critical metric in this endeavor is the therapeutic index (TI), a quantitative measure of a drug's safety margin.[1] The TI compares the dose of a therapeutic agent that causes toxicity to the dose that elicits the desired therapeutic effect. A wider therapeutic window is paramount, as it signifies a greater separation between the doses required for anticancer activity and those that lead to harmful side effects. This guide provides a comprehensive framework for evaluating the therapeutic index of a novel investigational compound, 2-(Quinoxalin-5-yl)acetic acid, in the context of non-small cell lung cancer (NSCLC), benchmarked against the standard-of-care chemotherapeutic, cisplatin.
Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties.[2] In this guide, we posit this compound as a novel inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and motility, and its aberrant activation is a frequent event in NSCLC, contributing to both tumorigenesis and resistance to conventional therapies.[1][3][4]
Cisplatin, a platinum-based coordination complex, has been a first-line treatment for NSCLC for decades.[5] Its mechanism of action involves the formation of DNA adducts, leading to the inhibition of DNA synthesis and induction of apoptosis in rapidly dividing cancer cells. However, the clinical utility of cisplatin is often constrained by its narrow therapeutic index and significant dose-limiting toxicities, including nephrotoxicity, neurotoxicity, and myelosuppression.
This guide will delineate the experimental methodologies to determine and compare the therapeutic indices of this compound and cisplatin. It is important to note that the data presented for this compound is hypothetical and generated for illustrative purposes, based on the expected profile of a novel kinase inhibitor. The experimental protocols and comparative data for cisplatin, however, are based on established and cited literature.
Conceptual Framework for Therapeutic Index Evaluation
The therapeutic index is classically determined as the ratio of the toxic dose to the effective dose. In a preclinical setting, this is often expressed as:
Therapeutic Index (TI) = LD50 / ED50
Where:
-
LD50 (Median Lethal Dose): The dose of a drug that is lethal to 50% of a test population.
-
ED50 (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of a test population.
A higher TI is indicative of a safer drug, as a larger dose is needed to induce a lethal effect compared to the dose required for a therapeutic response.
The following diagram illustrates the workflow for the comparative evaluation of the therapeutic index.
Figure 2: Proposed mechanism of action of this compound via inhibition of the PI3K/Akt/mTOR pathway. [4][6][7]
Experimental Methodologies
Part 1: In Vitro Cytotoxicity Assessment
The initial step in evaluating the therapeutic potential of a compound is to determine its cytotoxic effects on cancer cells and normal cells in vitro. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a measure of the drug's potency.
Protocol: MTT Assay for IC50 Determination [8][9]
-
Cell Culture:
-
Human non-small cell lung carcinoma (A549) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Normal human bronchial epithelial (BEAS-2B) cells are cultured under similar conditions to assess toxicity to non-cancerous cells.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Cells are harvested during the logarithmic growth phase and seeded into 96-well plates at a density of 5 x 10³ cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Stock solutions of this compound and cisplatin are prepared in a suitable solvent (e.g., DMSO).
-
A series of dilutions of each drug are prepared in culture medium to achieve a range of final concentrations.
-
The culture medium in the 96-well plates is replaced with medium containing the various drug concentrations. Control wells receive medium with the solvent alone.
-
-
Incubation:
-
The plates are incubated for 48 hours.
-
-
MTT Assay:
-
After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured at 570 nm using a microplate reader.
-
-
IC50 Calculation:
-
The percentage of cell viability is calculated relative to the solvent control.
-
Dose-response curves are generated by plotting cell viability against drug concentration.
-
The IC50 value is determined as the drug concentration that inhibits cell growth by 50%.
-
Part 2: In Vivo Efficacy and Toxicity Assessment
To determine the therapeutic index, in vivo studies in animal models are essential to establish the effective dose (ED50) and the lethal dose (LD50).
Protocol: A549 Xenograft Mouse Model for Efficacy (ED50) and Toxicity (LD50) Studies [10][11][12]
-
Animal Model:
-
Female athymic nude mice (4-6 weeks old) are used for these studies.
-
All animal procedures are conducted in accordance with institutional guidelines for animal care and use.
-
-
Tumor Implantation:
-
A549 cells (5 x 10⁶ cells in 100 µL of a 1:1 mixture of PBS and Matrigel) are injected subcutaneously into the right flank of each mouse.
-
Tumor growth is monitored regularly by measuring tumor volume with calipers.
-
-
Efficacy Study (ED50 Determination):
-
When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.
-
This compound and cisplatin are administered via an appropriate route (e.g., intraperitoneal or intravenous injection) at a range of doses.
-
Tumor volume and body weight are measured every 2-3 days.
-
The study is continued for a predefined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
The ED50 is determined as the dose that causes a 50% reduction in tumor growth compared to the control group.
-
-
Toxicity Study (LD50 Determination):
-
Healthy, non-tumor-bearing mice are used for the acute toxicity study.
-
The drugs are administered at escalating single doses to different groups of mice.
-
Animals are observed for signs of toxicity and mortality over a 14-day period.
-
The LD50 is calculated using a recognized statistical method (e.g., the Reed-Muench method).
-
Comparative Data Analysis
The following tables summarize the hypothetical data for this compound and the literature-based data for cisplatin.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| This compound (Hypothetical) | A549 (NSCLC) | 2.5 |
| BEAS-2B (Normal Bronchial) | 50 | |
| Cisplatin | A549 (NSCLC) | 9.0 [8] |
| BEAS-2B (Normal Bronchial) | 3.5 [8] |
Table 2: In Vivo Efficacy and Toxicity Data
| Compound | Parameter | Value (mg/kg) |
| This compound (Hypothetical) | ED50 (A549 Xenograft) | 10 |
| LD50 (Intraperitoneal, Mice) | 200 | |
| Cisplatin | ED50 (A549 Xenograft) | 2.5 [13] |
| LD50 (Intraperitoneal, Mice) | 16.9 [10] |
Table 3: Therapeutic Index Comparison
| Compound | Therapeutic Index (LD50/ED50) |
| This compound (Hypothetical) | 20 |
| Cisplatin | 6.76 |
Interpretation and Discussion
The hypothetical data for this compound suggests a significantly wider therapeutic index compared to cisplatin. In the in vitro studies, the investigational compound demonstrates potent cytotoxicity against NSCLC cells (IC50 = 2.5 µM) while exhibiting substantially lower toxicity towards normal bronchial epithelial cells (IC50 = 50 µM), indicating a high degree of selectivity. In contrast, cisplatin shows less selectivity, with a narrower gap between its IC50 values for cancerous and normal cells.
The in vivo data further supports the favorable profile of the hypothetical quinoxaline derivative. With a therapeutic index of 20, there is a 20-fold difference between the dose required for a therapeutic effect and the dose that is lethal. Cisplatin, with a therapeutic index of approximately 6.76, has a much narrower safety margin.
The superior hypothetical therapeutic index of this compound can be attributed to its proposed targeted mechanism of action. By selectively inhibiting the PI3K pathway, which is hyperactivated in cancer cells, the compound is expected to have a more pronounced effect on tumor cells while sparing normal tissues where this pathway is under tighter regulation. Cisplatin's mechanism of inducing DNA damage is less specific to cancer cells, affecting all rapidly dividing cells and leading to its well-documented side effects.
Conclusion and Future Directions
This comparative guide provides a framework for the preclinical evaluation of the therapeutic index of novel anticancer agents. Based on the hypothetical data, this compound presents a promising profile with a potentially wider therapeutic window than the standard-of-care agent, cisplatin, for the treatment of NSCLC. The targeted inhibition of the PI3K pathway offers a plausible mechanistic basis for this improved safety profile.
Further preclinical development of this compound would require a comprehensive assessment of its pharmacokinetic and pharmacodynamic properties, as well as long-term toxicity studies. Should these studies confirm a favorable therapeutic index, this compound could represent a significant advancement in the treatment of NSCLC, offering the potential for improved efficacy and reduced toxicity for patients.
References
-
Glycyrrhizin enhances the antitumor activity of cisplatin in non‑small cell lung cancer cells by influencing DNA damage and apoptosis. Spandidos Publications. Available at: [Link]
-
Cisplatin in the Treatment of Lung Cancer: An In Vitro Analysis. Cureus. Available at: [Link]
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New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers. Nature. Available at: [Link]
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Modeling Cisplatin-Induced Kidney Injury to Increase Translational Potential. Karger Publishers. Available at: [Link]
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Hypotonic Intraperitoneal Cisplatin Chemotherapy for Peritoneal Carcinomatosis in Mice. PubMed. Available at: [Link]
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The A549 Xenograft Model for Lung Cancer. Melior Discovery. Available at: [Link]
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In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. Jove. Available at: [Link]
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Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Nature. Available at: [Link]
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Emerging Targets in Non-Small Cell Lung Cancer. Dove Press. Available at: [Link]
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Resistance mechanisms of non-small cell lung cancer and improvement of treatment effects through nanotechnology: a narrative review. PubMed Central. Available at: [Link]
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Augmented antitumor effects of combination therapy of cisplatin with ethaselen as a novel thioredoxin reductase inhibitor on human A549 cell in vivo. PubMed. Available at: [Link]
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Targeting the PI3K/Akt/mTOR pathway in non‐small cell lung cancer (NSCLC). PubMed Central. Available at: [Link]
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Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker. PubMed Central. Available at: [Link]
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Non-Small Cell Lung Cancer Targeted Therapy: Drugs and Mechanisms of Drug Resistance. PubMed Central. Available at: [Link]
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Treating non-small cell lung cancer by targeting the PI3K signaling pathway. PubMed Central. Available at: [Link]
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MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. ResearchGate. Available at: [Link]
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Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]
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Cisplatin Mouse Models: Treatment, Toxicity and Translatability. PubMed Central. Available at: [Link]
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PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]
-
IC50 values of compounds and cisplatin towards A549 cells assessed via... ResearchGate. Available at: [Link]
-
The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway. Frontiers. Available at: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. IntechOpen. Available at: [Link]
-
PI3K pathway and its role in the occurrence and development of NSCLC. ResearchGate. Available at: [Link]
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- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Quinoxalin-5-yl)acetic Acid
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you handle, including their proper disposal. This guide provides a detailed protocol for the safe and compliant disposal of 2-(Quinoxalin-5-yl)acetic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, emphasizing a proactive approach to laboratory waste management.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough risk assessment is paramount. Based on the chemical structure, this compound should be treated as a skin and eye irritant.[1][2]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[5]
-
Body Protection: A flame-retardant lab coat is essential to protect from splashes.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[2]
| Parameter | Guideline | Rationale |
| Inferred Hazard Class | DOT Class 9: Miscellaneous Hazardous Material[6][7][8][9] | Lacks a specific hazard classification but presents potential risks during transport. |
| Primary Hazards | Skin Irritant, Serious Eye Irritant[1][2] | Inferred from the quinoxaline moiety. |
| Secondary Hazard | Potential Corrosivity (Acidic) | Due to the acetic acid functional group. |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases[2] | To prevent vigorous or explosive reactions. |
| Handling Location | Certified Chemical Fume Hood | To minimize inhalation exposure. |
Waste Segregation and Containerization
Proper segregation of chemical waste is a critical step in preventing dangerous reactions within the waste stream.[10][11]
Step-by-Step Segregation Protocol:
-
Designate a Waste Stream: this compound waste should be designated as "Non-halogenated Organic Acid Waste."
-
Select an Appropriate Container: Use a clearly labeled, leak-proof container made of a material compatible with acids (e.g., high-density polyethylene). The container must have a secure, tight-fitting lid.[12]
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag before the first drop of waste is added.[13][14] The label must include:
-
The full chemical name: "this compound" (no abbreviations or formulas).
-
The approximate concentration and volume.
-
The hazard characteristics: "Irritant," "Corrosive (Acid)."
-
The accumulation start date.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area, such as a secondary containment bin within a fume hood.[14] This area must be away from incompatible materials, particularly bases and oxidizing agents.[10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Sources
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Personal protective equipment for handling 2-(Quinoxalin-5-yl)acetic acid
Technical Safety Guide: Handling 2-(Quinoxalin-5-yl)acetic acid
Executive Summary & Risk Context
This compound is a specialized heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and bioactive pharmaceutical intermediates. Unlike common bulk reagents, this compound presents a dual-hazard profile:
-
Chemical Functionality: The carboxylic acid moiety confers acidity and corrosivity risks (skin/eye damage).
-
Biological Pharmacophore: The quinoxaline core is a "privileged structure" in medicinal chemistry, capable of interacting with DNA (intercalation) and enzymes.
Core Directive: Treat this compound as a Potent Unknown . Until specific toxicological data (LD50, mutagenicity) is validated by your specific vendor's Certificate of Analysis (CoA), you must assume it possesses the sensitizing and bioactive properties typical of the quinoxaline class.
Hazard Identification & Mechanism
Understanding the mechanism of injury allows for better risk mitigation than simply memorizing rules.
| Hazard Domain | Mechanistic Risk | Consequence |
| Physical State | Solid powder (likely electrostatic). | Inhalation: Dust particles can deposit in the upper respiratory tract, hydrolyzing on moist mucous membranes to form acidic lesions. |
| Chemical | pKa ~3-4 (Carboxylic acid). | Corrosivity: Direct contact causes protein denaturation (chemical burns) and irreversible corneal opacity. |
| Toxicological | Nitrogen heterocycle. | Bioactivity: Quinoxaline derivatives are often investigated for cytotoxicity.[1] Potential for skin sensitization or systemic toxicity if absorbed. |
Personal Protective Equipment (PPE) Matrix
This protocol utilizes a "Barrier Redundancy" approach. Do not rely on a single layer of protection.[2]
A. Hand Protection (The Double-Glove Standard)
-
Primary Layer (Inner): Nitrile (4 mil / 0.10 mm). Acts as a second skin and sweat barrier.
-
Secondary Layer (Outer): Nitrile (Minimum 5-8 mil) or Neoprene.
-
Rationale: Organic acids can degrade thin latex. Nitrile provides superior chemical resistance to organic acids and incidental solvent splashes (e.g., DCM/Methanol used in workups).
-
Protocol: Inspect outer gloves for pinholes by trapping air and squeezing before donning. Change outer gloves immediately upon any visible contamination.
B. Eye & Face Protection[3][4][5][6][7][8][9]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Prohibited: Standard safety glasses with side shields are insufficient .
-
Rationale: As a solid acid, dust particles can bypass side shields. Upon contact with the eye's aqueous humor, the acid protonates, causing immediate pH shock and potential scarring.
C. Respiratory Protection
-
Primary Control: Variable Air Volume (VAV) Fume Hood.
-
PPE Backup: If weighing outside a hood (strongly discouraged), use a fit-tested N95 or P100 particulate respirator.
-
Rationale: The primary vector for exposure is airborne dust during weighing/transfer.
Operational Workflow: The "Safe-Path" Protocol
This workflow is designed to isolate the user from the compound during its most vulnerable state (dry powder).
Phase 1: Preparation & Engineering Controls
-
Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm.
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Quinoxaline powders are often "fluffy" and prone to static fly-off.
-
Solvent Staging: Pre-measure solvents (e.g., DMF, DMSO) before opening the compound vial to minimize open-container time.
Phase 2: Weighing & Transfer
-
The "In-Hood" Rule: All weighing must occur inside the hood. If the balance is external, transfer a small amount to a tared, screw-top vial inside the hood, seal it, then weigh the sealed vial outside.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock.
-
Solubilization: Dissolve the solid immediately. Once in solution, the dust hazard is eliminated, though the splash hazard remains.
Phase 3: Decontamination & Disposal
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a Solid Hazardous Waste bin (labeled "Toxic/Irritant Solids").
-
Liquid Waste: Segregate into Acidic Organic Waste . Do not mix with strong bases or oxidizers (e.g., Nitric Acid) to prevent exothermic runaway.
-
Surface Decon: Wipe the work area with a saturated sodium bicarbonate (NaHCO3) solution to neutralize any microscopic acid residue, followed by water.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" decision points based on containment.
Caption: Operational Logic Flow for handling solid organic acids. Note the critical "Stop Work" gate if engineering controls (Fume Hood) are insufficient.
Emergency Response
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The acidic nature requires prolonged flushing to normalize pH.
-
Skin Contact: Remove contaminated PPE immediately.[3] Wash skin with soap and water.[4][5][3] Do not use solvents (ethanol/acetone) as they may increase transdermal absorption of the quinoxaline core.
-
Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a hazardous waste bag.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R.
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.
-
PubChem. (2023). Quinoxaline-2-carboxylic acid (Analogous Hazard Data). National Library of Medicine.
-
Fisher Scientific. (2023).[3] Safety Data Sheet: Quinoxaline-2-carboxylic acid.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
